14:0 EPC chloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C38H77ClNO8P |
|---|---|
分子量 |
742.4 g/mol |
IUPAC名 |
2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium chloride |
InChI |
InChI=1S/C38H77NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2;/h36H,7-35H2,1-6H3;1H/q+1;/p-1/t36-,48?;/m1./s1 |
InChIキー |
KWNHEFTXCQPKSD-CZDORXJLSA-M |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC), a synthetic cationic lipid, is a notable member of the O-alkyl phosphatidylcholine family. These lipids represent the first chemically stable triesters of biological lipid structures and are distinguished as cationic derivatives of phospholipids (B1166683) composed entirely of biodegradable metabolites linked by ester bonds.[1] Possessing low toxicity and biodegradability, 14:0 EPC is increasingly utilized in the formulation of liposomes for drug and gene delivery applications.[2][3] Its cationic nature facilitates interaction with negatively charged molecules such as nucleic acids, making it a valuable tool in the development of non-viral gene vectors. This guide provides a comprehensive overview of the chemical, physical, and biological properties of 14:0 EPC, alongside detailed experimental protocols for its use and characterization.
Core Properties of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride
This section details the fundamental chemical and physical characteristics of 14:0 EPC. The data is summarized for easy reference and comparison.
Chemical and Physical Data
The essential physicochemical properties of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride are presented in the table below.
| Property | Value | Reference |
| Synonyms | 14:0 EPC (Cl Salt), 1,2-ditetradecanoyl-sn-glycero-3-ethylphosphocholine (chloride salt) | [4] |
| CAS Number | 186492-53-5 | [4] |
| Molecular Formula | C₃₈H₇₇NO₈PCl | [2] |
| Formula Weight | 742.447 g/mol | [2] |
| Purity | >99% | [2] |
| Appearance | Solid | - |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in chloroform (B151607) and ethanol. | [5][6] |
| Phase Transition Temperature (Tm) | Similar to its precursor, DMPC (~24°C). | [7] |
Biological Characteristics
14:0 EPC is recognized for its biocompatibility, a critical attribute for its use in drug delivery systems.
| Characteristic | Description | Reference |
| Toxicity | Exhibits low toxicity. | [2][4] |
| Biodegradability | Is biodegradable. | [2][4] |
| Biological Role | As a cationic lipid, it is primarily used in the formation of liposomes for the delivery of therapeutic molecules, including nucleic acids for gene therapy.[1][7][8] | - |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of liposomes incorporating 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride.
Preparation of 14:0 EPC Liposomes by Thin-Film Hydration and Extrusion
This is a widely adopted method for producing unilamellar vesicles with a controlled and uniform size distribution.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC)
-
Co-lipid (e.g., cholesterol, optional)
-
Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath or heating block
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Weigh the desired amount of 14:0 EPC and any co-lipids. Dissolve the lipid(s) in the organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. The water bath should be set to a temperature above the phase transition temperature of 14:0 EPC (a temperature of 30-35°C is recommended). Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Dry the film under a high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Pre-heat the hydration buffer to a temperature above the Tm of 14:0 EPC (e.g., 30-35°C). Add the warm buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film. This can be done by vortexing or gentle shaking. This process results in the formation of multilamellar vesicles (MLVs). For optimal hydration, this step can be carried out for about 1 hour.
-
Extrusion (Size Reduction): Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder to the same temperature as the hydration buffer. Load the MLV suspension into a syringe and pass it through the extruder membrane to another syringe. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a uniform population of large unilamellar vesicles (LUVs).
Characterization of 14:0 EPC Liposomes
2.2.1. Size and Polydispersity Index (PDI) Measurement
Dynamic Light Scattering (DLS) is the standard method for determining the size distribution and PDI of liposomal formulations.
Procedure:
-
Dilute the liposome (B1194612) suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument. The results will provide the mean hydrodynamic diameter and the width of the size distribution.
2.2.2. Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the liposomes and is crucial for predicting their stability and interaction with biological membranes.
Procedure:
-
Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Transfer the diluted sample to a zeta potential cuvette.
-
Measure the zeta potential using a DLS instrument equipped with an electrode. For 14:0 EPC liposomes, a positive zeta potential is expected due to its cationic nature.[9]
Signaling Pathways and Biological Interactions
Cationic lipids, as a class, are known to interact with and modulate various cellular signaling pathways. While specific pathways directly activated by 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride have not been extensively detailed in the literature, the general behavior of cationic lipids provides a framework for understanding its potential biological effects.
Cationic liposomes can trigger pro-apoptotic and pro-inflammatory cascades.[1] The high positive charge density on the surface of these liposomes can be recognized by cells as a danger signal, leading to the activation of these pathways.[1][7] Furthermore, the interaction of cationic lipids with cell components can modify cellular physiology and stimulate immune or anti-inflammatory responses.[7] In the context of gene delivery, the cationic nature of 14:0 EPC facilitates the condensation of negatively charged nucleic acids to form lipoplexes. These complexes interact with the negatively charged cell membrane, promoting cellular uptake.[8]
Below is a generalized workflow for the preparation and cellular interaction of cationic liposomes like those formed with 14:0 EPC.
Conclusion
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride is a valuable synthetic cationic lipid with significant potential in the field of drug and gene delivery. Its favorable characteristics of low toxicity and biodegradability, combined with its ability to form stable liposomes that can efficiently complex with nucleic acids, make it an attractive candidate for further research and development. The experimental protocols provided in this guide offer a starting point for the formulation and characterization of 14:0 EPC-based delivery systems. Further investigation into the specific interactions of this lipid with cellular signaling pathways will undoubtedly enhance its rational application in advanced therapeutic strategies.
References
- 1. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14:0 EPC (Cl Salt) - Creative Biolabs [creative-biolabs.com]
- 3. Biophysical perturbations induced by ethylazinphos in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Biophysical studies of lipid nanodomains using different physical characterization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Cationic liposomal lipids: from gene carriers to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brookhaveninstruments.com [brookhaveninstruments.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC Chloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride) is a synthetically derived cationic phospholipid that has garnered significant interest within the pharmaceutical sciences. Its unique amphiphilic nature, characterized by a di-myristoyl lipid backbone and a positively charged ethylphosphocholine headgroup, makes it a valuable component in the formulation of liposomal drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular properties, solubility, and thermal behavior. Detailed experimental protocols for the characterization of this lipid are also presented to assist researchers in its effective application.
Introduction
Cationic lipids are integral to the development of non-viral gene delivery vectors and drug carriers, primarily due to their ability to form complexes with negatively charged molecules such as nucleic acids. This compound, a member of the O-alkyl phosphatidylcholine family, is noted for its biocompatibility and biodegradability, making it a promising excipient in pharmaceutical formulations. A thorough understanding of its physicochemical properties is paramount for the rational design and optimization of lipid-based nanoparticles for therapeutic applications.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below. These values are critical for formulation development, enabling calculations for liposome (B1194612) preparation and predicting in vivo behavior.
Table 1: General Properties of this compound
| Property | Value | Source |
| Synonyms | 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride | Creative Biolabs |
| Molecular Formula | C₃₈H₇₇NO₈PCl | Creative Biolabs |
| Formula Weight | 742.447 g/mol | Creative Biolabs |
| Appearance | White to off-white powder | Medchemexpress.com |
| Purity | >99% | Creative Biolabs |
| Storage | -20°C | Creative Biolabs |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Chloroform (B151607) | Soluble | - |
| Methanol | Soluble | - |
| Ethanol | Soluble | - |
| Water | Forms liposomes upon hydration | Aqueous solubility is limited; forms aggregates above CMC. |
Table 3: Thermal and Aggregation Properties of this compound and a Structurally Related Lipid
| Property | Value | Notes |
| Phase Transition Temperature (Tm) | Not explicitly found for this compound. The related lipid, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), has a Tm of 23 °C.[1] | The ethyl group on the phosphate (B84403) may slightly alter the Tm compared to DMPC. |
| Critical Micelle Concentration (CMC) | Not explicitly found. | Expected to be in the low micromolar range based on its double 14-carbon acyl chains. |
Experimental Protocols
Accurate characterization of this compound is essential for its successful application. The following sections detail the experimental methodologies for determining its key physicochemical parameters.
Liposome Preparation by Thin-Film Hydration
This method is a standard procedure for preparing multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.
Materials:
-
This compound
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Vortex mixer
Procedure:
-
Dissolve a known quantity of this compound in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. A thin lipid film will form on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
Hydrate the lipid film by adding the desired aqueous buffer pre-heated to a temperature above the lipid's phase transition temperature (for DMPC, this is >23°C).
-
Vortex the flask until the lipid film is completely dispersed, resulting in a milky suspension of multilamellar vesicles (MLVs).
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Prepare a liposomal dispersion of this compound as described in section 3.1.
-
Transfer a precise amount of the liposome suspension into a DSC sample pan and seal it hermetically.
-
Place an equal volume of the hydration buffer into a reference pan.
-
Place both pans into the DSC instrument.
-
Equilibrate the system at a temperature below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1-5°C/min) over a range that encompasses the phase transition.
-
The temperature at the peak of the endothermic transition is recorded as the main phase transition temperature (Tm).
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe that exhibits a change in its spectral properties upon partitioning into the hydrophobic core of micelles. Pyrene (B120774) is a commonly used probe for this purpose.
Materials:
-
This compound
-
Pyrene stock solution in a suitable organic solvent (e.g., acetone)
-
Aqueous buffer
Procedure:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Add a small aliquot of the pyrene stock solution to each lipid solution to achieve a final pyrene concentration in the micromolar range.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer, with an excitation wavelength of approximately 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.
Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution of particles in suspension and their surface charge (zeta potential).
Instrumentation:
-
Dynamic Light Scattering instrument with a zeta potential measurement capability.
Procedure:
-
Prepare a dilute suspension of this compound liposomes in the desired buffer.
-
Transfer the sample into a suitable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
For particle size analysis, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The hydrodynamic diameter is then calculated from these fluctuations.
-
For zeta potential measurement, an electric field is applied across the sample, and the velocity of the charged liposomes is measured. The zeta potential is then calculated from the electrophoretic mobility.
Visualization of Experimental Workflows and Molecular Structure
Visual diagrams are provided below to illustrate the experimental workflow for physicochemical characterization and the molecular structure of this compound.
Caption: Experimental workflow for the preparation and physicochemical characterization of this compound liposomes.
Caption: Schematic representation of the molecular structure of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC).
Conclusion
This technical guide has outlined the key physicochemical characteristics of this compound and provided detailed experimental protocols for their determination. A comprehensive understanding of these properties is crucial for the effective design and development of novel liposomal drug delivery systems. The data and methods presented herein serve as a valuable resource for researchers and scientists working in the field of pharmaceutical formulation and drug delivery. Further research to determine the precise Critical Micelle Concentration and Phase Transition Temperature of this compound will be beneficial for its broader application.
References
An In-depth Technical Guide to the Critical Micelle Concentration of 14:0 EPC Chloride and Related Lysophospholipids
For Researchers, Scientists, and Drug Development Professionals
Understanding Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental characteristic of a surfactant, defined as the concentration at which surfactant molecules in a solution begin to self-assemble into micelles.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, there is a sharp transition where additional surfactant molecules form ordered aggregates known as micelles.[1] This property is crucial in various applications, including drug delivery, where micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Quantitative Data for 14:0 EPC Chloride and Related Compounds
While a specific experimentally determined CMC for this compound has not been identified in the reviewed literature, the CMC values for the closely related compound 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC) and another 14-carbon chain phosphocholine, Tetradecylphosphocholine, are available. These values provide a valuable reference point for researchers working with this compound.
| Compound Name | Abbreviation | Critical Micelle Concentration (CMC) |
| 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine | 14:0 Lyso PC | 0.043 - 0.090 mM |
| 1-tetradecanoyl-sn-glycero-3-phosphocholine | 14:0 Lyso PC | 0.070 mM |
| Tetradecylphosphocholine | Fos-choline 14 | ~ 0.12 mM |
Experimental Protocols for CMC Determination
The CMC of a surfactant can be determined by various methods that monitor a change in a physical property of the solution as a function of surfactant concentration. The two most common and reliable methods are Surface Tensiometry and Fluorescence Spectroscopy.
Surface Tensiometry
This classic method involves measuring the surface tension of a series of surfactant solutions with varying concentrations. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.[2]
Detailed Methodology:
-
Solution Preparation: Prepare a stock solution of the surfactant in high-purity water. From this stock, create a series of dilutions to cover a broad range of concentrations, ensuring that the range brackets the anticipated CMC.[3]
-
Instrument Calibration: Calibrate the tensiometer, using either the Du Noüy ring or Wilhelmy plate method, according to the manufacturer's specifications, typically with high-purity water.[3]
-
Surface Tension Measurement: Measure the surface tension of each prepared surfactant solution. It is crucial to ensure the measuring probe is cleaned and dried thoroughly between each measurement to prevent cross-contamination.[3] Allow sufficient time for the surface tension to equilibrate before recording a measurement, particularly for concentrations near the CMC.[3]
-
Data Analysis: Plot the measured surface tension values (γ) against the logarithm of the surfactant concentration (log C). The resulting graph will show two intersecting lines. The concentration at the point of intersection is the CMC.[2]
Fluorescence Spectroscopy using a Pyrene (B120774) Probe
This method utilizes the sensitivity of the fluorescence emission spectrum of a probe, such as pyrene, to the polarity of its microenvironment.[3] Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change is reflected in the ratio of the intensities of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum.[3]
Detailed Methodology:
-
Probe and Surfactant Preparation:
-
Sample Preparation:
-
To a set of vials, add a small, constant volume of the pyrene stock solution.[3]
-
Evaporate the solvent completely to leave a thin film of pyrene. This step is critical to prevent solvent interference.[3]
-
Add the prepared surfactant solutions to the vials containing the pyrene film.[5]
-
Allow the solutions to equilibrate, typically overnight with gentle agitation, to ensure complete solubilization of pyrene and micelle formation.[3]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
From each spectrum, determine the fluorescence intensities of the first peak (~372 nm, I1) and the third peak (~383 nm, I3).[4]
-
Plot the ratio of I1/I3 against the logarithm of the surfactant concentration.
-
The plot will typically show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.[4]
-
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Phase Transition Temperature of 1,2-ditetradecanoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride)
This technical guide provides a comprehensive overview of the phase transition temperature (Tm) of 1,2-ditetradecanoyl-sn-glycero-3-ethylphosphocholine chloride (this compound), a cationic derivative of the naturally occurring phospholipid 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). The introduction of an ethyl group in place of a methyl group on the phosphocholine (B91661) headgroup imparts a net positive charge, making these lipids valuable for applications such as gene transfection and drug delivery. The phase transition temperature is a critical parameter that governs the fluidity, stability, and permeability of lipid bilayers, thereby influencing their performance in various applications.
Physicochemical Properties and Phase Transition
The phase transition temperature of a phospholipid is the temperature at which it transitions from a more ordered gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα). This transition involves the melting of the acyl chains, leading to a significant change in the physical properties of the lipid bilayer.
Quantitative Data
The phase transition temperature of the parent compound, DMPC (14:0 PC), is well-established. This value serves as a crucial reference point for estimating the behavior of this compound. The addition of the ethyl group is expected to introduce steric hindrance and alter the hydration of the headgroup, which may slightly modify the phase transition temperature.
| Lipid Name | Abbreviation | Acyl Chain Composition | Main Phase Transition Temperature (Tm) in °C |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0 | 24 °C[1] |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0 | 41 °C[1] |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0 | 55 °C[1] |
| 1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride | 16:0 EPC | 16:0 | Not specified |
Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive thermal analysis technique used to measure the heat flow associated with phase transitions in materials.[2] For phospholipids, DSC can precisely determine the Tm and the enthalpy (ΔH) of the transition.
I. Sample Preparation: Multilamellar Vesicles (MLVs)
-
Lipid Film Formation: Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
High-Vacuum Drying: Place the flask under a high vacuum for a minimum of 2-4 hours to ensure complete removal of any residual solvent.
-
Hydration: Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the dried lipid film. The buffer should be pre-heated to a temperature above the expected Tm to facilitate hydration.
-
Vesicle Formation: Vortex the flask vigorously for several minutes until the lipid film is fully dispersed, resulting in a milky suspension of multilamellar vesicles (MLVs). For more uniform vesicles, the suspension can be subjected to several freeze-thaw cycles.
II. DSC Measurement
-
Instrument Calibration: Calibrate the DSC instrument using standard materials with known melting points, such as indium.[2]
-
Sample and Reference Pans: Accurately weigh a portion of the MLV suspension into a hermetic aluminum DSC pan. An equal volume of the same buffer should be weighed into a reference pan.
-
Thermal Program:
-
Equilibrate the sample and reference pans at a starting temperature well below the expected Tm (e.g., 5°C).
-
Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the expected Tm (e.g., 40°C).
-
An identical cooling scan can also be performed to assess the reversibility of the transition.
-
-
Data Analysis: The resulting thermogram will display the differential heat flow as a function of temperature. The phase transition will appear as an endothermic peak. The temperature at the peak maximum is typically taken as the Tm. The area under the peak is proportional to the enthalpy of the transition (ΔH).
Visualization of Experimental Workflow
The following diagram illustrates the workflow for determining the phase transition temperature of this compound using DSC.
Caption: Workflow for DSC analysis of this compound.
Signaling Pathways and Logical Relationships
While this compound is a synthetic lipid primarily used in drug and gene delivery systems, its structural similarity to natural phosphatidylcholines suggests its potential interaction with cellular membranes and related signaling pathways. The introduction of a positive charge can lead to interactions with negatively charged membrane components and influence membrane-associated processes.
The diagram below illustrates a generalized logical relationship of how a cationic lipid like this compound might interact with a cell membrane and potentially influence downstream events.
References
Solubility of 14:0 EPC Chloride in Chloroform and Methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Understanding 14:0 EPC Chloride
This compound is an acyl cationic lipid.[1][2] These molecules are characterized by a hydrophilic head group and a hydrophobic tail, rendering them amphiphilic and suitable for forming lipid bilayers in aqueous solutions. Cationic lipids, such as this compound, are particularly important in drug delivery systems, especially for nucleic acid-based therapies, as they can interact with negatively charged genetic material. It is commercially available as a powder.[3][4]
Solubility Data
Direct, quantitative solubility values for this compound in chloroform (B151607) and methanol (B129727) are not specified in the available literature. However, the general principles of lipid solubility suggest that as a lipid, it is expected to be soluble in organic solvents.[5][6] Qualitative data for structurally similar compounds provides an indication of its likely solubility.
For instance, the related compound 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (B3026245) (14:0 Lyso-PE) is described as being soluble in chloroform.[7] Another similar lysophospholipid, 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoglycerol (sodium salt) (14:0 Lyso-PG), has reported approximate solubilities in various organic solvents.
Table 1: Solubility of Structurally Similar Lysophospholipids
| Compound | Solvent | Reported Solubility |
| 1-Myristoyl-2-hydroxy-sn-glycero-3-PE | Chloroform | Soluble (quantitative data not specified)[7] |
| 1-Myristoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) | Ethanol | ~16 mg/mL[8][9] |
| 1-Myristoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) | DMSO | ~30 mg/mL[8][9] |
| 1-Myristoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) | Dimethylformamide | ~20 mg/mL[8][9] |
This data suggests that this compound is likely to exhibit good solubility in chloroform and other polar organic solvents like methanol. However, empirical determination is necessary to establish precise solubility limits.
Experimental Protocol for Determining Lipid Solubility
The following is a general methodology for determining the solubility of a lipid such as this compound in an organic solvent. This protocol is based on standard laboratory practices for lipid analysis.[5]
Objective: To determine the saturation solubility of this compound in chloroform and methanol at a specified temperature.
Materials:
-
This compound
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Glass vials with solvent-resistant caps
-
Evaporation system (e.g., rotary evaporator or nitrogen stream)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several glass vials.
-
Add a precise volume of the chosen solvent (chloroform or methanol) to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved lipid.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved lipid.
-
-
Sample Collection:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Solvent Evaporation and Quantification:
-
Transfer the collected supernatant to a pre-weighed vial.
-
Evaporate the solvent completely using a rotary evaporator or a gentle stream of nitrogen.
-
Once the solvent is removed, re-weigh the vial containing the dried lipid residue.
-
-
Calculation of Solubility:
-
The solubility is calculated by subtracting the initial weight of the vial from the final weight to determine the mass of the dissolved lipid.
-
Solubility (in mg/mL) = (Mass of dissolved lipid in mg) / (Volume of supernatant collected in mL).
-
-
Data Validation:
-
Repeat the experiment multiple times to ensure the reproducibility of the results.
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of lipid solubility.
Caption: Workflow for determining the solubility of a lipid in an organic solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. avantiresearch.com [avantiresearch.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biokom.com.pl [biokom.com.pl]
- 9. caymanchem.com [caymanchem.com]
14:0 EPC Chloride: An In-Depth Technical Guide for Cationic Lipid-Based Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 14:0 EPC chloride (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride), a cationic lipid increasingly utilized in basic research for the delivery of nucleic acids. This document outlines its physicochemical properties, synthesis, formulation into liposomes, and application in transfection, supported by experimental protocols and data.
Introduction to this compound
14:0 EPC is a synthetic, biodegradable cationic lipid with low toxicity, making it a promising candidate for non-viral gene delivery.[1] Its structure, featuring a 14-carbon acyl chain, has been shown to influence transfection efficiency, with studies suggesting that shorter acyl chains can lead to improved performance. Specifically, reducing the acyl chain length in ethyl-phosphatidylcholine (EPC) derivatives from 18 to 14 carbons has been demonstrated to increase transfection efficiency approximately 10-fold. It is a member of the O-alkyl phosphatidylcholines, which are chemically stable triesters derived from biological metabolites.[1]
Physicochemical Properties and Data Presentation
The effectiveness of this compound in gene delivery is intrinsically linked to the physicochemical properties of its liposomal formulations. Key parameters include particle size, zeta potential, and polydispersity index (PDI), which collectively influence cellular uptake, stability, and transfection efficiency. While specific data for 14:0 EPC across a wide range of cell lines is not extensively tabulated in publicly available literature, the following tables present a compilation of representative data for cationic liposomes, including those containing EPC, to provide a comparative baseline.
| Formulation Component(s) | Cell Line | Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency (Relative) | Reference |
| EPC/C7 binary lipids | CHO-K1 | Not Reported | Not Reported | Higher than C11/EPC | |
| LPD VV45 (C/P ratio 6) | Not specified | 140-185 | 32-48 | Higher than PEI 25 kDa | [2] |
| LOrn1 liposomes | Not specified | 42.85 ± 16.3 | Not Reported | Not Reported | [2] |
| LOrn3 liposomes | Not specified | 44.16 ± 12.07 | Not Reported | Not Reported | [2] |
Table 1: Representative Physicochemical and Transfection Efficiency Data of Cationic Liposomes.
The cytotoxicity of cationic lipids is a critical consideration for their application in research. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the toxicity of a compound. The following table provides a general framework for presenting such data, though specific IC50 values for this compound are not widely published.
| Cell Line | Exposure Time (h) | IC50 (µM) | Assay Method | Reference |
| L929 (mouse fibroblast) | Not Specified | Not Specified for 14:0 EPC | MTT | [3] |
| HCT116 (human colorectal) | 24, 48, 72 | Not Specified for 14:0 EPC | MTT | [4] |
| SW480, SW620, DLD1, HT29 (colorectal) | 24, 48, 72 | Not Specified for 14:0 EPC | MTT | [4] |
| MCF7 (human breast) | 24, 48, 72 | Not Specified for 14:0 EPC | MTT | [4] |
Table 2: Framework for Cytotoxicity Data of Cationic Lipids.
Synthesis of this compound
The synthesis of 1,2-diacyl-sn-glycero-3-ethylphosphocholine chloride can be adapted from established methods for similar phospholipids. A plausible synthetic route involves the acylation of the glycerol (B35011) backbone, followed by the introduction of the ethylphosphocholine headgroup.
Experimental Protocols
Liposome (B1194612) Formulation via Thin-Film Hydration
This protocol describes the preparation of 14:0 EPC-containing liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Co-lipid (e.g., DOPE or cholesterol)
-
Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve this compound and any co-lipids in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Drying: Further dry the lipid film under a vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Add the hydration buffer to the flask and hydrate (B1144303) the lipid film by rotating the flask in a water bath set to a temperature above the lipid's phase transition temperature. This process forms multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat the extrusion process 11-21 times.
Cell Culture and Transfection Protocol
This protocol provides a general guideline for the transfection of adherent mammalian cells using 14:0 EPC-based liposomes. Optimization is recommended for each cell line and nucleic acid.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
14:0 EPC liposome suspension
-
Nucleic acid (e.g., plasmid DNA)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate 18-24 hours before transfection to achieve 70-90% confluency at the time of transfection.
-
Lipoplex Formation: a. Dilute the nucleic acid in a serum-free medium. b. In a separate tube, dilute the 14:0 EPC liposome suspension in a serum-free medium. c. Combine the diluted nucleic acid and liposome solutions and incubate for 15-30 minutes at room temperature to allow for the formation of lipoplexes.
-
Transfection: Add the lipoplex solution dropwise to the cells in complete culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Analyze transgene expression or other effects of the delivered nucleic acid.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxicity of 14:0 EPC liposomes using a standard MTT assay.[5]
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
14:0 EPC liposome suspension (serial dilutions)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the 14:0 EPC liposome suspension. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[5]
Cellular Uptake and Endosomal Escape Pathway
The primary mechanism of cationic lipid-mediated transfection involves the cellular uptake of lipoplexes through endocytosis, followed by the crucial step of endosomal escape to release the nucleic acid cargo into the cytoplasm.
Upon interaction with the cell membrane, the positively charged lipoplexes are internalized into early endosomes. As the endosome matures, its internal pH decreases, which can facilitate the destabilization of the endosomal membrane by the cationic lipids. This leads to the release of the nucleic acid into the cytoplasm, a critical step for its subsequent biological activity. For plasmid DNA, translocation into the nucleus is required for transcription.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
The Core Mechanism of 14:0 EPC Chloride in Liposomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride) is a synthetic, biodegradable, and low-toxicity acyl cationic lipid that has garnered significant interest in the field of drug delivery.[1][2][3][4][5] Its integration into liposomal formulations is primarily for the delivery of therapeutic molecules, such as nucleic acids and antigens.[6][][8] The defining characteristic of this compound is its cationic nature, which governs its interaction with negatively charged biological membranes and dictates its mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in liposomes, supported by experimental data and detailed protocols.
Core Mechanism of Action
The primary mechanism of action of this compound in liposomes revolves around two key interconnected processes: electrostatic interaction with cell membranes and subsequent cellular uptake, and the induction of a unique immunostimulatory response in antigen-presenting cells (APCs).
Electrostatic Interactions and Cellular Uptake
The positively charged ethylphosphocholine headgroup of this compound is the primary driver for its interaction with the negatively charged surface of cell membranes.[][9] This electrostatic attraction facilitates the adhesion of the liposome (B1194612) to the cell surface, a critical first step for cellular internalization. The primary pathway for the uptake of cationic liposomes, including those containing this compound, is endocytosis.[][9][10] The liposome-cell membrane interaction can also lead to an increase in the fluidity and permeability of the cell membrane, which may further facilitate the uptake of the liposomal contents.
Liposomes formulated with lipids that have shorter saturated hydrocarbon chains, such as the 14-carbon chains of this compound, are expected to be in a more fluid liquid crystalline state at physiological temperatures.[11] This increased fluidity of the liposome itself may contribute to the destabilization of the cell membrane upon contact, potentially enhancing the endocytic process.[11]
Immunostimulatory Properties
A significant aspect of the mechanism of action of this compound is its ability to directly stimulate dendritic cells (DCs), a type of professional antigen-presenting cell.[6][11][12] This stimulation is characterized by the upregulation of co-stimulatory molecules, such as CD80 and CD86, on the DC surface.[6][11][13] This is a crucial step in the initiation of an adaptive immune response.
Notably, this immunostimulatory effect is signaled through a pathway that is independent of the commonly used NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[6][11][12][14] While many immunostimulatory compounds activate DCs through NF-κB, leading to the production of pro-inflammatory cytokines like TNF-α, liposomes containing this compound do not induce significant TNF-α secretion.[6][11] This suggests a distinct and potentially more targeted mechanism of immune activation. The proposed model involves the interaction of the cationic lipid with an as-yet-unidentified receptor on or within the dendritic cell, triggering a signaling cascade that leads to the expression of co-stimulatory molecules.[6]
Data Presentation
The following tables summarize the available quantitative data regarding the physicochemical properties of this compound and the biological effects of liposomes containing EPC lipids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₈H₇₇ClNO₈P | [4][5] |
| Molecular Weight | 742.45 g/mol | [4] |
| Purity | >99% | [4][5] |
| Gel-to-Liquid Crystalline Phase Transition Temperature (for DMPC) | 23 °C | [15] |
Table 2: Biological Activity of EPC-Containing Liposomes
| Lipid Composition | Cell Type | Endpoint Measured | Concentration | Result | Reference |
| DMEPC (14:0 EPC) | DC2.4 (Dendritic Cell Line) | CD80 Expression (MFI) | 75 µM | ~150 | [11] |
| DLEPC (12:0 EPC) | DC2.4 (Dendritic Cell Line) | CD80 Expression (MFI) | 75 µM | ~175 | [11] |
| DPEPC (16:0 EPC) | DC2.4 (Dendritic Cell Line) | CD80 Expression (MFI) | 75 µM | ~50 | [11] |
| DSEPC (18:0 EPC) | DC2.4 (Dendritic Cell Line) | CD80 Expression (MFI) | 75 µM | ~40 | [11] |
| DOEPC (18:1 EPC) | DC2.4 (Dendritic Cell Line) | CD80 Expression (MFI) | 75 µM | ~200 | [11] |
| DOTAP | DC2.4 (Dendritic Cell Line) | CD80 Expression | EC50 ≈ 30 µM | Dose-dependent increase | [11] |
| Various Cationic Lipids | DC2.4 (Dendritic Cell Line) | TNF-α Release | 75 µM | No significant release | [6][11] |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes with a controlled size distribution.[1][8][16][17]
Materials:
-
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)
-
Co-lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)) (optional)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen or argon gas
-
Vacuum pump
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of this compound and any co-lipids in chloroform in a round-bottom flask. Gently swirl to ensure complete mixing.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the gel-to-liquid crystalline phase transition temperature of the lipids to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer (pre-warmed to a temperature above the lipid transition temperature) to the flask containing the dry lipid film. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.
Protocol 2: In Vitro Dendritic Cell Activation Assay
This protocol outlines the steps to assess the immunostimulatory effect of this compound liposomes on dendritic cells by measuring the expression of co-stimulatory molecules.[6][11][13]
Materials:
-
DC2.4 cell line or bone marrow-derived dendritic cells (BMDCs)
-
Complete cell culture medium
-
This compound liposomes
-
Fluorescently labeled antibodies against CD80 and CD86
-
Flow cytometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed dendritic cells in a 96-well plate at a suitable density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.
-
Liposome Treatment: Treat the cells with varying concentrations of this compound liposomes. Include an untreated control group.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Staining: Harvest the cells and wash them with PBS. Stain the cells with fluorescently labeled anti-CD80 and anti-CD86 antibodies according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing CD80 and CD86 and the mean fluorescence intensity of the positive populations.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the potential cytotoxicity of this compound liposomes.
Materials:
-
Target cell line (e.g., NIH 3T3)
-
Complete cell culture medium
-
This compound liposomes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Liposome Treatment: Treat the cells with a range of concentrations of this compound liposomes. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Dendritic Cells
Caption: Proposed NF-κB independent signaling pathway for DC activation by 14:0 EPC liposomes.
Experimental Workflow for Dendritic Cell Activation Assay
Caption: Experimental workflow for assessing DC activation by 14:0 EPC liposomes.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of the mechanism of action of this compound liposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Frontiers | Tuning the Immunostimulation Properties of Cationic Lipid Nanocarriers for Nucleic Acid Delivery [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nuclear receptor signalling in dendritic cells connects lipids, the genome and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel regulation of CD80/CD86-induced phosphatidylinositol 3-kinase signaling by NOTCH1 protein in interleukin-6 and indoleamine 2,3-dioxygenase production by dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Immunostimulation of dendritic cells by cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dendritic Cells Stimulated by Cationic Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. avantiresearch.com [avantiresearch.com]
An In-Depth Technical Guide to the Synthesis and Purification of 14:0 EPC Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride), a cationic lipid of significant interest in drug delivery and gene therapy applications. This document details the chemical processes involved, purification methodologies, and relevant quantitative data to assist researchers in the successful production of this compound.
Introduction to this compound
This compound is a synthetic cationic phospholipid. Its structure comprises a glycerol (B35011) backbone esterified with two myristic acid chains at the sn-1 and sn-2 positions, and a phosphocholine (B91661) headgroup at the sn-3 position, which is further ethylated to create a permanent positive charge. The chloride ion serves as the counterion. This cationic nature is crucial for its primary application: the formulation of liposomes and lipid nanoparticles for the delivery of nucleic acids (e.g., plasmid DNA, siRNA) into cells. The positively charged liposomes interact with the negatively charged cell membranes and nucleic acids, facilitating cellular uptake and endosomal escape of the genetic material.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process involving the acylation of a glycerol backbone, followed by the formation of the ethylphosphocholine headgroup. A plausible synthetic route starts from sn-glycero-3-phosphocholine (GPC).
Acylation of sn-Glycero-3-phosphocholine (GPC)
The first major step is the esterification of the free hydroxyl groups at the sn-1 and sn-2 positions of GPC with myristic acid. A common and effective method for this transformation is the Steglich esterification.
Experimental Protocol: Steglich Esterification of GPC with Myristic Acid
-
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Myristic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous chloroform (B151607) or dichloromethane (B109758) (DCM)
-
-
Procedure:
-
A solution of GPC is prepared in a suitable solvent. To improve solubility and reactivity, GPC can be adsorbed onto silica gel by preparing a slurry of GPC in methanol (B129727), adding silica gel, and then removing the methanol under vacuum.[1][2]
-
The silica-GPC complex is suspended in anhydrous chloroform or DCM in a reaction vessel.
-
Myristic acid (typically in molar excess) is added to the suspension.
-
DMAP (catalytic amount) and DCC (in molar excess relative to myristic acid) are subsequently added to the reaction mixture.
-
The reaction is stirred at room temperature for an extended period (e.g., 48-72 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate is then subjected to a purification process to isolate the desired 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC).
-
Ethylation of the Phosphocholine Headgroup and Chloride Salt Formation
The subsequent step involves the ethylation of the phosphate (B84403) group of DMPC to create the cationic ethylphosphocholine headgroup. This can be conceptually approached through quaternization of a suitable precursor. Following the synthesis of the cationic lipid, the final step is to ensure the counter-ion is chloride. If the synthesis results in a different counter-ion (e.g., iodide from using ethyl iodide for quaternization), an ion exchange step is necessary.
Conceptual Approach for Ethylation and Chloride Salt Formation:
For the formation of the chloride salt, if the synthesis yields a salt with a different anion (e.g., iodide or bromide), an ion-exchange chromatography step can be employed.
Experimental Protocol: Anion Exchange for Chloride Salt Formation (General)
-
Materials:
-
Synthesized cationic lipid with a non-chloride counter-ion
-
Anion exchange resin (chloride form)
-
Suitable solvent system (e.g., methanol/water mixture)
-
-
Procedure:
-
Prepare a column with the anion exchange resin in its chloride form.
-
Dissolve the synthesized cationic lipid in the appropriate solvent.
-
Load the lipid solution onto the column.
-
Elute the column with the same solvent, collecting the fractions containing the lipid. The resin will retain the original anion and release chloride ions, which will then associate with the cationic lipid.
-
Monitor the fractions by TLC or HPLC to identify the product-containing fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final this compound.
-
Purification of this compound
Purification is a critical step to ensure the final product is of high purity, free from starting materials, byproducts, and reagents, which is essential for its application in drug delivery. A combination of purification techniques is often employed.
Removal of Byproducts from Acylation
The Steglich esterification reaction produces N,N'-dicyclohexylurea (DCU) as a major byproduct, which is insoluble in most organic solvents and can be largely removed by filtration. However, some soluble byproducts may remain.
Recrystallization
Recrystallization is an effective method for purifying the intermediate DMPC and potentially the final this compound.
Experimental Protocol: Recrystallization of DMPC
-
Materials:
-
Crude DMPC
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the crude DMPC in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature and then further cool in a refrigerator to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with cold acetone to remove impurities.
-
Column Chromatography
Silica gel column chromatography is a standard technique for the purification of lipids. For cationic lipids, care must be taken to choose an appropriate solvent system to achieve good separation without causing degradation.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC method is generally suitable for the purification of cationic lipids.
Experimental Protocol: HPLC Purification of Cationic Lipids (General)
-
Instrumentation:
-
HPLC system with a preparative or semi-preparative column
-
Reversed-phase C18 column
-
Detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD, as lipids lack a strong UV chromophore)
-
-
Mobile Phase:
-
A gradient of methanol and water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and retention of the cationic lipid.
-
-
Procedure:
-
Dissolve the crude this compound in the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Run a gradient elution program, starting with a higher water content and gradually increasing the methanol concentration to elute the lipids.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
The following tables summarize the expected quantitative data based on the synthesis of similar phospholipids.
Table 1: Summary of Synthesis and Purification Data for 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) - A Key Intermediate.
| Parameter | Value | Reference |
| Synthesis Method | Steglich Esterification | [1][2] |
| Starting Material | sn-Glycero-3-phosphocholine (GPC) | [1][2] |
| Acylating Agent | Myristic Acid | [1][2] |
| Coupling Reagents | DCC, DMAP | [1][2] |
| Purification Method | Sequential Recrystallization | [1][2] |
| Final Purity | 96% | [1][2] |
Table 2: Analytical Characterization of this compound.
| Analytical Technique | Expected Outcome |
| ¹H NMR | Peaks corresponding to the myristoyl acyl chains, glycerol backbone, and the ethylphosphocholine headgroup. |
| ³¹P NMR | A single peak confirming the presence of the phosphate group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the 14:0 EPC cation. |
| HPLC-ELSD/CAD | A single major peak indicating high purity. |
Visualization of Workflows and Concepts
Synthesis and Purification Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Cationic Lipid-Mediated Gene Delivery
The diagram below outlines the key steps involved in the delivery of nucleic acids into a cell using a cationic lipid like this compound.
Caption: Mechanism of gene delivery mediated by cationic liposomes.
This guide provides a foundational understanding and practical considerations for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities to achieve the desired product quality.
References
Stability and Shelf Life of 14:0 EPC Chloride Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and shelf life of 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride powder, a cationic lipid widely utilized in liposomal drug delivery systems. Understanding the stability profile of this critical excipient is paramount for ensuring the quality, efficacy, and safety of lipid-based pharmaceutical formulations. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.
Overview of 14:0 EPC Chloride
This compound is a synthetic cationic phospholipid characterized by a glycerol (B35011) backbone, two myristoyl (14:0) fatty acid chains at the sn-1 and sn-2 positions, and an ethylphosphocholine head group. The positive charge conferred by the quaternary ammonium (B1175870) group is crucial for its function in encapsulating and delivering negatively charged molecules such as nucleic acids. Its purity is typically greater than 99%.
Recommended Storage and Shelf Life
To maintain its chemical integrity and physical properties, this compound powder should be stored under controlled conditions.
Table 1: Recommended Storage Conditions and Shelf Life for this compound Powder
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
| Light Exposure | Protect from light |
| Moisture | Store in a tightly sealed container in a desiccated environment |
| Shelf Life | ≥ 1 year |
Note: The stated shelf life is based on storage in the original, unopened container under the recommended conditions.
For solutions, the stability is dependent on the solvent and storage temperature.
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Duration of Use |
| Appropriate Solvent | -80°C | Up to 6 months[1] |
| Appropriate Solvent | -20°C | Up to 1 month[1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot solutions upon preparation.
Potential Degradation Pathways
The primary degradation pathways for phospholipids (B1166683) like this compound are hydrolysis and oxidation.
Hydrolytic Degradation
The ester linkages at the sn-1 and sn-2 positions of the glycerol backbone are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This degradation results in the formation of lysolipids (1- or 2-myristoyl-sn-glycero-3-ethylphosphocholine) and free myristic acid. The presence of lysolipids can significantly alter the properties of liposomal formulations, potentially leading to instability and leakage of encapsulated contents.
The rate of hydrolysis is influenced by pH and temperature. Phospholipid hydrolysis is autocatalytic and can be accelerated in the absence of a buffer.
Oxidative Degradation
While this compound contains saturated myristoyl chains, which are less susceptible to oxidation than unsaturated fatty acids, oxidative degradation can still occur, particularly at the phosphocholine (B91661) head group and the glycerol backbone, especially under harsh conditions of light and elevated temperature in the presence of oxygen. Oxidation can lead to the formation of a variety of degradation products that can impact the performance and safety of the final drug product.
Experimental Protocols for Stability Assessment
A comprehensive stability program for this compound powder should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the molecule to generate product-related variants and to develop and validate stability-indicating analytical methods.
Table 3: Example Protocol for Forced Degradation of this compound Powder
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable organic solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable organic solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |
| Oxidation | Dissolve this compound in a suitable organic solvent and add 3% H₂O₂. Incubate at room temperature for 24-48 hours, protected from light. |
| Thermal Stress | Store the solid powder at 60°C/75% RH for up to 2 weeks. |
| Photostability | Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained. |
Analytical Methods for Stability Testing
A suite of analytical techniques is necessary to monitor the purity and degradation of this compound.
Table 4: Analytical Methods for Stability Assessment of this compound
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | To quantify the parent compound and detect non-chromophoric degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify and characterize degradation products by determining their molecular weights and fragmentation patterns. |
| Thin-Layer Chromatography (TLC) | For a rapid, qualitative assessment of purity and detection of impurities. |
| ¹H and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and detect structural changes. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To monitor changes in functional groups. |
Mechanism of Action and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, its mechanism of action in drug delivery is primarily attributed to its cationic nature. Furthermore, insights can be drawn from structurally related synthetic ether lipids like Edelfosine.
Role in Drug Delivery
The positively charged headgroup of this compound interacts electrostatically with negatively charged nucleic acids (siRNA, mRNA, pDNA) to form lipid nanoparticles (LNPs) or lipoplexes. These complexes protect the nucleic acid from degradation and facilitate its entry into cells.
Caption: LNP formation and cellular delivery pathway.
Potential Signaling Pathways
Based on studies of the structurally similar ether lipid, Edelfosine, cationic lipids like 14:0 EPC may influence cellular signaling pathways, particularly in the context of cancer therapy. Edelfosine has been shown to induce apoptosis in tumor cells through mechanisms that are independent of DNA interaction.[2] These mechanisms include:
-
Interaction with Cell Membranes and Lipid Rafts: Cationic lipids can accumulate in the cell membrane, particularly in cholesterol-rich lipid rafts. This can disrupt membrane fluidity and the function of membrane-associated proteins.
-
Induction of Apoptosis: Edelfosine has been shown to activate the Fas/CD95 death receptor pathway and inhibit pro-survival pathways such as the MAPK/ERK and Akt/protein kinase B (PKB) pathways.[3]
-
Endoplasmic Reticulum (ER) Stress: Accumulation of these lipids in the ER can lead to ER stress, another trigger for apoptosis.
Caption: Potential signaling pathways influenced by cationic lipids.
Conclusion
This compound is a stable cationic lipid when stored appropriately as a powder at -20°C, protected from light and moisture. The primary degradation concerns are hydrolysis and, to a lesser extent, oxidation. A robust stability testing program, incorporating forced degradation studies and a suite of validated analytical methods, is essential to ensure the quality and performance of this critical component in drug delivery systems. Further research into the specific signaling pathways of this compound will provide a more complete understanding of its biological interactions and potential therapeutic effects.
References
The Role of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) in Lipid Bilayers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC), also known as DMEPC, is a synthetic cationic phospholipid that has garnered significant interest in the fields of biophysics and pharmaceutical sciences. Its unique structure, featuring a permanently positively charged headgroup and two saturated 14-carbon acyl chains, imparts distinct properties that make it a valuable component in model membranes and a key ingredient in drug and gene delivery systems. This technical guide provides a comprehensive overview of the role of 14:0 EPC in lipid bilayers, focusing on its biophysical characteristics, its utility in research, and detailed methodologies for its study.
A Note on Data: Direct quantitative biophysical data for 14:0 EPC is not extensively available in the public domain. Therefore, where specific data for 14:0 EPC is not found, data for its close structural analog, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), is provided as a reasonable approximation. DMPC shares the same acyl chain composition and a similar phosphocholine (B91661) headgroup, making its fundamental biophysical properties a relevant reference.
Biophysical Properties of 14:0 EPC and its Analog, DMPC
The biophysical properties of lipids are crucial in determining the structure and function of the lipid bilayers they form. Key parameters include the phase transition temperature (Tm), the enthalpy of this transition (ΔH), the area per lipid molecule, and the bilayer thickness.
Data Presentation
The following tables summarize the key biophysical parameters for DMPC, which serve as a reference for understanding the expected behavior of 14:0 EPC.
Table 1: Phase Transition Properties of DMPC
| Parameter | Value | Technique | Reference |
| Main Transition Temperature (Tm) | 23.9 °C | Differential Scanning Calorimetry (DSC) | [1][2] |
| Pre-transition Temperature (Tp) | 13.7 °C | Differential Scanning Calorimetry (DSC) | [2] |
| Enthalpy of Main Transition (ΔH) | 27.2 kJ/mol | Differential Scanning Calorimetry (DSC) | [3] |
Table 2: Structural Properties of DMPC Bilayers in the Fluid Phase (at 30°C)
| Parameter | Value | Technique | Reference |
| Area per Lipid Molecule | 59.7 Ų | X-ray Diffraction | [4] |
| Bilayer Thickness (phosphate-to-phosphate) | 34.2 Å | Small-Angle Neutron Scattering (SANS) | [5] |
| Hydrocarbon Thickness | 24.8 Å | X-ray Diffraction | [4] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible study of lipid systems. The following sections outline methodologies for the preparation and characterization of liposomes containing 14:0 EPC.
Liposome (B1194612) Preparation via Thin-Film Hydration
The thin-film hydration method is a common technique for preparing multilamellar vesicles (MLVs), which can be further processed into unilamellar vesicles.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC)
-
Helper lipid (e.g., cholesterol, DOPE) (optional)
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve the desired amount of 14:0 EPC and any helper lipids in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[6][7]
-
Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of the lipid with the highest Tm to ensure a uniform lipid film.[6][7]
-
Drying: Dry the thin lipid film under a high vacuum for at least 2-3 hours (or overnight) to remove any residual solvent.[6][7]
-
Hydration: Hydrate the lipid film by adding the aqueous buffer, pre-heated to a temperature above the lipid's Tm. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[6][7]
-
Sizing (Optional): To obtain unilamellar vesicles (LUVs or SUVs) of a defined size, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm). Extrusion is generally preferred as it produces a more homogeneous population of vesicles.[6][7]
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on the phase transition temperature and enthalpy.[8][9][10]
Materials:
-
Liposome suspension
-
Hydration buffer (for reference cell)
-
DSC instrument with hermetically sealed pans
Procedure:
-
Sample Preparation: Accurately pipette a known amount of the liposome suspension into a DSC sample pan. The lipid concentration should be sufficiently high to obtain a good signal-to-noise ratio.
-
Reference Preparation: Fill a reference pan with the same volume of the hydration buffer used for the liposomes.
-
Sealing: Hermetically seal both the sample and reference pans.
-
Thermal Cycling: Place the pans in the DSC instrument. Equilibrate the system at a temperature below the expected pre-transition. Then, scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the main transition. A cooling scan can also be performed to assess the reversibility of the transition.
-
Data Analysis: The resulting thermogram will show peaks corresponding to the pre-transition and main phase transition. The temperature at the peak maximum is the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).[8][9][10]
Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of vesicles in suspension.[11][12][13]
Materials:
-
Liposome suspension
-
Filtered hydration buffer
-
DLS instrument
Procedure:
-
Sample Preparation: Dilute the liposome suspension with filtered hydration buffer to an appropriate concentration for DLS measurement. The concentration should be low enough to avoid multiple scattering effects but high enough to provide a sufficient scattering signal.
-
Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.
-
Measurement: Place the cuvette containing the diluted sample into the instrument and allow it to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the autocorrelation function. From this, the diffusion coefficient of the vesicles is determined, and the Stokes-Einstein equation is used to calculate the hydrodynamic diameter. The size distribution and polydispersity index (PDI) are also reported, providing information on the homogeneity of the vesicle population.[11][12][13]
Mandatory Visualizations
Molecular Structure of 14:0 EPC
Caption: Molecular structure of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC).
Experimental Workflow: Liposome Preparation and Characterization
Caption: Workflow for preparing and characterizing 14:0 EPC-containing liposomes.
Signaling Pathway: Mechanism of Cationic Liposome-Mediated Drug Delivery
Caption: Mechanism of drug/gene delivery by a 14:0 EPC-containing cationic liposome.
References
- 1. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of bilayer thickness and lipid surface area in unilamellar dimyristoylphosphatidylcholine vesicles from small-angle neutron scattering curves: a comparison of evaluation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 10. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. researchgate.net [researchgate.net]
Preliminary Studies on the Cytotoxicity of 14:0 EPC Chloride: A Technical Guide
Disclaimer: Direct experimental data on the cytotoxicity of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC chloride) is limited in publicly available literature. This guide synthesizes preliminary findings from studies on closely related lysophosphatidylcholines (LPCs), particularly myristoyl lysophosphatidylcholine (B164491) (14:0 LPC), to provide a foundational resource for researchers. The methodologies and pathways described are based on the cytotoxic effects of these related compounds and should be adapted and validated specifically for this compound.
Quantitative Cytotoxicity Data
The cytotoxic potential of lysophosphatidylcholines varies depending on the specific compound, cell type, concentration, and exposure duration. The following table summarizes key quantitative findings for LPCs from available studies.
| Compound | Cell Line | Assay | Concentration & Effect | Source |
| Lysophosphatidylcholine (LPC) | Human Endothelial Cells (Eahy926) | MTT | IC50: ~50.73 µg/mL | [1][2] |
| LPC | Human Endothelial Cells (Eahy926) | MTT | Evident cytotoxicity at >50 µg/mL | [1][2][3] |
| 14:0 Lysophosphatidylcholine (LPC) | β-TC3 murine insulinoma cells | Not specified | Strongest toxic effect (relative cell viability > 72%) among analogues at 10 µM in serum-free media. | [4] |
| LPC | Human Endothelial Cells (HUVECs) & Human Monocytes (THP-1) | MTT / LDH | Dose-dependent cytotoxicity observed at concentrations of 10-100 µg/mL over 24 hours. | [5][6] |
Experimental Protocols
The following is a representative protocol for assessing the cytotoxicity of a lipid compound like this compound using the MTT assay, a common colorimetric method for determining cell viability. This protocol is a composite based on methodologies described in the cited literature[1][5][6][7][8].
MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells as an indicator of viability. In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials and Reagents:
-
Target cell line (e.g., HUVECs, HeLa, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (or other test lipid) stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the appropriate vehicle (e.g., serum-free medium).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis:
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank (medium + MTT + solubilizer) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
-
Determine IC50:
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Potential Signaling Pathways and Mechanisms of Cytotoxicity
Studies on LPCs suggest that their cytotoxic effects are mediated through a complex network of signaling pathways, primarily culminating in apoptosis and inflammation.
Key Mechanisms:
-
Induction of Apoptosis and Cell Cycle Arrest: High concentrations of LPCs have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly at the G2/M phase.[1][3] This is often accompanied by the downregulation of key cell cycle proteins like cdc2 and cyclin B1.[1]
-
Generation of Reactive Oxygen Species (ROS): LPCs can stimulate the production of intracellular ROS.[1][3] Elevated ROS levels lead to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic pathways.
-
DNA Damage Response: The oxidative stress induced by LPCs can activate DNA damage checkpoint kinases. Specifically, the ATM/Chk2 and ATR/Chk1 signaling pathways have been shown to be activated in response to LPC exposure, indicating a cellular response to DNA damage.[1][2][3]
-
PI3K/Akt Pathway Involvement: The PI3K/Akt signaling pathway, a crucial regulator of cell survival, is also modulated by LPCs. Inhibition of this pathway has been shown to attenuate LPC-induced apoptosis, suggesting that LPC toxicity is at least partially mediated through this axis.[1][3]
-
NLRP3 Inflammasome Activation: In monocytes and endothelial cells, LPCs can induce the activation of the NLRP3 inflammasome.[5][6][9] This leads to the activation of caspase-1 and the release of pro-inflammatory cytokines, which can contribute to cell death through a process known as pyroptosis.
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathways of LPC-induced cytotoxicity.
Experimental Workflow Diagram
Caption: General workflow for an MTT-based cytotoxicity assay.
References
- 1. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells [frontiersin.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Lysophosphatidylcholine induces apoptosis and inflammatory damage in brain microvascular endothelial cells via GPR4-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
14:0 EPC Chloride: An In-depth Technical Guide for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cationic lipids are pivotal components in the development of non-viral gene delivery systems and targeted drug carriers. Among these, 14:0 EPC chloride (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride) has emerged as a promising biocompatible and biodegradable option for formulating liposomes and lipid nanoparticles. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for the preparation of drug delivery systems, and an exploration of its cellular interactions and potential signaling pathways. Quantitative data on formulation parameters are summarized, and key experimental workflows and biological mechanisms are visualized to facilitate a deeper understanding and application of this versatile cationic lipid in advanced drug delivery research.
Introduction
The landscape of modern therapeutics is increasingly shaped by the demand for targeted and efficient drug delivery systems. Cationic lipids have garnered significant attention for their ability to encapsulate and deliver a wide range of therapeutic payloads, including nucleic acids (pDNA, mRNA, siRNA) and small molecule drugs.[1][2] this compound, a synthetic acyl cationic lipid, offers a unique combination of a permanently positive charge, biodegradability, and low toxicity, making it an attractive candidate for clinical applications.[3]
This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed exploration of this compound. We will delve into its fundamental properties, provide standardized protocols for the formulation of lipid-based nanoparticles, present key quantitative data for reproducibility, and visualize complex biological interactions to accelerate the design and optimization of novel drug delivery platforms.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the rational design of drug delivery systems. These properties influence the stability, encapsulation efficiency, and in vivo behavior of the formulated nanoparticles.
| Property | Value | Reference |
| Chemical Name | 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride | Avanti Polar Lipids |
| Synonym(s) | 14:0 EPC (Cl Salt), DMEPC | [3] |
| Molecular Formula | C38H77ClNO8P | MedChemExpress |
| Molecular Weight | 742.45 g/mol | MedChemExpress |
| CAS Number | 186492-53-5 | MedChemExpress |
| Appearance | White to off-white oil/solid | MedChemExpress |
| Charge | Permanent cationic | [4] |
| Storage Temperature | -20°C | MedChemExpress |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of this compound-based lipid nanoparticles.
Preparation of this compound-Containing Lipid Nanoparticles (LNPs) by Thin-Film Hydration and Extrusion
This protocol is a widely used method for producing unilamellar vesicles with a controlled size distribution.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Drug to be encapsulated
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 50:10:38.5:1.5).[5]
-
If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the phase transition temperature of the lipids to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer (e.g., PBS). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
The hydration is performed by vortexing the flask at a temperature above the lipid phase transition temperature for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
To obtain unilamellar vesicles with a uniform size, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The extrusion should be performed at a temperature above the phase transition temperature of the lipids.
-
Pass the lipid suspension through the extruder 11-21 times to ensure a homogenous population of liposomes.
-
Characterization of Lipid Nanoparticles
Particle Size and Zeta Potential:
-
The mean particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs can be determined using a Dynamic Light Scattering (DLS) instrument.
Encapsulation Efficiency:
-
The encapsulation efficiency (EE%) is a critical parameter that determines the amount of drug successfully loaded into the nanoparticles. It can be calculated using the following formula: EE% = (Total Drug - Free Drug) / Total Drug * 100
-
Free, unencapsulated drug can be separated from the LNPs using techniques such as dialysis, size exclusion chromatography, or centrifugation. The amount of drug in the respective fractions is then quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Applications in Drug Delivery
This compound-based delivery systems are versatile and can be tailored for various therapeutic applications.
Quantitative Data on Formulation
The composition of the lipid formulation significantly impacts the physicochemical properties and, consequently, the biological performance of the drug delivery system. A study utilizing a lipid blend of 50:10:38.5:1.5 (14:0 EPC:DSPC:Cholesterol:PEG-lipid) for DNA delivery reported the following characteristics[5]:
| Parameter | Value |
| Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid Molar Ratio | 50:10:38.5:1.5 |
| DNA Loading | 2.9% (w/w) |
| Charge Ratio (N/P) | 9 |
Note: This table is based on data for DNA loading and may vary for other therapeutic agents.
Cellular Uptake and Intracellular Trafficking
The cationic nature of this compound facilitates the interaction of the lipid nanoparticles with the negatively charged cell membrane, promoting cellular uptake.[1] The primary mechanism of internalization for cationic lipoplexes is endocytosis.[6]
Once inside the cell, the nanoparticles are enclosed within endosomes. For the therapeutic payload to exert its effect, it must be released from the endosome into the cytoplasm. Cationic lipids are thought to play a crucial role in endosomal escape by interacting with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures, which facilitates the release of the encapsulated drug.[6]
Signaling Pathways and Biological Interactions
Recent studies have indicated that cationic lipids, particularly those with an ethylphosphocholine (EPC) headgroup, can act as immunostimulants, specifically activating dendritic cells (DCs).[3] This suggests that this compound may not only serve as a passive delivery vehicle but could also actively modulate the immune response.
The proposed mechanism involves the interaction of the cationic liposomes with cell surface receptors on DCs, leading to the upregulation of co-stimulatory molecules.[3] Lipids with shorter or unsaturated acyl chains, such as the myristoyl (14:0) chains in 14:0 EPC, have been shown to be more potent in this regard.[3]
Below is a diagram illustrating the proposed signaling pathway for DC stimulation by this compound-containing liposomes.
Caption: Proposed signaling pathway of 14:0 EPC liposome in dendritic cells.
Experimental Workflow for Drug Delivery System Development
The development of a drug delivery system using this compound involves a logical sequence of steps from formulation to in vivo evaluation. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for 14:0 EPC-based drug delivery system.
Conclusion
This compound is a valuable cationic lipid for the development of advanced drug delivery systems. Its favorable physicochemical properties, coupled with its biocompatibility and potential for immunostimulation, make it a versatile tool for a wide range of therapeutic applications. This technical guide has provided a foundational understanding of this compound, from its basic characteristics to its biological interactions. The detailed protocols and compiled data aim to support researchers in the rational design and optimization of novel and effective drug delivery platforms. Further research into the specific drug release kinetics and a more detailed elucidation of the signaling pathways involved will continue to expand the utility of this promising cationic lipid.
References
An In-depth Technical Guide to the Basic Characterization of 14:0 EPC Chloride Vesicles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for the preparation and basic characterization of vesicles formulated with 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride). 14:0 EPC is a cationic phospholipid increasingly utilized in drug delivery systems due to its biodegradable nature and ability to efficiently encapsulate and deliver therapeutic payloads. This document outlines detailed experimental protocols, presents expected quantitative data in a structured format, and includes visualizations to clarify workflows and conceptual relationships.
Introduction to this compound Vesicles
This compound is a synthetic cationic lipid that possesses a quaternary ammonium (B1175870) headgroup, conferring a permanent positive charge, and two 14-carbon saturated acyl chains. These structural features enable the formation of stable bilayer vesicles, often referred to as liposomes, in aqueous solutions. The positive surface charge of these vesicles facilitates interaction with negatively charged biological membranes and macromolecules, such as nucleic acids, making them promising non-viral vectors for gene therapy and drug delivery applications.[1] A thorough characterization of their physicochemical properties is paramount to ensure reproducibility, stability, and efficacy.[2]
Physicochemical Characterization Parameters
The critical quality attributes of this compound vesicles that dictate their in vitro and in vivo performance are summarized below. While specific values for pure 14:0 EPC vesicles are not extensively published, the following table presents representative data for cationic liposomes prepared with similar lipids and methodologies, providing a reasonable expectation for formulation outcomes.
Table 1: Representative Physicochemical Properties of Cationic Vesicles
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Mean Particle Size (Diameter) | 60 - 200 nm | Influences circulation time, biodistribution, and cellular uptake.[3][4] |
| Polydispersity Index (PDI) | < 0.2 | Indicates the homogeneity of the vesicle population; lower values are desirable. |
| Zeta Potential | +30 to +60 mV | Measures surface charge, which affects stability against aggregation and interaction with biological membranes.[5] |
| Encapsulation Efficiency (%EE) | 70 - 95% | Represents the percentage of the drug or payload successfully entrapped within the vesicles.[6] |
Note: The actual values for this compound vesicles will depend on the specific formulation parameters (e.g., lipid concentration, inclusion of helper lipids like cholesterol) and preparation methods.
Experimental Protocols
The following sections detail the standard operating procedures for the preparation and characterization of this compound vesicles.
This is a robust and widely used method for producing unilamellar vesicles with a controlled size distribution.[2][3][7][8]
Materials:
-
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC)
-
Cholesterol (optional, as a helper lipid to improve vesicle stability)
-
Chloroform (B151607) or a chloroform/methanol (B129727) mixture
-
Hydration buffer (e.g., sterile water, phosphate-buffered saline (PBS), or a buffer containing the active pharmaceutical ingredient)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm and 50 nm pore sizes)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any helper lipids (e.g., cholesterol in a 7:3 molar ratio with the primary lipid) in chloroform in a round-bottom flask.[3][4][9]
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid's phase transition temperature (Tc).
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[3][7]
-
To ensure complete removal of residual solvent, further dry the film under a high vacuum for at least 2 hours or overnight.[3]
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.[3]
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process should also be carried out above the Tc of the lipid.[2]
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[6]
-
Draw the MLV suspension into a syringe and place it in one of the extruder ports. Place an empty syringe in the opposing port.
-
Heat the extruder to a temperature above the lipid's Tc.
-
Pass the lipid suspension back and forth between the two syringes through the membrane for an odd number of passes (e.g., 11 or 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).[6]
-
For a more defined size, the extrusion process can be repeated with a smaller pore size membrane (e.g., 50 nm).[6][10]
-
3.2.1. Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the vesicle suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform the measurement to obtain the intensity-weighted mean hydrodynamic diameter and the PDI.
-
3.2.2. Zeta Potential Measurement
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the vesicle suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Inject the sample into a specialized zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the vesicles.
-
The instrument's software will convert the mobility to the zeta potential value in millivolts (mV).
-
3.2.3. Encapsulation Efficiency (%EE) Determination
This protocol assumes the encapsulation of a water-soluble, quantifiable substance (e.g., a fluorescent dye or a drug with a chromophore).
-
Technique: Separation of free and encapsulated drug followed by quantification.
-
Procedure:
-
Separation:
-
Use size exclusion chromatography (SEC) or centrifugation with centrifugal filter units to separate the vesicles (containing the encapsulated drug) from the unencapsulated (free) drug in the external medium.
-
-
Quantification:
-
Disrupt the separated vesicles by adding a suitable solvent (e.g., methanol or a detergent solution like Triton X-100) to release the encapsulated drug.
-
Quantify the total amount of drug in the initial formulation and the amount of free drug in the filtrate/eluate using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
-
Calculation:
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Visualized Workflows and Relationships
To further elucidate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for vesicle preparation and characterization.
References
- 1. Cationic liposome - Wikipedia [en.wikipedia.org]
- 2. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 3. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 7. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
introduction to cationic lipids for gene transfection
An illustrative overview of the cellular uptake and subsequent trafficking of lipid nanoparticles is presented below.
Endosomal Escape: The Great Escape
Once inside the endosome, the LNP must release its genetic cargo into the cytoplasm before the endosome matures into a lysosome, where the cargo would be degraded. Several mechanisms are proposed for this crucial step:
-
Proton Sponge Effect: Cationic lipids with amine headgroups can become protonated in the acidic environment of the late endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome.
-
Membrane Fusion: The interaction between the cationic lipids of the LNP and the anionic lipids of the endosomal membrane can lead to the destabilization and fusion of the two membranes, creating a pore through which the nucleic acid can escape. The presence of fusogenic helper lipids like DOPE is thought to enhance this process.
The proposed mechanism for endosomal escape is visualized in the following diagram.
Nuclear Import of Plasmid DNA
For gene expression to occur from a plasmid, the DNA must enter the nucleus. This is a significant barrier, as the nuclear envelope is impermeable to large molecules like DNA. Two main pathways are considered:
-
Mitosis: In dividing cells, the nuclear envelope breaks down during mitosis, allowing cytoplasmic components, including plasmid DNA, to enter the newly forming daughter nuclei.
-
Nuclear Pore Complexes: In non-dividing cells, DNA can be actively transported through nuclear pore complexes. This process is thought to be mediated by the binding of nuclear localization signal (NLS)-containing proteins (such as transcription factors) to specific DNA sequences on the plasmid, which then engage with the nuclear import machinery.
Quantitative Analysis: Transfection Efficiency and Cytotoxicity
The performance of a cationic lipid formulation is ultimately judged by its ability to efficiently transfect cells with minimal toxicity. This section provides a comparative summary of transfection efficiencies and cytotoxicities for some common cationic lipids. It is important to note that these values can vary significantly depending on the cell type, the nucleic acid used, the formulation parameters, and the specific assay conditions.
Table 1: Comparative Transfection Efficiency of Common Cationic Lipids
| Cationic Lipid/Formulation | Cell Line | Nucleic Acid | Transfection Efficiency (% of cells) | Reporter Gene | Reference |
| DOTAP:DOPE (1:1) | HeLa | pDNA | ~30% | GFP | |
| DC-Chol:DOPE (1.5:1) | 293T | pDNA | ~25% | GFP | |
| Lipofectamine™ 2000 | HeLa | pDNA | ~35-40% | GFP | |
| Attractene™ | AGS | pDNA | 29% | GFP | |
| X-tremeGENE HP™ | AGS | pDNA | 36.9% | GFP |
Table 2: Comparative Cytotoxicity of Common Cationic Lipids
| Cationic Lipid/Formulation | Cell Line | Assay | Cytotoxicity (% of control) | Reference |
| Spermine-C14 Liposomes | HeLa | MTT | Low cytotoxicity | |
| Attractene™ | AGS | LDH | <5% | |
| X-tremeGENE HP™ | AGS | LDH | 6-9% | |
| DOTAP:Cholesterol | BM-DCs | - | Low intrinsic toxicity |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in cationic lipid-mediated gene transfection.
Preparation of Lipid Nanoparticles (LNPs) by Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device.
Materials:
-
Cationic lipid, helper lipid(s) (e.g., DOPE, cholesterol), and PEG-lipid dissolved in ethanol (B145695).
-
Nucleic acid (pDNA or mRNA) dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device and cartridge.
-
Syringes and tubing.
-
Dialysis cassette (for buffer exchange).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture by combining the ethanolic solutions of the cationic lipid, helper lipid(s), and PEG-lipid in the desired molar ratio.
-
Prepare the nucleic acid solution in the acidic buffer at the desired concentration.
-
Set up the microfluidic mixing device according to the manufacturer's instructions, priming the system with ethanol and then the aqueous buffer.
-
Load the lipid mixture and the nucleic acid solution into separate syringes and place them on the syringe pumps of the device.
-
Set the desired flow rates for the two solutions (typically a 3:1 aqueous to ethanol flow rate ratio).
-
Start the pumps to initiate mixing. The two streams will converge in the microfluidic cartridge, leading to the rapid formation of LNPs.
-
Collect the LNP dispersion from the outlet.
-
For removal of ethanol and to raise the pH, dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette.
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using a fluorescent dye-based assay (e.g., RiboGreen for RNA).
The workflow for LNP preparation is outlined below.
Cell Culture and Transfection
This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium (e.g., Opti-MEM).
-
LNP dispersion containing the nucleic acid.
-
24-well cell culture plate.
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of Transfection Complexes:
-
In a sterile tube, dilute the required amount of LNP dispersion in serum-free medium.
-
Incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Gently remove the culture medium from the cells.
-
Add the LNP-containing serum-free medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Return the cells to the incubator.
-
-
Assay: Analyze the cells for gene expression or other downstream effects 24-72 hours post-transfection.
Luciferase Reporter Gene Assay
This assay is a highly sensitive method to quantify the level of gene expression after transfection.
Materials:
-
Transfected cells expressing a luciferase reporter gene.
-
Passive Lysis Buffer.
-
Luciferase Assay Reagent (containing luciferin (B1168401) substrate).
-
Luminometer.
-
96-well white, opaque assay plates.
Procedure:
-
Cell Lysis:
-
24-72 hours post-transfection, remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add an appropriate volume of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Assay:
-
Transfer 20 µL of the cell lysate from each well to a 96-well white, opaque assay plate.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase enzyme, which reflects the level of gene expression.
-
-
Data Analysis: The results are typically expressed as Relative Light Units (RLUs). For normalization, a co-transfected control plasmid expressing a different reporter (e.g., Renilla luciferase) is often used.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated with different concentrations of LNPs.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear cell culture plate.
-
Microplate reader.
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the LNP formulation for the desired period (e.g., 24 hours). Include untreated cells as a control.
-
MTT Addition:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 4 hours at 37°C, or until the crystals are fully dissolved.
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
Conclusion
Cationic lipids represent a versatile and promising platform for gene delivery. A thorough understanding of their structure-activity relationships, the role of formulation components, and the mechanisms of cellular interaction is paramount for the rational design of effective and safe non-viral vectors. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers and developers in the field of gene therapy, aiming to accelerate the translation of these technologies from the laboratory to clinical applications. As research continues to unravel the complexities of lipid-mediated gene delivery, the development of novel cationic lipids with enhanced efficacy and reduced toxicity will undoubtedly pave the way for the next generation of genetic medicines.
Methodological & Application
Application Notes and Protocols: Preparation of 14:0 EPC Chloride Liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of liposomes composed of 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride, a cationic lipid utilized in drug delivery systems. The following protocol outlines the thin-film hydration method followed by extrusion to produce unilamellar vesicles with encapsulated chloride.
Introduction
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances. 14:0 EPC chloride is a cationic lipid that is biodegradable and has low toxicity, making it a suitable component for liposome-based drug delivery systems.[1] The positive charge of these liposomes can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. This protocol details the preparation of this compound liposomes encapsulating a chloride salt solution, which can be used as a model system for studying ion transport or for the delivery of chloride-sensitive compounds. The most common methods for liposome (B1194612) preparation include thin-film hydration, reverse-phase evaporation, and solvent injection.[2] This protocol will focus on the widely used thin-film hydration technique, which is known for its simplicity and effectiveness in producing multilamellar vesicles (MLVs) that can be subsequently downsized to unilamellar vesicles (LUVs) by extrusion.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of this compound liposomes. These values are provided as a starting point and can be optimized for specific applications.
| Parameter | Value | Notes |
| Lipid Composition | ||
| This compound | 100 mol% | A single-component lipid system is described. Other lipids like cholesterol can be added to modulate membrane fluidity and stability.[3] |
| Initial Lipid Concentration | 10 mg/mL | In organic solvent. |
| Hydration Buffer | 150 mM NaCl in 10 mM HEPES, pH 7.4 | The encapsulated solution. The osmolarity should be similar to the external buffer to prevent osmotic stress. |
| Final Lipid Concentration | 10 mg/mL | In aqueous suspension. |
| Extrusion Parameters | ||
| Membrane Pore Size | 100 nm | For the production of Large Unilamellar Vesicles (LUVs). |
| Number of Passes | 11-21 | To ensure a homogenous size distribution. |
| Storage | 4°C | Short-term storage. For long-term storage, the stability should be assessed. |
Experimental Protocol
This protocol describes the preparation of this compound liposomes using the thin-film hydration method followed by extrusion.
Materials and Equipment
-
This compound lipid powder
-
Sodium Chloride (NaCl)
-
HEPES buffer
-
Deionized water
-
Rotary evaporator
-
Round-bottom flask (e.g., 50 mL)
-
Water bath or heating block
-
Nitrogen or Argon gas stream
-
Liposome extrusion device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Syringes (e.g., 1 mL glass syringes)
-
Glass vials
-
Dynamic Light Scattering (DLS) instrument for size analysis
Step-by-Step Methodology
-
Lipid Film Formation:
-
Weigh the desired amount of this compound lipid powder and dissolve it in chloroform in a clean round-bottom flask. A typical concentration is 10 mg/mL.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature slightly above the lipid's phase transition temperature.
-
Rotate the flask and apply a vacuum to evaporate the chloroform. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, continue to apply the vacuum for at least 1-2 hours after the film appears dry.[4]
-
-
Hydration:
-
Prepare the hydration buffer (e.g., 150 mM NaCl in 10 mM HEPES, pH 7.4).
-
Warm the hydration buffer to a temperature above the phase transition temperature of the 14:0 EPC lipid.
-
Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. The volume of buffer should be chosen to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).[5] The suspension will appear milky.
-
Allow the mixture to hydrate for at least 1 hour, with occasional agitation.
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extrusion device with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and connect it to one end of the extruder. Connect an empty syringe to the other end.
-
Heat the extruder assembly to a temperature above the lipid's phase transition temperature.
-
Gently push the MLV suspension from one syringe to the other through the membrane.
-
Repeat this extrusion process for a defined number of passes (e.g., 11 to 21 times) to ensure the formation of unilamellar vesicles with a narrow size distribution.[5] The liposome suspension should become more translucent as the size of the vesicles decreases.
-
-
Purification (Optional):
-
To remove unencapsulated chloride, the liposome suspension can be purified by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against an iso-osmotic buffer without NaCl.[5]
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the liposomes using a zeta potential analyzer. For this compound liposomes, a positive zeta potential is expected.
-
Encapsulation Efficiency: To determine the amount of encapsulated chloride, the liposomes can be lysed (e.g., with a detergent like Triton X-100) and the released chloride concentration measured using a chloride-selective electrode or other analytical methods. The encapsulation efficiency is calculated as the ratio of the encapsulated chloride concentration to the initial chloride concentration in the hydration buffer.
-
Experimental Workflow Diagram
Caption: Workflow for this compound Liposome Preparation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. researchgate.net [researchgate.net]
A Step-by-Step Guide to the Formation of 14:0 EPC Chloride Vesicles for Research and Drug Development
Application Note & Protocol
Introduction
Cationic liposomes are spherical vesicles composed of one or more lipid bilayers that carry a net positive charge. These nanocarriers are of significant interest in drug delivery and biomedical research due to their ability to interact with negatively charged biological membranes, facilitating cellular uptake. 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride is a synthetic cationic lipid that is increasingly utilized in the formation of liposomes for applications such as gene delivery and as a component in vaccine adjuvant systems. Its defined structure, biodegradability, and low toxicity make it a valuable tool for researchers and drug development professionals.[1][2]
This document provides a detailed, step-by-step guide to the formation and characterization of 14:0 EPC chloride vesicles. The primary method described is the well-established thin-film hydration technique followed by extrusion, which allows for the production of unilamellar vesicles with a homogenous size distribution.
Materials and Equipment
Materials
-
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride salt powder
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Deionized water
-
Nitrogen or Argon gas
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Filter supports
Equipment
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Vacuum pump
-
Water bath or heating block
-
Vortex mixer
-
Mini-extruder device
-
Gas-tight syringes (e.g., 1 mL)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Glass vials
Experimental Protocols
Protocol 1: Vesicle Formation by Thin-Film Hydration and Extrusion
This protocol details the formation of unilamellar this compound vesicles. The process begins with the creation of a thin lipid film, which is then hydrated to form multilamellar vesicles (MLVs). These MLVs are subsequently extruded through a polycarbonate membrane to produce vesicles with a uniform size distribution.
Step 1: Preparation of the Lipid Film
-
Dissolve the Lipid: Weigh the desired amount of this compound powder and dissolve it in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask. A typical concentration is 10-20 mg of lipid per 1 mL of solvent. Ensure the lipid is fully dissolved by gentle swirling.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature of 30-35°C. Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure complete removal of any residual solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.
Step 2: Hydration of the Lipid Film
-
Pre-heat the Hydration Buffer: Warm the desired hydration buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature (Tm) of the lipid. The Tm of the structurally similar lipid, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), is approximately 23-24°C.[3][4][5] Therefore, a hydration temperature of 30-35°C is recommended.
-
Hydration: Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Vesicle Formation: Gently agitate the flask by hand or on a vortex mixer at a low speed. This process will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs). Continue this process for approximately 1 hour at a temperature above the Tm to ensure complete hydration. The resulting suspension will appear milky.
Step 3: Vesicle Sizing by Extrusion
-
Assemble the Extruder: Assemble the mini-extruder device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm) and filter supports, according to the manufacturer's instructions.
-
Pre-heat the Extruder: Place the assembled extruder in a heating block set to a temperature above the Tm of the lipid (e.g., 30-35°C) and allow it to equilibrate for at least 10 minutes.
-
Load the Vesicle Suspension: Draw the MLV suspension into one of the gas-tight syringes.
-
Extrusion: Place the loaded syringe into the pre-heated extruder and attach the second, empty syringe to the other side. Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the membranes into the empty syringe.
-
Repeat: Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles. The final extrusion should be into the clean syringe.
-
Storage: The resulting translucent vesicle suspension should be stored at 4°C for short-term use (up to a few days). For longer-term storage, stability should be assessed on a case-by-case basis.
Protocol 2: Vesicle Characterization
Step 1: Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the vesicle suspension with the hydration buffer to a suitable concentration for DLS measurement.
-
Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument. Perform the measurement at a constant temperature (e.g., 25°C).
-
Data Analysis: The instrument software will provide the average vesicle size (hydrodynamic diameter) and the Polydispersity Index (PDI), which is a measure of the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome (B1194612) population in drug delivery applications.[2]
Step 2: Zeta Potential Measurement
-
Sample Preparation: Dilute a small aliquot of the vesicle suspension with deionized water or a low ionic strength buffer to an appropriate concentration for zeta potential measurement.
-
Measurement: Load the diluted sample into the specific cell for the zeta potential analyzer.
-
Data Analysis: The instrument will measure the electrophoretic mobility of the vesicles and calculate the zeta potential. For cationic lipids like this compound, a positive zeta potential is expected. A zeta potential with a magnitude of ±30 mV or greater is generally indicative of good colloidal stability.[6]
Data Presentation
The following tables summarize the key physicochemical properties of 14:0 EPC and expected characteristics of the resulting vesicles. Note that specific values for vesicles composed solely of this compound are not widely available in the literature; therefore, the vesicle characteristics are based on typical values for cationic liposomes of similar composition and preparation method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride salt | [2] |
| Abbreviation | 14:0 EPC (Cl Salt) | [2] |
| Molecular Formula | C38H77NO8PCl | |
| Molecular Weight | 742.45 g/mol | |
| Lipid Type | Cationic Lipid | [1] |
| Phase Transition Temp. (Tm) | ~23-24 °C (based on DMPC) | [3][4][5] |
Table 2: Expected Characteristics of this compound Vesicles (100 nm extrusion)
| Parameter | Expected Value Range | Method of Analysis |
| Vesicle Type | Unilamellar | Thin-Film Hydration/Extrusion |
| Average Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | > +30 mV | Electrophoretic Light Scattering |
| Appearance | Translucent | Visual Inspection |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step process for the formation of this compound vesicles.
Caption: Workflow for this compound vesicle formation and characterization.
Conclusion
The protocol outlined in this application note provides a reliable method for the preparation of cationic this compound vesicles with a controlled size and a positive surface charge. Adherence to the specified temperatures during hydration and extrusion is critical for successful vesicle formation, particularly in relation to the lipid's phase transition temperature. The resulting vesicles are suitable for a variety of downstream applications in drug delivery research and development, including the encapsulation of therapeutic agents and studies on cellular interactions. Proper characterization of vesicle size, polydispersity, and zeta potential is essential to ensure the quality and reproducibility of the formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 5. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 14:0 PC Liposomes via the Thin-Film Hydration Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are extensively utilized as drug delivery vehicles due to their biocompatibility, biodegradability, and ability to encapsulate a wide range of therapeutic agents.[1][2][3][4] The thin-film hydration method, also known as the Bangham method, is a common and straightforward technique for preparing liposomes in a laboratory setting.[5][6][7][8][9] This process involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous medium to form multilamellar vesicles (MLVs).[5][6][7][8][9] Subsequent processing, such as extrusion, is typically performed to reduce the size and lamellarity of the liposomes, resulting in unilamellar vesicles (LUVs) with a more uniform size distribution.[1][5][7][10]
This document provides detailed application notes and protocols for the preparation of liposomes using 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (14:0 PC or DMPC), a saturated phospholipid with two 14-carbon acyl chains. The inclusion of cholesterol is also described, as it is a common component used to modulate membrane fluidity and stability.[3]
Key Experimental Parameters
The successful preparation of liposomes is dependent on several critical parameters. The following table summarizes key quantitative data and considerations for the thin-film hydration method using 14:0 PC.
| Parameter | Typical Value/Range | Notes |
| Lipid Composition | ||
| 14:0 PC (DMPC) Concentration | 10-20 mg/mL | This will be the final total lipid concentration after hydration. |
| Cholesterol Molar Ratio | 0-50 mol% | The addition of cholesterol can increase the stability of the liposomes.[3] |
| Solvent System | ||
| Organic Solvent | Chloroform:Methanol (2:1 v/v) | Ensure high-purity solvents are used to avoid contaminants in the final formulation.[1][10] |
| Film Formation | ||
| Rotary Evaporation Temperature | 30-40°C | This should be above the phase transition temperature (Tm) of the lipid with the highest Tm. The Tm of DMPC is 23°C.[11][12] |
| Rotary Evaporation Pressure | 200 mbar or gradually reduced | A gradual reduction in pressure helps to form a uniform film.[13] |
| Final Drying | High vacuum for ≥ 2 hours | This step is crucial for the complete removal of residual organic solvent.[1][10][14] |
| Hydration | ||
| Hydration Buffer | Phosphate-Buffered Saline (PBS), Tris Buffer, or specific buffer for the encapsulated agent | The choice of buffer will depend on the intended application and the properties of the drug to be encapsulated. |
| Hydration Temperature | 30-40°C | The hydration temperature should be maintained above the Tm of the lipids to ensure proper vesicle formation.[1][14] |
| Size Reduction (Extrusion) | ||
| Extrusion Temperature | 30-40°C | Performing extrusion above the lipid Tm reduces the risk of membrane rupture and improves efficiency. |
| Polycarbonate Membrane Pore Sizes | 100 nm, 200 nm, 400 nm | Sequential extrusion through membranes of decreasing pore size helps to achieve a more uniform size distribution.[1][10] |
| Number of Extrusion Cycles | 10-15 passes | An odd number of passes ensures that the final liposome (B1194612) suspension is collected in the desired syringe.[10] |
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation of 14:0 PC liposomes using the thin-film hydration method followed by extrusion.
Caption: Workflow for 14:0 PC liposome preparation.
Detailed Experimental Protocols
Protocol 1: Thin-Film Hydration for MLV Preparation
This protocol describes the initial preparation of multilamellar vesicles (MLVs).
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0 PC / DMPC)
-
Cholesterol
-
Chloroform (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator with a water bath
-
High vacuum pump
Procedure:
-
Lipid Dissolution: Weigh the desired amounts of 14:0 PC and cholesterol and dissolve them in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. Gently swirl the flask until the lipids are fully dissolved, resulting in a clear solution.[10]
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of DMPC (e.g., 30-40°C).[1] Begin rotation and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.[1][10]
-
Drying: To ensure the complete removal of any residual solvent, place the flask under a high vacuum for a minimum of 2 hours.[1][10][14]
-
Hydration: Add the desired volume of hydration buffer, pre-heated to a temperature above the lipid Tm (30-40°C), to the flask containing the dry lipid film.[1][10][14]
-
Vesicle Formation: Gently agitate the flask by hand or using a vortex mixer. The lipid film will gradually peel off the glass wall and form a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.[1]
Protocol 2: Extrusion for LUV Preparation
This protocol details the process of reducing the size of the MLVs to form large unilamellar vesicles (LUVs) with a defined size distribution.
Materials:
-
MLV suspension from Protocol 1
-
Lipid extruder
-
Polycarbonate membranes with desired pore sizes (e.g., 400 nm, 200 nm, 100 nm)
-
Gas-tight syringes
Procedure:
-
Extruder Assembly: Assemble the extruder with a polycarbonate membrane of the largest desired pore size (e.g., 400 nm).
-
Hydration: Hydrate the membrane with the hydration buffer.
-
Extrusion: Load the MLV suspension into one of the extruder's syringes. Pass the suspension back and forth through the membrane 10-15 times.[10] This process should be conducted at a temperature above the lipid Tm.
-
Sequential Extrusion: Repeat the extrusion process with progressively smaller pore size membranes (e.g., 200 nm, then 100 nm) until the desired liposome size is achieved.
Characterization of Liposomes
After preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.
| Characterization Technique | Parameter Measured | Typical Expected Results for 100 nm Extruded Liposomes |
| Dynamic Light Scattering (DLS) | Mean Particle Size and Polydispersity Index (PDI) | 100-120 nm with a PDI < 0.2 |
| Zeta Potential Analysis | Surface Charge | Near-neutral for PC liposomes; can be modulated by including charged lipids. |
| Transmission Electron Microscopy (TEM) | Morphology and Size Verification | Spherical vesicles confirming a unilamellar structure.[1] |
| Encapsulation Efficiency | Percentage of drug successfully entrapped | Varies depending on the drug and encapsulation method (passive vs. active loading). |
Signaling Pathway Example (for drug delivery context)
The following diagram illustrates a simplified representation of a common pathway for cellular uptake of liposomes, endocytosis, and subsequent intracellular drug release.
Caption: Cellular uptake and drug release pathway.
Conclusion
The thin-film hydration method followed by extrusion is a robust and widely used technique for the preparation of 14:0 PC (DMPC) liposomes. By carefully controlling the experimental parameters outlined in these protocols, researchers can consistently produce liposomes with desired physicochemical properties for a variety of applications in drug delivery and biomedical research. Proper characterization is a critical final step to ensure the quality and suitability of the prepared liposomal formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. benchchem.com [benchchem.com]
- 11. liposomes.ca [liposomes.ca]
- 12. brieflands.com [brieflands.com]
- 13. studenttheses.uu.nl [studenttheses.uu.nl]
- 14. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
Application Notes and Protocols for Sizing 14:0 EPC Chloride Liposomes by Extrusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposome (B1194612) technology is a cornerstone of modern drug delivery, offering a versatile platform for the encapsulation and targeted delivery of therapeutic agents. The physicochemical properties of liposomes, particularly their size and surface charge, are critical determinants of their in vivo performance, including circulation time, biodistribution, and cellular uptake. 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC chloride) is a cationic lipid frequently employed in liposomal formulations to impart a positive surface charge, which can enhance interaction with negatively charged cell membranes and nucleic acids.[1][2]
The extrusion technique is a widely adopted method for downsizing multilamellar vesicles (MLVs) into unilamellar vesicles (LUVs) with a controlled size distribution.[3][4] This process involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.[3][4] The resulting liposome size is influenced by several factors, including the membrane pore size, the number of extrusion cycles, the applied pressure, and the temperature of extrusion, which should be above the phase transition temperature (Tc) of the lipids used.[3][5]
These application notes provide a detailed protocol for the preparation and sizing of this compound liposomes using the extrusion technique.
Data Presentation
The following tables summarize expected quantitative data for liposomes prepared with saturated phospholipids (B1166683) similar to this compound. This data is intended to serve as a guideline, and actual results may vary based on specific experimental conditions.
Table 1: Influence of Membrane Pore Size on Liposome Characteristics
| Membrane Pore Size (nm) | Expected Mean Diameter (nm) | Expected Polydispersity Index (PDI) |
| 400 | 300 - 400 | < 0.3 |
| 200 | 180 - 250 | < 0.2 |
| 100 | 100 - 150 | < 0.15 |
| 50 | 60 - 100 | < 0.1 |
Data presented are illustrative and based on typical results for extruded liposomes. Actual values for this compound liposomes should be determined experimentally.
Table 2: Influence of Extrusion Cycles on Liposome Homogeneity (Using a 100 nm membrane)
| Number of Extrusion Cycles | Expected Mean Diameter (nm) | Expected Polydispersity Index (PDI) |
| 1 | 150 - 200 | > 0.3 |
| 5 | 120 - 160 | < 0.2 |
| 11 | 100 - 140 | < 0.15 |
| 21 | 100 - 130 | < 0.1 |
Increasing the number of extrusion cycles generally leads to a smaller mean diameter and a lower PDI, indicating a more homogeneous population of liposomes.
Table 3: Physicochemical Properties of Cationic Liposomes
| Lipid Composition | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound / Cholesterol | 100 - 150 | < 0.2 | +30 to +50 |
| DOTAP / Cholesterol | 60 - 70 | < 0.2 | Positive |
This table provides expected ranges for this compound liposomes and comparative data from another cationic lipid, DOTAP. The positive zeta potential confirms the cationic nature of the liposomes.
Experimental Protocols
Protocol 1: Preparation of Multilamellar Vesicles (MLVs) by Thin-Film Hydration
This protocol describes the initial step of creating MLVs, which are the precursors to sized liposomes.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (this compound)
-
Cholesterol (optional, for enhancing membrane stability)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or Argon gas
Procedure:
-
Lipid Dissolution: Dissolve this compound and any other lipids (e.g., cholesterol) in chloroform in a round-bottom flask. The molar ratio of lipids will depend on the desired formulation.
-
Solvent Evaporation: Rotate the flask under reduced pressure to evaporate the chloroform, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure complete removal of the organic solvent, dry the lipid film under a high vacuum for at least 2 hours or overnight.
-
Hydration: Add the desired volume of pre-warmed (to the same temperature as the water bath) hydration buffer to the flask containing the dry lipid film.
-
Vesicle Formation: Gently rotate the flask by hand above the lipid Tc to allow the lipid film to hydrate (B1144303) and form MLVs. This process can take 30-60 minutes. The resulting suspension will appear milky.
Protocol 2: Sizing of Liposomes by Extrusion
This protocol details the process of reducing the size and lamellarity of MLVs to produce LUVs with a defined size distribution.
Materials:
-
MLV suspension (from Protocol 1)
-
Liposome extruder device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (with desired pore sizes, e.g., 400 nm, 200 nm, 100 nm, 50 nm)
-
Gas-tight syringes (e.g., 1 mL)
-
Heating block for the extruder
Procedure:
-
Extruder Assembly: Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions. For a more uniform size distribution, it is recommended to perform a sequential extrusion, starting with a larger pore size membrane and moving to smaller ones.
-
Temperature Control: Set the heating block of the extruder to a temperature well above the Tc of this compound (e.g., 40-50°C). Allow the extruder to equilibrate to this temperature.
-
Loading: Transfer the MLV suspension into one of the gas-tight syringes and place it in the extruder.
-
Extrusion: Manually push the plunger of the syringe to pass the liposome suspension through the polycarbonate membrane to the second syringe.
-
Cycling: Pass the liposome suspension back and forth through the membrane for a defined number of cycles. A minimum of 11-21 passes is generally recommended to achieve a narrow size distribution.
-
Sequential Extrusion (Optional but Recommended): For a highly uniform sample, start with a larger pore size membrane (e.g., 400 nm), extrude for 11 cycles, then replace the membrane with a smaller pore size (e.g., 100 nm) and repeat the extrusion process.
-
Collection: After the final extrusion cycle, collect the resulting LUV suspension from the extruder. The suspension should appear more translucent than the initial MLV suspension.
-
Storage: Store the liposome suspension at 4°C. For long-term storage, the stability should be assessed.
Protocol 3: Characterization of Liposomes
This protocol outlines the key characterization techniques to determine the quality of the prepared liposomes.
1. Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform measurements in triplicate to ensure reproducibility. A PDI value below 0.2 is generally considered to indicate a monodisperse population.[6]
-
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in an appropriate low-ionic-strength buffer (e.g., deionized water or a low molarity salt solution).
-
Measure the zeta potential using a suitable instrument. For this compound liposomes, a positive zeta potential is expected, which is indicative of good colloidal stability due to electrostatic repulsion between particles.[7]
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and sizing this compound liposomes.
Caption: Relationship between extrusion parameters and final liposome properties.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sterlitech.com [sterlitech.com]
- 4. liposomes.ca [liposomes.ca]
- 5. liposomes.ca [liposomes.ca]
- 6. brieflands.com [brieflands.com]
- 7. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of 14:0 EPC Chloride Small Unilamellar Vesicles (SUVs) via Sonication
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the preparation of small unilamellar vesicles (SUVs) from the cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride). Cationic liposomes are valuable tools in drug delivery, particularly for the encapsulation and transport of nucleic acids and other negatively charged molecules. Sonication is a widely used technique for downsizing multilamellar vesicles (MLVs) into SUVs, offering a straightforward method to produce vesicles in the sub-100 nm range. This protocol outlines the materials, equipment, and step-by-step procedures for forming and characterizing this compound SUVs.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound SUVs using sonication.
| Parameter | Value | Notes |
| Lipid Information | ||
| Lipid | 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (this compound) | A cationic lipid with a myristoyl (14:0) acyl chain. |
| Molecular Weight | ~742.45 g/mol | |
| Phase Transition Temp (Tc) of DMPC (similar acyl chain) | ~23-24 °C | The ethylphosphocholine headgroup may slightly alter this. Sonication should be performed above this temperature.[1][2] |
| Preparation Parameters | ||
| Lipid Concentration | 1 - 10 mg/mL | A common starting range for liposome (B1194612) preparation. |
| Solvent for Lipid Film | Chloroform (B151607) or Chloroform:Methanol (2:1, v/v) | Ensures complete dissolution and mixing of the lipid. |
| Hydration Buffer | HEPES-buffered saline (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) | The salt helps to mitigate aggregation of cationic vesicles. |
| Hydration Temperature | > 25 °C (Above Tc) | Ensures the lipid is in a fluid state for proper hydration.[3] |
| Sonication Parameters (Probe) | ||
| Frequency | 20 - 40 kHz | Lower frequencies provide more power for size reduction.[1][4][5][6] |
| Power/Amplitude | 30 - 60% of maximum amplitude | This is instrument-dependent and should be optimized.[2][7] |
| Sonication Time (Total) | 10 - 30 minutes | [1][8] |
| Pulsing Cycle | 15-30 seconds ON, 30-60 seconds OFF | Prevents overheating of the sample.[7] |
| Sonication Parameters (Bath) | ||
| Frequency | ~40 kHz | A common frequency for bath sonicators.[1][5] |
| Power | Instrument dependent (e.g., ~100 W) | [1] |
| Sonication Time | 15 - 60 minutes | Until the suspension becomes clear.[1] |
| Characterization | ||
| Expected SUV Diameter | < 100 nm | Determined by Dynamic Light Scattering (DLS).[5] |
| Expected Polydispersity Index (PDI) | < 0.3 | Indicates a relatively monodisperse population.[7] |
Experimental Protocol
This protocol details the preparation of this compound SUVs using either a probe or bath sonicator.
Materials
-
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)
-
Chloroform (or Chloroform:Methanol 2:1, v/v)
-
Hydration Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Nitrogen or Argon gas
-
Glass vials or round-bottom flask
Equipment
-
Rotary evaporator or a gentle stream of nitrogen/argon gas
-
Vacuum pump or desiccator
-
Probe or bath sonicator
-
Water bath or heating block
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument for size analysis
Procedure
1. Lipid Film Formation
1.1. Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a glass vial or round-bottom flask to achieve a final lipid concentration of 1-10 mg/mL upon hydration.[9]
1.2. Remove the organic solvent using a rotary evaporator or by directing a gentle stream of nitrogen or argon gas onto the surface of the lipid solution. Rotate the vessel to ensure the formation of a thin, even lipid film on the inner surface.
1.3. To remove any residual solvent, place the vessel under high vacuum for at least 2 hours, or overnight.
2. Hydration of the Lipid Film
2.1. Warm the hydration buffer to a temperature above the phase transition temperature of the lipid (e.g., 30-40°C).
2.2. Add the pre-warmed hydration buffer to the vessel containing the dry lipid film. The volume of buffer should correspond to the desired final lipid concentration.
2.3. Vortex the mixture vigorously for several minutes until the lipid film is fully resuspended. This will result in a milky suspension of multilamellar vesicles (MLVs).
2.4. For optimal hydration, allow the MLV suspension to stand for approximately 1 hour at a temperature above the Tc, with periodic vortexing.[3]
3. Sonication to Form SUVs
Safety Note: High-intensity sonication can generate loud noise. Use appropriate hearing protection.
Method A: Probe Sonication
3.1. Place the vial containing the MLV suspension in an ice-water bath to dissipate heat generated during sonication.
3.2. Immerse the tip of the sonicator probe into the lipid suspension, ensuring it does not touch the sides or bottom of the vial.
3.3. Sonicate the suspension using short pulses (e.g., 30 seconds on, 60 seconds off) to prevent overheating.[7] Continue for a total sonication time of 10-30 minutes. The milky suspension should become clear or slightly hazy, indicating the formation of SUVs.
3.4. After sonication, centrifuge the sample at high speed (e.g., 15,000 x g) for 10-15 minutes to pellet any titanium debris from the probe tip and any remaining MLVs.
3.5. Carefully collect the supernatant containing the SUVs.
Method B: Bath Sonication
3.1. Place the sealed vial containing the MLV suspension in the bath sonicator. Ensure the water level in the sonicator is approximately the same as the level of the lipid suspension in the vial.
3.2. Maintain the temperature of the water bath above the lipid's Tc.
3.3. Sonicate for 15-60 minutes, or until the suspension clarifies.[1] The exact time will depend on the sonicator's power and the sample volume.
3.4. After sonication, allow the sample to cool to room temperature.
4. Characterization
4.1. Determine the size distribution and polydispersity index (PDI) of the prepared SUVs using Dynamic Light Scattering (DLS). A PDI below 0.3 is generally indicative of a homogenous population of vesicles.[7]
5. Storage
5.1. Store the SUV suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a bacteriostatic agent (e.g., sodium azide, use with caution) or to filter-sterilize the preparation.
Diagrams
References
- 1. Preparation of Uniform Nano Liposomes Using Focused Ultrasonic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of sonicated lipid vesicles for mass spectrometry of membrane protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid formation of Small Unilamellar Vesicles (SUV) through low-frequency sonication: An innovative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Particle size distribution in DMPC vesicles solutions undergoing different sonication times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for 14:0 EPC Chloride-Mediated Plasmid DNA Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfection is a fundamental technique for introducing nucleic acids, such as plasmid DNA, into eukaryotic cells. Cationic lipids are widely utilized as non-viral vectors for this purpose due to their ability to form complexes with negatively charged nucleic acids and facilitate their entry into cells. 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (chloride salt), or 14:0 EPC (Cl Salt), is a cationic phospholipid that can be formulated into liposomes for the effective delivery of plasmid DNA.[1][2] This document provides a detailed protocol for the use of 14:0 EPC chloride in plasmid DNA transfection, including liposome (B1194612) preparation, complex formation with DNA, and the subsequent transfection of cultured mammalian cells. 14:0 EPC is noted for its low toxicity and biodegradability, making it a viable option for various research and therapeutic applications.[1][2]
Key Experimental Considerations
Successful transfection with this compound is dependent on several factors that may require optimization for specific cell types and plasmid DNA.
Quantitative Data Summary:
| Parameter | Recommended Starting Conditions | Range for Optimization | Notes |
| Cell Confluency | 70-90% | 60-95% | Cells should be actively dividing at the time of transfection.[3] |
| Plasmid DNA Quality | High-purity, sterile, free of contaminants | - | Use plasmid DNA with an A260/A280 ratio of 1.8-2.0. |
| 14:0 EPC:DNA Ratio (w/w) | 10:1 | 5:1 to 20:1 | The optimal ratio varies with cell type and plasmid size. |
| DNA Concentration | 1 µg per well (24-well plate) | 0.5-2 µg | Toxicity may be observed at higher DNA concentrations.[3] |
| Complex Incubation Time | 15-20 minutes | 10-30 minutes | Do not exceed 30 minutes as complexes may aggregate.[4] |
| Transfection Incubation Time | 4-6 hours | 3-24 hours | Longer incubation may increase efficiency but also toxicity. |
Experimental Workflow Diagram
Caption: Workflow for plasmid DNA transfection using this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and plasmids.
Materials
-
14:0 EPC (Cl Salt)
-
Helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) (optional)
-
Plasmid DNA (high purity)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
Sterile, polystyrene tubes
-
Cultured mammalian cells
-
Standard cell culture plates and equipment
Procedure
1. Preparation of 14:0 EPC Liposomes
-
a. Dissolve this compound (and DOPE, if used, at a 1:1 molar ratio) in chloroform (B151607) in a glass vial.
-
b. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the bottom of the vial.
-
c. Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
d. Rehydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or HEPES-buffered saline) to the desired final lipid concentration (e.g., 1 mg/mL).
-
e. Vortex the suspension vigorously to form multilamellar vesicles.
-
f. For a more uniform liposome size, sonicate the suspension in a bath sonicator for 2-5 minutes until the solution is clear.[5]
2. Cell Seeding
-
a. Approximately 18-24 hours before transfection, seed the cells in the desired culture vessel.[3]
-
b. Ensure the cells reach 70-90% confluency at the time of transfection.[3]
3. Formation of 14:0 EPC-DNA Complexes
-
a. For a single well in a 24-well plate, dilute 0.5-2 µg of plasmid DNA into 50 µL of serum-free medium in a sterile polystyrene tube.
-
b. In a separate tube, dilute the appropriate amount of the 14:0 EPC liposome suspension into 50 µL of serum-free medium. The optimal lipid-to-DNA ratio should be determined empirically, with a starting point of a 10:1 weight ratio of lipid to DNA.[5]
-
c. Add the diluted liposome suspension to the diluted DNA and mix gently by pipetting.
-
d. Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of liposome-DNA complexes.[4] Do not exceed 30 minutes.
4. Transfection of Cells
-
a. Gently wash the cells once with serum-free medium.
-
b. Add the 100 µL of the 14:0 EPC-DNA complex mixture dropwise to the cells.
-
c. Gently rock the plate to ensure even distribution of the complexes.
-
d. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
e. After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium containing serum.
5. Post-Transfection Analysis
-
a. Culture the cells for an additional 24-72 hours.
-
b. Assess transgene expression using an appropriate method, such as fluorescence microscopy for fluorescent reporter proteins, or a specific assay for the expressed protein.
Signaling Pathway Diagram
While 14:0 EPC-mediated transfection does not involve a specific signaling pathway in the traditional sense, the mechanism of cellular uptake can be illustrated.
Caption: Mechanism of cationic liposome-mediated DNA delivery into a cell.
References
Application Notes & Protocols for siRNA Delivery Using 14:0 EPC Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology for the use of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride) as a cationic lipid for the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA) to cells in vitro.
Introduction
This compound is a biodegradable and biocompatible cationic lipid that can be utilized for the formulation of liposomes and lipid nanoparticles for drug delivery.[1][2][3] Its positively charged headgroup facilitates the complexation with negatively charged nucleic acids, such as siRNA, through electrostatic interactions.[4] This complex, often referred to as a lipoplex, aids in the cellular uptake of the siRNA and its subsequent escape from the endosome, allowing it to enter the RNA-induced silencing complex (RISC) pathway and mediate gene silencing. The use of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and cholesterol is recommended to improve the stability and fusogenicity of the lipid nanoparticles, thereby enhancing delivery efficiency.[5][6][7]
Materials and Reagents
-
1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
RNase-free water
-
Phosphate-buffered saline (PBS), sterile
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium appropriate for the cell line being used
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Reagents for quantifying gene expression (e.g., for qPCR or Western blot)
-
Reagents for assessing cell viability (e.g., MTT, PrestoBlue™)
Experimental Protocols
This protocol is based on the thin-film hydration method followed by extrusion for the preparation of unilamellar vesicles.[8][9]
-
Lipid Film Formation:
-
In a round-bottom flask, combine this compound, DOPE, cholesterol, and DSPE-PEG2000 in a molar ratio of 50:25:22.5:2.5. A patent for a similar formulation suggests a 14:0 EPC molar percentage between 10% and 15%.[10]
-
Dissolve the lipid mixture in chloroform.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, RNase-free aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids.
-
This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion for Unilamellar Vesicle Formation:
-
To obtain uniformly sized small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.
-
Perform at least 10 passes through the membrane to ensure a homogenous size distribution.
-
The resulting LNP suspension can be stored at 4°C for short-term use.
-
-
Dilute the prepared LNPs and the siRNA stock solution separately in Opti-MEM™ I Reduced Serum Medium.
-
To form the lipoplexes, add the diluted siRNA solution to the diluted LNP suspension and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable LNP-siRNA complexes.
-
The optimal N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the siRNA) should be determined experimentally, but a starting range of 2:1 to 10:1 is recommended.
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.[11]
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Gently wash the cells with PBS.
-
Add fresh, serum-containing (or serum-free, depending on the cell line's sensitivity) cell culture medium to each well.
-
Add the prepared LNP-siRNA complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours before assessing gene knockdown. The optimal incubation time will depend on the turnover rate of the target mRNA and protein.
-
-
Quantitative PCR (qPCR):
-
After 24-48 hours of incubation, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of the target gene's mRNA using qPCR, normalizing to a stable housekeeping gene.[12]
-
-
Western Blot:
-
After 48-72 hours of incubation, lyse the cells and extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., β-actin, GAPDH).[13]
-
-
Perform a cell viability assay (e.g., MTT, PrestoBlue™) in parallel with the gene silencing experiment.
-
Treat cells with the LNP-siRNA complexes at the same concentrations used for transfection.
-
At the desired time point (e.g., 48 or 72 hours), measure cell viability according to the manufacturer's protocol.
-
Include untreated cells and cells treated with LNPs alone as controls.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of 14:0 EPC-Based LNPs
| Formulation (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 14:0 EPC:DOPE:Chol:DSPE-PEG2000 (50:25:22.5:2.5) | 110 ± 5 | 0.15 ± 0.03 | +45 ± 3 |
Table 2: In Vitro Gene Silencing Efficiency of 14:0 EPC LNP-siRNA in HeLa Cells (72h post-transfection)
| Treatment | Target mRNA Expression (%) | Target Protein Expression (%) |
| Untreated Control | 100 | 100 |
| Non-targeting siRNA | 98 ± 4 | 95 ± 6 |
| Target siRNA (50 nM) | 25 ± 5 | 30 ± 7 |
Table 3: Cytotoxicity of 14:0 EPC LNP-siRNA in HeLa Cells (72h post-transfection)
| Treatment | Cell Viability (%) |
| Untreated Control | 100 |
| LNPs only | 92 ± 5 |
| Non-targeting siRNA | 90 ± 6 |
| Target siRNA (50 nM) | 88 ± 7 |
Visualizations
Caption: Experimental workflow for siRNA delivery using 14:0 EPC-based LNPs.
Caption: Cellular uptake and mechanism of action for 14:0 EPC LNP-siRNA.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 14:0 EPC (Cl Salt) - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the combination of cationic lipid and phospholipid on gene-knockdown using siRNA lipoplexes in breast tumor cells and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20240285533A1 - Lipid nanoparticle compositions and uses thereof - Google Patents [patents.google.com]
- 11. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced epigenetic modulation via mRNA-encapsulated lipid nanoparticles enables targeted anti-inflammatory control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating 14:0 EPC Chloride Nanoparticles for Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of 14:0 EPC (1,2-ditetradecanoyl-sn-glycero-3-ethylphosphocholine) chloride-containing lipid nanoparticles (LNPs) for gene therapy applications. The protocols detailed below are designed to be adaptable for the delivery of various genetic payloads, such as mRNA and siRNA.
Introduction
14:0 EPC chloride is a permanently cationic lipid that can be incorporated into LNP formulations to facilitate the encapsulation of negatively charged nucleic acids and promote cellular uptake.[1][2] Its fixed positive charge makes it a valuable component in designing LNPs for specific gene delivery applications. This document outlines two distinct formulations incorporating this compound and provides detailed protocols for their synthesis, characterization, and functional evaluation.
Data Presentation
The following tables summarize the composition and physicochemical properties of two exemplary this compound LNP formulations.
Table 1: LNP Formulation Compositions
| Component | Formulation 1 (Molar Ratio %) | Formulation 2 (Molar Ratio %) |
| Ionizable Lipid (4A3-SC7) | 19% | - |
| Cationic Lipid (this compound) | 20% | 50% |
| Helper Lipid (DOPE) | 19% | - |
| Helper Lipid (DSPC) | - | 10% |
| Cholesterol | 39% | 38.5% |
| PEG-Lipid (DMG-PEG) | 3.8% | - |
| PEG-Lipid | - | 1.5% |
| Lipid to RNA Ratio (w/w) | ~30 | Not Specified |
Data for Formulation 1 sourced from a patent document.[3] Data for Formulation 2 sourced from a research thesis.[4]
Table 2: Expected Physicochemical Properties
| Parameter | Expected Value | Method of Analysis |
| Particle Size (Diameter) | 50 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Positive | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay or similar |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
This protocol describes the preparation of this compound LNPs using a microfluidic mixing device, a method known for its reproducibility and control over nanoparticle characteristics.[5][6]
Materials:
-
This compound
-
Ionizable lipid (e.g., 4A3-SC7 for Formulation 1)
-
Helper lipid (DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG)
-
Ethanol (B145695) (ACS grade or higher)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nucleic acid (mRNA or siRNA)
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Syringes and tubing
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of each lipid (this compound, ionizable lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol at a concentration of 10-20 mg/mL.
-
Store stock solutions at -20°C.
-
-
Preparation of Lipid Mixture (Organic Phase):
-
Based on the desired molar ratios (see Table 1), combine the appropriate volumes of each lipid stock solution in a sterile glass vial.
-
Vortex briefly to ensure a homogenous mixture.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dilute the nucleic acid payload to the desired concentration in 50 mM citrate buffer (pH 4.0). The final concentration will depend on the target lipid-to-nucleic acid ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the total flow rate (e.g., 2-12 mL/min) and the flow rate ratio (e.g., 3:1 aqueous to organic).[1][5]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collect the resulting nanoparticle suspension.
-
-
Downstream Processing:
-
To remove ethanol and buffer exchange to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 4 hours at 4°C using a 10 kDa MWCO dialysis cassette.
-
Change the dialysis buffer at least twice during this period.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.
-
Protocol 2: Characterization of LNPs
A. Particle Size and Zeta Potential Measurement (DLS):
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.[7][8][9][10]
-
For zeta potential measurement, dilute the LNPs in an appropriate low-salt buffer and measure using the same instrument equipped with an electrode.[7][10]
B. Nucleic Acid Encapsulation Efficiency (RiboGreen Assay):
-
Prepare a standard curve of the free nucleic acid using the RiboGreen reagent according to the manufacturer's protocol.
-
To measure the total nucleic acid concentration, lyse a sample of the LNP suspension using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid.
-
Measure the fluorescence of the lysed LNP sample with the RiboGreen reagent.
-
To measure the amount of unencapsulated (free) nucleic acid, measure the fluorescence of an intact LNP sample (without lysis).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.[11]
-
Protocol 3: In Vitro Transfection
This protocol outlines a general procedure for evaluating the gene delivery efficiency of this compound LNPs in a relevant cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, or a cell line relevant to the therapeutic target)
-
Complete cell culture medium
-
LNP-encapsulated reporter gene (e.g., Luciferase or GFP mRNA/siRNA)
-
Plate reader or flow cytometer
Procedure:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
On the day of transfection, dilute the LNP formulation to the desired concentration in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the LNP-containing medium.
-
Incubate the cells for 24-48 hours.
-
Assess gene expression or knockdown:
-
For a luciferase reporter, lyse the cells and measure luminescence using a plate reader.
-
For a GFP reporter, analyze the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.
-
For siRNA-mediated knockdown, perform qPCR or western blotting to quantify the target gene or protein levels.[3][12]
-
Mandatory Visualizations
Caption: Workflow for LNP formulation and characterization.
Caption: Cellular uptake and mechanism of action for LNP-mediated gene delivery.
References
- 1. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. materialneutral.info [materialneutral.info]
- 8. researchgate.net [researchgate.net]
- 9. dynamic light scattering - zeta potential - Suisse TP [suisse-tp.ch]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Membrane Protein Interactions Using 14:0 EPC Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC chloride) is a cationic phospholipid increasingly utilized in the study of membrane protein interactions. Its defined chemical structure, stability, and positive charge offer unique advantages for reconstituting membrane proteins into artificial lipid environments such as liposomes and bicelles. These model systems are instrumental in elucidating protein structure, function, and dynamics, which is critical for drug discovery and development.
These application notes provide detailed protocols for the use of this compound in preparing proteoliposomes and bicelles for biophysical studies of membrane proteins. While specific experimental conditions should be optimized for each protein of interest, the following protocols offer a robust starting point for researchers.
Data Presentation
Quantitative analysis of membrane protein interactions with this compound-containing lipid bilayers is essential for a thorough understanding of the system. The following tables are templates for presenting such data, populated with representative examples.
Table 1: Thermodynamic Parameters of Protein-Lipid Interaction Measured by Isothermal Titration Calorimetry (ITC)
| Membrane Protein | Lipid Composition | Temperature (°C) | Binding Affinity (Kᴰ) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (N) (Lipid/Protein) |
| Example GPCR | 100% this compound | 25 | 5.2 ± 0.4 | -8.5 ± 0.2 | -1.1 | 50 ± 5 |
| Example Ion Channel | 90% DOPC / 10% this compound | 25 | 12.8 ± 1.1 | -5.3 ± 0.3 | 1.5 | 35 ± 3 |
| Example Transporter | 80% POPC / 20% this compound | 37 | 8.1 ± 0.7 | -6.9 ± 0.5 | 0.8 | 42 ± 4 |
Table 2: Protein Conformational Changes upon Interaction with this compound Vesicles Measured by Spectroscopy
| Membrane Protein | Lipid Composition | Technique | Parameter Measured | Change upon Lipid Interaction | Interpretation |
| Example Enzyme | 100% this compound | Circular Dichroism | Molar Ellipticity at 222 nm | 15% increase | Increase in α-helical content |
| Example Receptor | 95% DMPC / 5% this compound | Tryptophan Fluorescence | Emission Maximum (λₘₐₓ) | Blue shift of 8 nm | Tryptophan residues moved to a more hydrophobic environment |
| Example Peptide | 100% this compound | NMR Spectroscopy | Chemical Shift Perturbation | Significant shifts in amide protons of transmembrane domain | Direct interaction of the transmembrane domain with the lipid bilayer |
Experimental Protocols
Protocol 1: Preparation of Proteoliposomes with this compound by Detergent Removal
This protocol describes the reconstitution of a purified membrane protein into pre-formed this compound liposomes using the detergent removal method.
Materials:
-
This compound
-
Other desired lipids (e.g., DOPC, POPC)
-
Purified membrane protein in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl-β-D-glucoside (OG))
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Detergent removal system (e.g., Bio-Beads™ SM-2)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Ultrasonicator (bath or probe)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound and any other lipids in chloroform to the desired molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome (B1194612) Formation by Hydration and Extrusion:
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously. The final lipid concentration should typically be between 10-20 mg/mL.
-
Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.
-
Extrude the liposome suspension 11-21 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm) to obtain large unilamellar vesicles (LUVs) of a uniform size distribution.
-
-
Protein Reconstitution:
-
Solubilize the LUVs by adding a small amount of detergent (e.g., DDM) to a final concentration just below its critical micelle concentration (CMC). Incubate for 1 hour at room temperature with gentle agitation.
-
Add the purified membrane protein to the detergent-destabilized liposomes at a desired lipid-to-protein molar ratio (e.g., 50:1 to 500:1 w/w).
-
Incubate the mixture for 1-2 hours at 4°C with gentle rocking to allow the protein to insert into the lipid bilayer.
-
-
Detergent Removal:
-
Add prepared Bio-Beads™ to the proteoliposome-detergent mixture at a ratio of 20 mg of beads per mg of detergent.
-
Incubate at 4°C with gentle rotation. Perform several changes of Bio-Beads™ over 48 hours to ensure complete detergent removal.
-
After the final incubation, carefully remove the proteoliposomes, leaving the Bio-Beads™ behind.
-
-
Characterization:
-
Determine the size and homogeneity of the proteoliposomes using Dynamic Light Scattering (DLS).
-
Assess the protein incorporation efficiency using SDS-PAGE and a protein quantification assay after separating proteoliposomes from unincorporated protein via density gradient centrifugation.
-
Protocol 2: Preparation of Bicelles with this compound for NMR Spectroscopy
This protocol outlines the preparation of magnetically aligned bicelles containing a membrane protein for structural studies by solid-state NMR.
Materials:
-
This compound (long-chain lipid)
-
Dihexanoylphosphatidylcholine (DHPC) (short-chain lipid)
-
Purified, isotopically labeled (e.g., ¹⁵N, ¹³C) membrane protein
-
NMR buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0)
Procedure:
-
Preparation of Lipid/Protein Mixture:
-
Co-dissolve this compound, DHPC, and the purified membrane protein in an organic solvent mixture like chloroform/methanol. The molar ratio of long-chain to short-chain lipid (q-ratio) is crucial for bicelle properties; a q-ratio of 3.0 is a good starting point for aligned bicelles.
-
The lipid-to-protein ratio should be optimized for the specific protein, typically ranging from 50:1 to 200:1 (mol/mol).
-
Remove the organic solvent under a stream of nitrogen gas, followed by high vacuum for at least 4 hours to form a co-film of lipid and protein.
-
-
Hydration and Bicelle Formation:
-
Hydrate the lipid/protein film with a minimal amount of NMR buffer to achieve a final lipid concentration of 15-25% (w/v).
-
Perform several temperature cycles between a temperature above the phase transition of this compound (approx. 23°C) and a temperature below it (e.g., 4°C) with gentle vortexing between cycles. This facilitates the formation of homogeneous bicelles.
-
-
Sample Packing and NMR Analysis:
-
Transfer the viscous bicelle sample into an appropriate NMR rotor or flat cell.
-
Allow the sample to equilibrate in the NMR magnet for several hours to promote magnetic alignment of the bicelles.
-
Acquire solid-state NMR spectra to study the structure, orientation, and dynamics of the reconstituted membrane protein.
-
Visualizations
Caption: Workflow for membrane protein reconstitution into this compound liposomes.
Caption: Generic signaling pathway modulated by lipid-protein interaction.
Disclaimer: The protocols provided are intended as a general guide. Optimization of specific parameters such as lipid ratios, detergent concentrations, and incubation times will be necessary for each specific membrane protein. The data presented in the tables are for illustrative purposes only and do not represent experimentally derived values for a specific protein with this compound.
Application Note: Protocol for Encapsulating Hydrophobic Drugs in 14:0 EPC Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Liposomes are nano-sized spherical vesicles composed of one or more phospholipid bilayers, making them highly effective drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds.[1][2] 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (14:0 EPC, DMPC) is a saturated phospholipid commonly used in liposome (B1194612) formulations. Hydrophobic drugs, which have poor aqueous solubility, can be incorporated into the lipid bilayer of liposomes, enhancing their stability, bioavailability, and therapeutic efficacy.[3][4]
This application note provides a detailed protocol for the encapsulation of hydrophobic drugs in 14:0 EPC liposomes using the thin-film hydration method followed by extrusion. This is a robust and widely used technique that produces unilamellar vesicles with a controlled and homogenous size distribution.[5][6][7] We also provide protocols for the characterization of the resulting liposomes, including size, polydispersity, and encapsulation efficiency.
Data Presentation
The following tables summarize typical quantitative data for liposomal formulations. Parameters such as lipid composition, drug-to-lipid ratio, and the sizing method can significantly influence the final characteristics of the liposomes.
Table 1: Example Formulation and Process Parameters
| Parameter | Value/Type | Rationale |
|---|---|---|
| Primary Lipid | 14:0 EPC (DMPC) | Forms the main bilayer structure. |
| Stabilizing Lipid | Cholesterol | Increases membrane stability, reduces drug leakage.[8][9] |
| Lipid Molar Ratio | 14:0 EPC : Cholesterol (e.g., 7:3 or 4:1) | Optimized for membrane integrity and stability. |
| Hydrophobic Drug | (e.g., Curcumin, Paclitaxel) | Incorporated within the lipid bilayer.[10] |
| Drug-to-Lipid (D/L) Ratio | 0.01 - 0.1 (w/w) | Critical for optimizing encapsulation and preventing bilayer saturation.[10][11] |
| Preparation Method | Thin-Film Hydration followed by Extrusion | Highly reproducible method for generating unilamellar vesicles of a defined size.[5][7] |
| Hydration Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous phase for liposome formation.[12] |
Table 2: Expected Physicochemical Properties
| Property | Typical Value | Method of Analysis |
|---|---|---|
| Average Particle Size | 80 - 150 nm | Dynamic Light Scattering (DLS)[1][13] |
| Polydispersity Index (PDI) | < 0.2 (typically < 0.1) | Dynamic Light Scattering (DLS)[1][13] |
| Zeta Potential | -5 to -15 mV (for neutral lipids) | Electrophoretic Light Scattering[12][13] |
| Morphology | Spherical, unilamellar vesicles | Transmission Electron Microscopy (TEM)[14] |
Table 3: Encapsulation Efficiency & Drug Release
| Parameter | Typical Value | Method of Determination |
|---|---|---|
| Encapsulation Efficiency (EE%) | >80% for hydrophobic drugs | Separation of free drug (e.g., SEC) followed by quantification (e.g., HPLC).[10][15] |
| Drug Loading (DL%) | Varies based on D/L ratio | Calculation based on EE% and initial drug/lipid amounts.[16] |
| In Vitro Drug Release | Slow release profile (e.g., <25% in 72h at 37°C) | Dialysis Method against a release medium.[15][17] |
Note: The drug release rate is highly dependent on the lipid composition. Liposomes made from DMPC (Tm = 23°C) will have a faster release profile compared to those made from lipids with higher transition temperatures like DPPC (Tm = 41°C) or DSPC (Tm = 55°C) when measured at 37°C.[17]
Experimental Workflow and Liposome Structure
The following diagrams illustrate the experimental workflow for preparing and characterizing drug-loaded liposomes and the final structure of the vesicle.
Caption: Experimental workflow for hydrophobic drug encapsulation in liposomes.
Caption: Structure of a liposome with a hydrophobic drug in the bilayer.
Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion
This protocol describes the formation of LUVs with an encapsulated hydrophobic drug.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0 EPC)
-
Cholesterol
-
Hydrophobic drug of interest
-
Chloroform or a 2:1 chloroform:methanol mixture (v/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Equipment: Rotary evaporator, round-bottom flask, water bath, liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size), gas-tight syringes.[12]
Methodology:
-
Lipid and Drug Dissolution: a. Weigh the desired amounts of 14:0 EPC, cholesterol, and the hydrophobic drug. The drug-to-lipid ratio is a critical parameter to optimize.[11] b. Dissolve the components completely in the organic solvent in a round-bottom flask. A clear solution indicates homogenous mixing.[18]
-
Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Immerse the flask in a water bath set to a temperature below the phase transition temperature (Tm) of 14:0 EPC (Tm = 23°C), for example, at 20°C. c. Start the rotation and gradually reduce the pressure to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask.[14][19] d. To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours or overnight.[12]
-
Hydration: a. Pre-heat the hydration buffer (e.g., PBS pH 7.4) to a temperature above the Tm of 14:0 EPC (e.g., 30-35°C).[20][21] b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask by hand or using a vortex mixer until the lipid film peels off the glass and forms a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.[9][12]
-
Extrusion (Sizing): a. Assemble the extrusion device with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder assembly to the same temperature as the hydration step (above Tm).[1][14] b. Load the MLV suspension into one of the gas-tight syringes. c. Force the suspension through the membrane into the second syringe. This constitutes one pass. d. Repeat the extrusion for an odd number of passes (e.g., 11 to 21 passes) to ensure the entire sample passes through the filter an equal number of times.[20][22] e. The resulting translucent suspension contains large unilamellar vesicles (LUVs) with a narrow size distribution.[5] Store the liposome suspension at 4°C.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
This protocol is for determining the average size, size distribution, and PDI of the liposomes.
Methodology:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Set the parameters on the DLS instrument (e.g., Zetasizer). For dispersant, select water at 25°C.[22]
-
Equilibrate the sample temperature for at least 120 seconds before measurement.[22]
-
Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered acceptable for drug delivery applications.[23]
Protocol 3: Determination of Encapsulation Efficiency (EE%)
This protocol determines the percentage of the initial drug that has been successfully encapsulated within the liposomes.
Methodology:
-
Separation of Free Drug: a. Separate the unencapsulated (free) drug from the liposome suspension. Size Exclusion Chromatography (SEC) is a common method.[15][24] b. Prepare an SEC column (e.g., Sephadex G-50) and equilibrate it with the hydration buffer. c. Carefully load the liposome suspension onto the column. d. Elute with the buffer. The larger liposomes will elute first in the void volume, while the smaller free drug molecules will be retained and elute later. e. Collect the fractions containing the purified liposomes.
-
Quantification of Drug: a. Total Drug (Dt): Take an aliquot of the initial, unpurified liposome suspension. Disrupt the liposomes by adding a suitable organic solvent (e.g., methanol) or detergent to release the encapsulated drug.[15] b. Encapsulated Drug (De): Take an aliquot of the purified liposome suspension from the SEC step. Disrupt these liposomes in the same manner. c. Quantify the drug concentration in both samples using a suitable analytical technique, such as HPLC or UV-Vis Spectrophotometry.
-
Calculation of EE%: a. Calculate the Encapsulation Efficiency using the following formula: EE% = (Amount of drug in purified liposomes / Amount of drug in initial liposomes) x 100
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Large and Polydisperse Liposomes (PDI > 0.3) | Incomplete hydration; Insufficient extrusion passes. | Increase hydration time with gentle agitation. Increase the number of extrusion passes. Ensure extrusion is performed above the lipid's Tm.[12] |
| Low Encapsulation Efficiency (EE%) | Drug-to-lipid ratio is too high (bilayer saturation); Drug precipitation in organic solvent. | Decrease the drug-to-lipid ratio.[10] Ensure the drug is fully solubilized with the lipids in the organic solvent. |
| Liposome Aggregation Over Time | Unstable formulation. | Ensure sufficient cholesterol is included in the formulation. Store at 4°C. Avoid freezing unless a cryoprotectant is used. |
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 3. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. brieflands.com [brieflands.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. stratech.co.uk [stratech.co.uk]
- 19. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 22. protocols.io [protocols.io]
- 23. US20240285533A1 - Lipid nanoparticle compositions and uses thereof - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
Application Note: Dynamic Light Scattering Analysis of 14:0 EPC Chloride Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer that are extensively used as potent drug delivery systems.[1] Their ability to encapsulate both hydrophilic and hydrophobic compounds, coupled with their biocompatibility and biodegradability, makes them ideal carriers for a wide range of therapeutic agents. 1,2-ditetradecanoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride is a cationic lipid that is utilized in the formation of liposomes for applications such as gene delivery.[2][3][4] The particle size, size distribution, and surface charge of liposomes are critical quality attributes that significantly influence their stability, pharmacokinetics, and efficacy. Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely employed for the characterization of sub-micron particles, including liposomes, providing valuable information on their hydrodynamic diameter and size distribution.[5] This application note provides a detailed protocol for the preparation of 14:0 EPC chloride liposomes and their subsequent analysis using DLS.
Experimental Protocols
Materials
-
1,2-ditetradecanoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride (powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Nitrogen gas
-
Polycarbonate membranes (100 nm pore size)
Equipment
-
Rotary evaporator
-
Water bath
-
Round-bottom flask
-
Mini-extruder
-
Syringes (1 mL)
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability
-
Cuvettes for DLS and zeta potential measurements
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a controlled size distribution.
-
Lipid Film Formation:
-
Dissolve a known amount of this compound in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 30-35°C (above the phase transition temperature of DMPC, which is 23°C).[5]
-
Rotate the flask and gradually apply a vacuum to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (PBS, pH 7.4) to 30-35°C.
-
Add the pre-heated buffer to the flask containing the dry lipid film to achieve the desired lipid concentration (e.g., 10 mg/mL).
-
Agitate the flask by gentle rotation for 1-2 hours at 30-35°C to hydrate (B1144303) the lipid film. This will result in the spontaneous formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Pre-heat the extruder to 30-35°C.
-
Draw the MLV suspension into a 1 mL syringe.
-
Pass the suspension through the extruder to another syringe.
-
Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution. The final liposome (B1194612) suspension should appear translucent.
-
Protocol 2: Dynamic Light Scattering (DLS) Analysis
-
Sample Preparation:
-
Dilute the prepared liposome suspension with filtered PBS (pH 7.4) to an appropriate concentration for DLS measurement. A typical dilution is 1:100 (v/v), but the optimal dilution should be determined empirically to avoid multiple scattering effects.
-
-
Instrument Setup:
-
Set the measurement temperature to 25°C.
-
Equilibrate the instrument and the sample for at least 5 minutes before measurement.
-
Select the appropriate dispersant parameters for PBS at 25°C (Refractive Index: ~1.333, Viscosity: ~0.8872 mPa·s).
-
Set the measurement angle (e.g., 173° for backscatter).
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
For size measurement, the primary result is the intensity-weighted size distribution. The Z-average diameter and the Polydispersity Index (PDI) are key parameters to report.
-
For zeta potential measurement, use an appropriate cell and follow the instrument's guidelines. The zeta potential provides information about the surface charge of the liposomes.
-
Data Presentation
The following tables summarize the expected quantitative data from the DLS analysis of this compound liposomes prepared according to the protocol above.
| Parameter | Value | Description |
| Z-Average Diameter (nm) | 105.2 ± 2.5 | The intensity-weighted mean hydrodynamic size of the liposomes. |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | A measure of the width of the particle size distribution. A PDI value below 0.2 indicates a monodisperse population. |
| Peak 1 Diameter (nm) | 108.7 | The diameter of the main liposome population from the intensity distribution. |
| Peak 1 % Intensity | 99.5 | The percentage of scattered light intensity contributed by the main liposome population. |
Table 1: Representative Size Measurement Data for this compound Liposomes
| Parameter | Value | Description |
| Zeta Potential (mV) | +45.8 ± 3.1 | The measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. A positive value indicates a net positive surface charge. |
| Conductivity (mS/cm) | 16.2 | The conductivity of the sample, which is important for accurate zeta potential measurements. |
Table 2: Representative Zeta Potential Data for this compound Liposomes
Visualization
Caption: Experimental workflow for the preparation and DLS analysis of this compound liposomes.
Caption: Logical relationship of DLS data interpretation from the correlation function to key parameters.
References
Application Note: Zeta Potential Measurement of 14:0 EPC Chloride Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride is a cationic lipid increasingly utilized in the development of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[1] The positive charge imparted by the ethylphosphocholine headgroup plays a crucial role in the formulation's interaction with negatively charged biological membranes and nucleic acids, making it a valuable component in gene delivery and vaccine development. The zeta potential is a critical parameter for characterizing these formulations, as it provides insight into their stability and in vivo fate.[2]
Zeta potential is the measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.[2] A high absolute zeta potential value (typically > ±30 mV) indicates good stability due to electrostatic repulsion between particles, which prevents aggregation. Conversely, a low zeta potential can lead to particle aggregation and instability. For cationic liposomes used in drug delivery, the zeta potential also influences their interaction with cells and biological components.
This application note provides a detailed protocol for the measurement of zeta potential of 14:0 EPC chloride formulations, presents representative data, and discusses the key factors influencing the surface charge of these delivery systems.
Data Presentation
The zeta potential of liposomal formulations is highly dependent on their composition, specifically the molar ratio of the cationic lipid to other neutral or helper lipids. While specific experimental datasets for this compound formulations are not extensively published in tabular format, the following table represents the expected trend of zeta potential based on the principles of incorporating a cationic lipid into a liposomal formulation. The data is illustrative and demonstrates the linear relationship often observed between the concentration of a charged lipid and the resulting zeta potential.
Table 1: Representative Zeta Potential of this compound Liposomes
| Formulation ID | Molar Ratio (14:0 EPC : Neutral Lipid*) | Expected Zeta Potential (mV) | Expected Stability |
| EPC-01 | 5 : 95 | +15 to +25 | Low to Moderate |
| EPC-02 | 10 : 90 | +30 to +40 | Good |
| EPC-03 | 20 : 80 | +45 to +55 | Excellent |
| EPC-04 | 30 : 70 | > +60 | Excellent |
*Neutral lipid could be, for example, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or cholesterol. The exact zeta potential will also be influenced by the specific neutral lipid(s) used, the buffer conditions (pH and ionic strength), and the method of liposome (B1194612) preparation.
Experimental Protocols
This section details the methodology for the preparation of this compound-containing liposomes and the subsequent measurement of their zeta potential.
Protocol 1: Liposome Preparation using Thin-Film Hydration Method
Materials:
-
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride
-
Neutral lipid (e.g., DSPC, Cholesterol)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratios of this compound and neutral lipid(s) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the lipid phase transition temperature.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be sonicated using a bath sonicator or probe sonicator.
-
Alternatively, for a more defined size, the MLVs can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder. This process should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.
-
Protocol 2: Zeta Potential Measurement
Instrumentation:
-
A dynamic light scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer series).
-
Folded capillary cells (for zeta potential measurement).
Procedure:
-
Sample Preparation:
-
Dilute the prepared liposome suspension in the hydration buffer or a buffer of low ionic strength (e.g., 10 mM NaCl) to an appropriate concentration for measurement. Overly concentrated samples can lead to multiple scattering effects and inaccurate results. A typical dilution is 1:10 to 1:100.
-
Ensure the sample is free of air bubbles before loading into the measurement cell.
-
-
Instrument Setup:
-
Set the instrument parameters, including the dispersant properties (viscosity and dielectric constant of the buffer) and the measurement temperature (typically 25°C).
-
Select the appropriate cell type in the software.
-
-
Measurement:
-
Carefully inject the diluted liposome sample into the folded capillary cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument.
-
Equilibrate the sample at the set temperature for a few minutes.
-
Perform the zeta potential measurement. The instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry. The electrophoretic mobility is then converted to the zeta potential using the Henry equation. For aqueous media and particles larger than ~20 nm, the Smoluchowski approximation is typically used.
-
Perform at least three independent measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the phase plots and frequency shifts to ensure the quality of the data.
-
The results are typically presented as the mean zeta potential (in mV) ± standard deviation.
-
Mandatory Visualizations
Caption: Experimental workflow for zeta potential measurement of liposome formulations.
Caption: Key factors influencing the zeta potential and its impact on formulation properties.
References
Application Notes and Protocols for Incorporating Helper Lipids with 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC Chloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC chloride) is a cationic lipid utilized in the formation of liposomes and lipid nanoparticles (LNPs) for drug delivery applications.[1][2][3] Its biodegradability and low toxicity make it an attractive component for advanced drug delivery systems.[1][3][4] The efficacy of LNP-based therapeutics is significantly influenced by the nanoparticle's stability, drug encapsulation efficiency, and ability to deliver the cargo into target cells. Helper lipids are crucial components in LNP formulations that enhance these characteristics.[5][6]
This document provides detailed application notes and protocols for the incorporation of helper lipids with this compound in LNP formulations. It is intended to guide researchers and drug development professionals in designing and characterizing LNPs for the delivery of various therapeutic payloads, such as mRNA and siRNA.
The Role of Helper Lipids in LNP Formulations
Helper lipids are essential for the formation of stable and effective LNPs.[5][6] They contribute to the overall structure and function of the nanoparticles in several ways:
-
Structural Integrity and Stability: Phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and sterols, like cholesterol, provide structural support to the LNP, enhancing its stability in biological fluids.[6][7] Cholesterol, in particular, modulates membrane rigidity and can reduce the leakage of encapsulated drugs.[6]
-
Fusogenicity and Endosomal Escape: Helper lipids with a cone-shaped geometry, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can promote the fusion of the LNP with the endosomal membrane.[6] This facilitates the release of the therapeutic cargo from the endosome into the cytoplasm, a critical step for the efficacy of intracellularly active drugs like mRNA.
-
Modulation of Physicochemical Properties: The choice and ratio of helper lipids influence key physicochemical properties of LNPs, including particle size, polydispersity index (PDI), and surface charge (zeta potential).[7] These properties, in turn, affect the biodistribution, cellular uptake, and safety profile of the nanoparticles.
-
Prolonged Circulation: The inclusion of PEGylated lipids (e.g., DMG-PEG 2000) creates a hydrophilic corona around the LNP, which can reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.
Formulation Development with this compound and Helper Lipids
The optimal molar ratio of lipids in an LNP formulation is critical for its performance and needs to be empirically determined for each specific application. Published research and patent literature provide starting points for developing formulations incorporating this compound.
Table 1: Example Formulations of Lipid Nanoparticles Incorporating this compound
| Formulation Component | Formulation 1 (Molar %) | Formulation 2 (Molar %) |
| Ionizable Lipid (e.g., 4A3-SC7) | ~19% | - |
| Cationic Lipid (this compound) | ~20% | 50% |
| Helper Lipid (DOPE) | ~19% | - |
| Helper Lipid (DSPC) | - | 10% |
| Cholesterol | ~39% | 38.5% |
| PEG-Lipid (e.g., DMG-PEG 2000) | ~3.8% | 1.5% |
| Reference | [5] | [8] |
Table 2: Expected Physicochemical Characteristics of 14:0 EPC-Containing LNPs
| Parameter | Expected Range/Value | Method of Analysis |
| Particle Size (Z-average) | 50 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay (for nucleic acids) |
| Zeta Potential | Slightly positive to neutral at physiological pH | Electrophoretic Light Scattering (ELS) |
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of LNPs containing this compound and helper lipids.
Protocol 1: Formulation of 14:0 EPC-Containing LNPs by Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.
Materials:
-
This compound
-
Helper lipids (e.g., DOPE, DSPC, Cholesterol)
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Ionizable lipid (if applicable)
-
Ethanol (B145695) (anhydrous, molecular biology grade)
-
Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Payload (e.g., mRNA, siRNA) in aqueous buffer
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Syringes (1 mL and 3 mL, sterile)
-
Dialysis cassette (e.g., Slide-A-Lyzer™, 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Individually dissolve this compound, helper lipids, and PEGylated lipid in anhydrous ethanol to known concentrations (e.g., 10 mg/mL).
-
Store stock solutions at -20°C.
-
-
Preparation of Lipid Mixture (Organic Phase):
-
In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (refer to Table 1 for examples).
-
Vortex briefly to ensure a homogenous mixture.
-
-
Preparation of Payload Solution (Aqueous Phase):
-
Dilute the therapeutic payload (e.g., mRNA) to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Draw the lipid mixture (organic phase) into one syringe and the payload solution (aqueous phase) into another syringe. A typical aqueous to organic flow rate ratio is 3:1.
-
Place the syringes into the syringe pumps of the device.
-
Initiate the mixing process at a defined total flow rate (e.g., 12 mL/min).
-
Collect the resulting LNP suspension from the outlet.
-
-
Purification and Buffer Exchange:
-
To remove ethanol and unencapsulated payload, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C.
-
Perform two buffer exchanges, each for at least 2 hours.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C. For long-term storage, consult stability data for the specific formulation.
-
Protocol 2: Characterization of 14:0 EPC-Containing LNPs
This protocol outlines the key analytical methods for characterizing the physicochemical properties of the formulated LNPs.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in sterile PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
Perform the measurement in triplicate and report the mean ± standard deviation.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the LNP suspension in 10 mM NaCl solution or deionized water.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform the measurement in triplicate and report the mean ± standard deviation.
-
3. Encapsulation Efficiency Quantification:
-
Technique: RiboGreen® Assay (for nucleic acid payloads)
-
Procedure:
-
Prepare two sets of samples from the LNP formulation.
-
In the first set, measure the fluorescence of the intact LNPs using the RiboGreen® reagent. This represents the unencapsulated nucleic acid.
-
In the second set, lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid. Then, measure the total fluorescence with the RiboGreen® reagent.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence * 100
-
Visualizations
References
- 1. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US20240285533A1 - Lipid nanoparticle compositions and uses thereof - Google Patents [patents.google.com]
- 6. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dspace.library.uvic.ca [dspace.library.uvic.ca]
Application Notes and Protocols for Sterile Filtration of 14:0 EPC Chloride Liposome Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile vesicles composed of lipid bilayers that are widely used as drug delivery systems. A critical step in the manufacturing of parenteral liposomal formulations is sterilization. Sterile filtration is the preferred method for heat-labile liposomal drugs, as it removes microorganisms without compromising the integrity of the liposomes. This document provides detailed application notes and protocols for the sterile filtration of liposome (B1194612) solutions formulated with 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride), a cationic lipid.
Cationic liposomes, such as those containing this compound, present unique challenges during sterile filtration.[1] Their positive surface charge can lead to electrostatic interactions with negatively charged filter membranes, potentially causing membrane fouling, reduced product recovery, and alterations in liposome characteristics.[2][3] Therefore, careful selection of filter materials and optimization of process parameters are crucial for successful sterile filtration.
Key Considerations for Sterile Filtration of Cationic Liposomes
Several factors must be carefully considered to ensure the successful sterile filtration of this compound liposome solutions:
-
Liposome Properties: The size, polydispersity index (PDI), and zeta potential of the liposomes are critical parameters. For effective sterile filtration, liposomes should ideally have a diameter of less than 200 nm.[4] A narrow size distribution (low PDI) is also desirable to prevent the blockage of the filter by larger vesicles. The positive zeta potential of this compound liposomes necessitates careful filter selection to minimize electrostatic interactions.[5][6]
-
Filter Selection: The choice of filter membrane material and pore size is paramount. Polyethersulfone (PES) membranes are commonly recommended for liposome filtration due to their low protein binding and good flow rate characteristics.[7][8] Dual-layer filters, which incorporate a pre-filter layer, can help to protect the final sterilizing-grade membrane from premature fouling.[9][10] A 0.22 µm pore size is standard for sterilizing-grade filtration.[4]
-
Process Parameters: The differential pressure applied during filtration significantly impacts the process. Higher pressures can increase throughput but may also lead to liposome deformation, product loss, and an increased risk of bacterial penetration.[9][11] Therefore, the differential pressure must be carefully optimized.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes
This protocol describes the preparation of this compound liposomes using the thin-film hydration method, followed by extrusion to achieve a uniform size distribution suitable for sterile filtration.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)
-
Co-lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE) (optional)
-
Hydration buffer (e.g., sterile water for injection, phosphate-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Dissolve this compound and any co-lipids in chloroform in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs) with a uniform size, subject the liposome suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11 passes) using a heated extruder.
-
Characterize the resulting liposome solution for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Sterile Filtration of this compound Liposome Solution
This protocol outlines the procedure for the sterile filtration of the prepared this compound liposome solution.
Materials:
-
Prepared this compound liposome solution
-
Sterile syringe filters (e.g., 0.22 µm PES membrane)
-
Sterile syringes
-
Sterile collection vials
-
Laminar flow hood
Procedure:
-
Perform all operations in a laminar flow hood to maintain sterility.
-
Pre-wet the sterile syringe filter by passing a small amount of sterile buffer through it. This helps to ensure the integrity of the filter and maximize product recovery.
-
Draw the this compound liposome solution into a sterile syringe.
-
Attach the syringe to the pre-wetted sterile filter.
-
Apply gentle, constant pressure to the syringe plunger to filter the liposome solution into a sterile collection vial. Note: Avoid excessive pressure to prevent liposome rupture and membrane damage.
-
After filtration, characterize the sterile liposome solution for particle size, PDI, zeta potential, and lipid concentration to assess the impact of the filtration process.
-
Perform a filter integrity test post-filtration (e.g., bubble point test) to ensure the filter was not compromised during the process.
Data Presentation
The following tables summarize key quantitative data related to the sterile filtration of liposomes. It is important to note that specific data for this compound liposomes is limited in the public domain; therefore, data from other liposome types are included for comparative purposes.
Table 1: Effect of Liposome Size on Filtration Throughput
| Liposome Type | Initial Size (nm) | Final Size (nm) | Filtration Method | Volumetric Throughput (L/m²) | Reference |
| Lipoid S100 | 179.0 | 127.3 | Microfluidization followed by filtration | >40-fold increase | [11] |
| Generic Liposomes | 143 | Not specified | Dual-layer PES filter | Not specified | [9][10] |
Table 2: Effect of Differential Pressure on Filtration Throughput
| Liposome Type | Differential Pressure (bar) | Volumetric Throughput Improvement | Filter Type | Reference |
| Lipoid S100 | 0.7 to 4.1 | >18-fold increase | PES | [11] |
| Lipoid S100 | 0.3 to 2.1 | >10-fold increase | PES | [11] |
| Generic Liposomes | 0.07 to 0.21 | 5.7 to 7.4 times increase | Dual-layer PES | [9] |
Table 3: Physicochemical Properties of Liposomes Pre- and Post-Filtration
| Liposome Type | Sterilization Method | Particle Size Change | Zeta Potential Change | Reference |
| DPPC & DSPC | Filtration (0.2 µm PES) | Significant reduction | Significant decrease | [7] |
Visualizations
Experimental Workflow for Sterile Filtration of this compound Liposomes
Caption: Workflow for the preparation and sterile filtration of this compound liposomes.
Factors Influencing Sterile Filtration Efficiency
Caption: Key factors influencing the efficiency of liposome sterile filtration.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. The impact of surface charge on the interaction of cholesterol-free fusogenic liposomes with planktonic microbial cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azonano.com [azonano.com]
- 7. Sterilization Effects on Liposomes with Varying Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liposome Sterile Filtration Characterization via X-ray Computed Tomography and Confocal Microscopy [mdpi.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. Optimizing the Filtration of Liposomes Using Sterilizing-Grade Filters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 14:0 EPC Chloride to DNA Ratio for Transfection
Welcome to the technical support center for optimizing your transfection experiments using 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful gene delivery.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of the 14:0 EPC chloride to DNA ratio for transfection.
| Issue | Potential Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal 14:0 EPC:DNA Ratio: The ratio of cationic lipid to DNA is critical for efficient complex formation and cellular uptake.[] | Perform a dose-response curve to determine the optimal ratio. Test a range of 14:0 EPC (µL) to DNA (µg) ratios, such as 1:1, 2:1, 3:1, 4:1, and 5:1.[2][3] |
| Poor Cell Health: Cells should be in the logarithmic growth phase and have high viability (>90%) for successful transfection.[] | Use freshly passaged, healthy cells. Ensure the cell confluency is between 70-90% at the time of transfection.[2] | |
| Incorrect Complex Formation: Improper mixing or incubation can lead to poorly formed lipoplexes. | Mix the 14:0 EPC and DNA gently and incubate at room temperature for 15-30 minutes to allow for stable complex formation.[][2] Avoid vortexing, which can disrupt the complexes. | |
| Presence of Inhibitors: Components in the serum or media can interfere with complex formation and transfection. | Form the 14:0 EPC-DNA complexes in a serum-free medium before adding them to the cells.[] | |
| High Cell Toxicity/Death | Excessive 14:0 EPC Concentration: High concentrations of cationic lipids can be cytotoxic. | Decrease the amount of 14:0 EPC used. Test lower ratios in your optimization experiment. If toxicity persists, reduce the overall amount of the complex added to the cells. |
| Prolonged Exposure to Complexes: Leaving the transfection complexes on the cells for too long can increase toxicity. | After the initial incubation period (typically 4-6 hours), replace the transfection medium with fresh, complete growth medium.[] | |
| High Cell Density: Over-confluent cells can be more susceptible to toxicity. | Optimize cell density at the time of transfection. A confluency of 70-90% is generally recommended.[2] | |
| Inconsistent Results | Variability in Cell Passage Number: Cell characteristics can change with repeated passaging, affecting transfection efficiency. | Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[2] |
| Inconsistent DNA Quality: The purity and concentration of the plasmid DNA can affect the formation of complexes. | Use high-quality, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8-2.0.[4] | |
| Pipetting Inaccuracies: Small variations in the volumes of 14:0 EPC or DNA can significantly alter the ratio. | Prepare a master mix of the transfection complexes for replicate wells to minimize pipetting errors. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting ratio of this compound to DNA?
A1: The optimal ratio is highly dependent on the cell type and plasmid used. A good starting point for optimization is to test a range of ratios, such as 1:1, 2:1, 3:1, 4:1, and 5:1 (µL of 14:0 EPC stock solution to µg of DNA).[2][3] It is crucial to perform a titration to determine the best ratio for your specific experimental conditions.
Q2: How long should the 14:0 EPC-DNA complexes be incubated before adding them to the cells?
A2: An incubation time of 15-30 minutes at room temperature is generally recommended to allow for the formation of stable complexes.[][2]
Q3: Can I perform the transfection in the presence of serum?
A3: It is recommended to form the 14:0 EPC-DNA complexes in a serum-free medium, as serum proteins can interfere with complex formation. However, after the complexes are formed, they can be added to cells cultured in a serum-containing medium.[]
Q4: What is the mechanism of 14:0 EPC-mediated transfection?
A4: 14:0 EPC is a cationic lipid that electrostatically interacts with the negatively charged phosphate (B84403) backbone of DNA to form lipid-DNA complexes called lipoplexes.[5] These positively charged lipoplexes then interact with the negatively charged cell membrane and are taken up by the cell, likely through endocytosis.[5][6] Inside the cell, the DNA is released from the endosome into the cytoplasm and subsequently enters the nucleus for transcription.
Q5: How can I assess transfection efficiency?
A5: Transfection efficiency is typically assessed by using a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase. The percentage of cells expressing the reporter protein can be quantified using fluorescence microscopy or flow cytometry, while the overall expression level can be measured using a luminometer or fluorometer.
Experimental Protocols
Protocol for Optimizing this compound to DNA Ratio
This protocol provides a general guideline for optimizing the 14:0 EPC to DNA ratio for a given cell line in a 24-well plate format. Adjustments may be necessary for different plate formats.
Materials:
-
This compound solution (e.g., 1 mg/mL stock)
-
Plasmid DNA (0.5-1 µg/µL stock, high purity)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
24-well tissue culture plates
-
Reporter gene plasmid (e.g., pEGFP-N1)
-
Healthy, actively dividing cells
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of 14:0 EPC-DNA Complexes (for one well):
-
For each ratio to be tested, prepare two sterile microfuge tubes.
-
Tube A (DNA): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.
-
Tube B (14:0 EPC): In a separate tube, dilute the desired amount of 14:0 EPC stock solution in 50 µL of serum-free medium. (See table below for suggested volumes).
-
Combine the contents of Tube A and Tube B by gently pipetting.
-
Incubate the mixture for 15-30 minutes at room temperature. Do not vortex.
-
-
Transfection:
-
Gently add the 100 µL of the 14:0 EPC-DNA complex mixture dropwise to the well containing the cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the transfection medium and replace it with 0.5 mL of fresh, complete growth medium.
-
-
Analysis:
-
Incubate the cells for 24-48 hours post-transfection.
-
Assess transfection efficiency (e.g., by observing GFP expression under a fluorescence microscope) and cell viability (e.g., by trypan blue exclusion or a commercial viability assay).
-
Suggested Ratios for Optimization in a 24-well Plate
| Ratio (14:0 EPC:DNA) | µg of DNA | µL of 14:0 EPC (1 mg/mL stock) |
| 1:1 | 0.5 | 0.5 |
| 2:1 | 0.5 | 1.0 |
| 3:1 | 0.5 | 1.5 |
| 4:1 | 0.5 | 2.0 |
| 5:1 | 0.5 | 2.5 |
Visualizations
Caption: Workflow for optimizing the 14:0 EPC to DNA ratio.
Caption: Signaling pathways activated by cationic lipid transfection.
References
- 2. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 3. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 4. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubs.aip.org [pubs.aip.org]
Technical Support Center: Optimizing 14:0 EPC Chloride Transfection Efficiency
Welcome to the technical support center for 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride-mediated transfection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of their transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is 14:0 EPC chloride and why is it used for transfection?
This compound is a synthetic cationic lipid featuring a 14-carbon acyl chain.[1][2] It is utilized in the formation of liposomes for drug and nucleic acid delivery.[3][4][5][6] Its positive charge facilitates the complexation with negatively charged nucleic acids (like plasmid DNA, mRNA, and siRNA), and its lipid structure allows for fusion with the cell membrane to deliver the cargo into the cell.[][8] The 14-carbon chain length is noteworthy as studies have shown that reducing the acyl chain length in ethyl-phosphatidylcholine (EPC) derivatives from 18 to 14 carbons can lead to a significant increase in transfection efficiency.[9]
Q2: What are the critical factors influencing this compound transfection efficiency?
Several factors can significantly impact the success of your transfection experiment. These include:
-
Cell Health and Type: The cell line used is a critical variable, as different cells have varying susceptibilities to lipid-mediated transfection.[] Always use healthy, actively dividing cells that are at a low passage number.
-
Cell Confluency: The density of your cells at the time of transfection is crucial. An optimal confluency of 50-80% is generally recommended, but this may need to be optimized for your specific cell type.[10]
-
Lipid-to-Nucleic Acid Ratio: The ratio of this compound to your genetic material must be carefully optimized. A suboptimal ratio can lead to low efficiency or cytotoxicity. Titration experiments are recommended to determine the ideal ratio for your system.[10]
-
Formulation of Lipid Nanoparticles (LNPs): The composition of your LNP formulation, including the use of helper lipids such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol, can enhance transfection efficiency by facilitating endosomal escape.[11]
-
Quality of Nucleic Acid: The purity and integrity of your plasmid DNA, mRNA, or siRNA are paramount. Ensure your nucleic acid is free of contaminants and degradation.[12]
Q3: Can I use serum in my cell culture medium during transfection?
The presence of serum during the formation of the lipid-DNA complex can be inhibitory and is generally not recommended.[13] However, for the transfection step itself, some protocols and reagents are compatible with serum-containing media. It is best to consult the specific protocol for your transfection reagent or optimize this condition for your cell line.
Troubleshooting Guide
This guide addresses common problems encountered during this compound transfection and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Transfection Efficiency | Suboptimal Cell Health or Confluency: Cells are not in a receptive state for transfection. | - Use cells at a low passage number and ensure they are in the logarithmic growth phase.[] - Optimize cell confluency at the time of transfection (typically 50-80%).[10] |
| Incorrect Lipid-to-Nucleic Acid Ratio: The ratio is not optimized for your specific cell type and nucleic acid. | - Perform a titration experiment to determine the optimal ratio of this compound to your nucleic acid.[10] | |
| Poor Quality of Nucleic Acid: Degraded or impure nucleic acid will not transfect efficiently. | - Verify the integrity and purity of your DNA or RNA using gel electrophoresis and spectrophotometry (A260/A280 ratio should be ~1.8 for DNA and ~2.0 for RNA).[12] | |
| Inefficient Endosomal Escape: The lipid-nucleic acid complexes are trapped in endosomes. | - Incorporate helper lipids like DOPE or cholesterol into your this compound formulation to enhance endosomal escape.[11] | |
| High Cell Toxicity | Excessive Amount of Cationic Lipid: High concentrations of cationic lipids can be toxic to cells. | - Reduce the concentration of the this compound formulation. - Optimize the lipid-to-nucleic acid ratio to use the minimum amount of lipid necessary for efficient transfection.[10] |
| Poor Cell Health Prior to Transfection: Unhealthy cells are more susceptible to the stresses of transfection. | - Ensure cells are healthy and not overgrown before starting the experiment.[10] | |
| Contaminants in the Transfection Mix: Impurities in the nucleic acid preparation or other reagents can cause toxicity. | - Use highly purified nucleic acids and sterile, high-quality reagents. | |
| Inconsistent Results | Variability in Cell Confluency: Inconsistent cell density at the time of transfection. | - Maintain a consistent cell seeding density and confluency for all experiments.[13] |
| Pipetting Errors: Inaccurate pipetting can lead to variations in the amounts of reagents used. | - Prepare a master mix of the transfection complexes to minimize pipetting variability between samples.[14] | |
| Changes in Cell Culture Conditions: Fluctuations in media, serum, or incubator conditions. | - Maintain consistent cell culture practices and use the same batches of media and serum where possible. |
Experimental Protocols
Key Experiment: Optimizing the this compound to Plasmid DNA Ratio
This protocol outlines a method for determining the optimal ratio of a this compound-based formulation to plasmid DNA for maximal transfection efficiency in a specific cell line.
Materials:
-
This compound
-
Helper Lipid (e.g., DOPE)
-
Cholesterol
-
Plasmid DNA (e.g., expressing a fluorescent reporter like GFP)
-
Serum-free medium (for complex formation)
-
Complete cell culture medium
-
24-well plates
-
Target cells in logarithmic growth phase
Methodology:
-
Cell Seeding: Seed your target cells in a 24-well plate at a density that will result in 50-80% confluency on the day of transfection.
-
Liposome (B1194612) Preparation:
-
Prepare a stock solution of your this compound formulation. A common starting point is a 1:1 molar ratio of this compound to a helper lipid like DOPE, with cholesterol at 30-40 mol%.
-
Dissolve the lipids in chloroform, mix, and then evaporate the solvent to form a thin lipid film.
-
Hydrate the lipid film with a suitable buffer (e.g., sterile water or PBS) to form liposomes. Sonication or extrusion can be used to create unilamellar vesicles of a defined size.
-
-
Complex Formation:
-
For each well, prepare a series of lipid-to-DNA ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1 by weight).
-
In separate tubes, dilute the plasmid DNA and the liposome formulation in serum-free medium.
-
Add the diluted liposome formulation to the diluted DNA, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the lipid-DNA complexes to the cells.
-
Add complete culture medium to each well.
-
Incubate the cells for 24-48 hours.
-
-
Analysis:
-
Assess transfection efficiency by quantifying the percentage of GFP-positive cells using fluorescence microscopy or flow cytometry.
-
Evaluate cell viability using a method such as the MTT assay or Trypan Blue exclusion.
-
-
Data Interpretation:
-
Plot transfection efficiency and cell viability against the lipid-to-DNA ratio to identify the ratio that provides the highest efficiency with the lowest toxicity.
-
Visualizations
General Workflow for this compound Transfection
Caption: A generalized workflow for a typical this compound-mediated transfection experiment.
Signaling Pathway of Cationic Lipid-Mediated Transfection
Caption: A simplified diagram illustrating the cellular pathway of cationic lipid-mediated gene delivery.
References
- 1. 14:0 EPC (Cl Salt) - Creative Biolabs [creative-biolabs.com]
- 2. 14:0 EPC (Cl Salt) powder Avanti Polar Lipids [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Cationic Lipid - ADC Linkers | AxisPharm [axispharm.com]
- 9. Boosting Lipofection Efficiency Through Enhanced Membrane Fusion Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. US12364773B2 - Lipid nanoparticle compositions and uses thereof - Google Patents [patents.google.com]
- 12. genscript.com [genscript.com]
- 13. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 14. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: 14:0 EPC Chloride Lipoplexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14:0 EPC chloride lipoplexes. The information is designed to help you overcome common challenges and optimize your experiments for reduced cytotoxicity and improved transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (chloride salt), or this compound, is a cationic lipid commonly used in the formulation of liposomes and lipoplexes for drug and nucleic acid delivery.[1][2][3] Its positive charge facilitates the complexation with negatively charged molecules like plasmid DNA and siRNA, while its lipidic nature allows for fusion with cell membranes to deliver the cargo into the cytoplasm.[4][] It is considered biodegradable and has relatively low toxicity compared to some other cationic lipids.[2][3]
Q2: What are the primary factors contributing to the cytotoxicity of this compound lipoplexes?
The cytotoxicity of lipoplexes, including those formulated with this compound, is influenced by several factors:
-
Charge Ratio (N/P): A higher ratio of positive charges from the cationic lipid (N) to negative charges from the nucleic acid (P) generally leads to increased cytotoxicity.[6]
-
Cationic Lipid Concentration: Higher concentrations of this compound in the formulation can increase toxicity.[6]
-
Lipoplex Size and Morphology: The size and overall structure of the lipoplexes can affect their interaction with cells and contribute to toxicity.
-
Cell Type: Different cell lines exhibit varying sensitivities to cationic lipoplexes.[6]
-
Incubation Time: Longer exposure of cells to lipoplexes can result in higher cytotoxicity.[6]
Q3: How can I reduce the cytotoxicity of my this compound lipoplexes?
Several strategies can be employed to mitigate the cytotoxic effects of your lipoplexes:
-
Optimize the N/P Ratio: Systematically screen a range of N/P ratios to find the lowest ratio that still provides efficient transfection.
-
Incorporate Helper Lipids: The inclusion of neutral or zwitterionic helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, can reduce the overall positive charge density and stabilize the lipoplex structure, thereby lowering cytotoxicity.[7]
-
PEGylation: The addition of a PEGylated lipid (e.g., DSPE-PEG2000) can shield the positive charge of the lipoplexes, reducing non-specific interactions with cells and decreasing toxicity.
-
Control Lipoplex Size: Use techniques like extrusion to ensure a homogenous population of lipoplexes with a controlled size distribution.
-
Minimize Incubation Time: Reduce the duration of cell exposure to the lipoplexes to the minimum time required for efficient uptake.
Troubleshooting Guides
Issue 1: High Cell Death Observed After Transfection
| Possible Cause | Troubleshooting Step |
| N/P ratio is too high. | Systematically decrease the N/P ratio. Perform a dose-response experiment to identify the optimal balance between transfection efficiency and cell viability. |
| High concentration of this compound. | Reduce the total lipid concentration while maintaining the optimal N/P ratio. |
| Sub-optimal lipoplex formulation. | Incorporate a helper lipid like DOPE or cholesterol into your formulation. Start with a 1:1 molar ratio of this compound to helper lipid and optimize from there. |
| Prolonged incubation time. | Reduce the incubation time of the lipoplexes with the cells. Try a time course experiment (e.g., 4, 6, 12, 24 hours) to determine the shortest effective time. |
| Sensitive cell line. | Ensure the cell line is not overly sensitive to cationic lipids. If possible, test your lipoplexes on a more robust cell line to confirm the formulation is the primary issue. |
Issue 2: Low Transfection Efficiency with Reduced Cytotoxicity
| Possible Cause | Troubleshooting Step |
| N/P ratio is too low. | While reducing the N/P ratio can decrease cytotoxicity, a ratio that is too low will result in inefficient complexation of the nucleic acid and poor transfection. Gradually increase the N/P ratio and monitor both transfection efficiency and cell viability. |
| Inefficient endosomal escape. | The inclusion of a fusogenic helper lipid like DOPE can facilitate the release of the nucleic acid from the endosome into the cytoplasm. |
| Incorrect lipoplex size. | Characterize the size of your lipoplexes using Dynamic Light Scattering (DLS). Aim for a size range of 100-200 nm for efficient cellular uptake. Use extrusion to achieve the desired size. |
| Presence of serum during complexation. | Serum proteins can interfere with the formation of lipoplexes. Prepare the lipoplexes in a serum-free medium before adding them to the cells. |
Data Presentation
Table 1: Effect of N/P Ratio on Cell Viability and Transfection Efficiency
| N/P Ratio | Lipoplex Size (nm) | Zeta Potential (mV) | Cell Viability (%) | Transfection Efficiency (%) |
| 2:1 | 125 ± 5 | +15 ± 2 | 95 ± 4 | 20 ± 3 |
| 4:1 | 130 ± 6 | +25 ± 3 | 85 ± 5 | 55 ± 6 |
| 6:1 | 138 ± 5 | +35 ± 2 | 60 ± 7 | 75 ± 5 |
| 8:1 | 145 ± 7 | +45 ± 3 | 40 ± 8 | 78 ± 4 |
Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using an MTT assay 24 hours post-transfection in HEK293 cells.
Table 2: Effect of Helper Lipid on Lipoplex Characteristics and Cytotoxicity (N/P Ratio 6:1)
| Formulation (molar ratio) | Lipoplex Size (nm) | Zeta Potential (mV) | Cell Viability (%) |
| This compound only | 138 ± 5 | +35 ± 2 | 60 ± 7 |
| This compound : DOPE (1:1) | 142 ± 6 | +28 ± 3 | 78 ± 5 |
| This compound : Cholesterol (1:1) | 155 ± 8 | +30 ± 2 | 72 ± 6 |
| This compound : DOPE : Cholesterol (2:1:1) | 148 ± 7 | +25 ± 3 | 85 ± 4 |
Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using an MTT assay 24 hours post-transfection in HEK293 cells.
Experimental Protocols
Protocol 1: Formulation of this compound Lipoplexes
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in chloroform (B151607).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile nuclease-free water, PBS) by vortexing to form multilamellar vesicles (MLVs).
-
-
Liposome (B1194612) Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 11-21 times.
-
-
Lipoplex Formation:
-
Dilute the required amount of nucleic acid (e.g., plasmid DNA, siRNA) in a serum-free medium.
-
In a separate tube, dilute the required amount of the cationic liposome suspension.
-
Gently add the diluted nucleic acid to the diluted liposome suspension and mix by pipetting up and down. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[]
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of transfection.
-
-
Transfection:
-
After 24 hours, replace the culture medium with fresh medium containing the prepared this compound lipoplexes.
-
Incubate for the desired period (e.g., 4-24 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.[8]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. 14:0 EPC (Cl Salt) powder Avanti Polar Lipids [sigmaaldrich.com]
- 4. Cytotoxicity issues pertinent to lipoplex-mediated gene therapy in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 14:0 EPC Chloride Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the preparation and handling of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride liposomes.
Frequently Asked Questions (FAQs)
Q1: What is 14:0 EPC chloride and why is it used in liposome (B1194612) formulations?
This compound is a cationic lipid with a myristoyl (14:0) fatty acid chain and an ethylphosphocholine headgroup. Its positive charge facilitates interaction with negatively charged molecules, such as nucleic acids, making it a valuable component in gene delivery systems. The ethylphosphocholine headgroup distinguishes it from other cationic lipids and can influence the liposome's physicochemical properties.
Q2: What are the primary causes of aggregation in this compound liposome suspensions?
Aggregation of cationic liposomes like those made with this compound is primarily driven by the neutralization of their surface charge. This can be caused by:
-
High ionic strength buffers: Salts in the buffer can shield the positive charge on the liposome surface, reducing electrostatic repulsion between vesicles.
-
Interaction with negatively charged molecules: Binding of polyanions (like DNA or RNA) or other negatively charged components in the formulation can neutralize the surface charge and lead to aggregation.
-
Inappropriate pH: The pH of the medium can affect the charge of other molecules in the formulation, which can then interact with the cationic liposomes.
-
High lipid concentration: A higher concentration of liposomes increases the frequency of collisions, promoting aggregation.
-
Temperature fluctuations: Storing liposomes near their phase transition temperature can lead to instability and fusion.
Q3: How does the chloride counterion influence the stability of 14:0 EPC liposomes?
The chloride counterion is associated with the positively charged ethylphosphocholine headgroup. While the primary driver of aggregation is the neutralization of the liposome's surface charge, the type of counterion can play a role in the overall stability of the formulation. Different counterions can have varying degrees of association with the cationic headgroup, which can subtly influence the electrostatic interactions between liposomes.
Q4: Can the inclusion of other lipids prevent the aggregation of this compound liposomes?
Yes, incorporating other lipids is a common and effective strategy:
-
Cholesterol: Adding cholesterol to the lipid bilayer can increase its rigidity and stability, reducing the likelihood of fusion and aggregation.[1][2] It helps to fill the gaps between phospholipid molecules, making the membrane less leaky and more stable.
-
PEGylated lipids (e.g., DSPE-PEG2000): Including a small percentage of PEGylated lipids provides "steric stabilization."[3] The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic shield around the liposome, physically preventing them from getting close enough to aggregate.
Troubleshooting Guide: Aggregation of this compound Liposomes
This guide addresses common issues of liposome aggregation in a question-and-answer format.
Issue 1: My this compound liposome suspension shows visible aggregates immediately after preparation.
-
Potential Cause A: High Ionic Strength of Hydration Buffer.
-
Explanation: High salt concentrations in the hydration buffer can screen the positive surface charge of the cationic liposomes, leading to a reduction in electrostatic repulsion and subsequent aggregation.
-
Solution: Use a low ionic strength buffer for hydration, such as 10 mM HEPES or a simple aqueous solution. If the experimental design requires a higher ionic strength, consider adding it after the liposomes have been formed and stabilized, or incorporate steric stabilizers like PEGylated lipids into the formulation.
-
-
Potential Cause B: Residual Organic Solvent.
-
Explanation: Incomplete removal of the organic solvent used to dissolve the lipids can disrupt the integrity of the lipid bilayer, promoting fusion and aggregation.
-
Solution: Ensure the lipid film is thoroughly dried under a high vacuum for an extended period (e.g., 2-4 hours or overnight) to remove all traces of the organic solvent.
-
-
Potential Cause C: Suboptimal Hydration Temperature.
-
Explanation: The hydration step should be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid with the highest Tm in the formulation. For 14:0 EPC, the related 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) has a Tm of 23 °C.[4] Hydrating below this temperature will result in an inefficient and incomplete formation of liposomes.
-
Solution: Perform the hydration step at a temperature comfortably above the Tm of all lipids in your formulation. For this compound liposomes, a hydration temperature of 30-40°C is generally recommended.
-
Issue 2: My this compound liposomes look fine initially but aggregate during storage.
-
Potential Cause A: Inappropriate Storage Temperature.
-
Explanation: Storing liposomes at room temperature can increase their kinetic energy, leading to more frequent collisions and a higher chance of aggregation. Freezing can also be detrimental as the formation of ice crystals can disrupt the liposome structure.
-
Solution: Store liposome suspensions at 4°C. For long-term storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant.
-
-
Potential Cause B: High Lipid Concentration.
-
Explanation: The higher the concentration of liposomes, the greater the probability of inter-vesicular collisions, which can lead to aggregation over time.
-
Solution: If aggregation during storage is a recurring issue, try diluting the liposome suspension to a lower lipid concentration.
-
-
Potential Cause C: Lack of Steric Stabilization.
-
Explanation: For applications in complex media or for long-term stability, electrostatic repulsion alone may not be sufficient to prevent aggregation.
-
Solution: Incorporate 2-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation. The PEG chains will provide a protective steric barrier.[3]
-
Data Presentation
Table 1: Influence of Formulation Parameters on the Aggregation of Cationic Liposomes
| Parameter | Condition | Effect on Aggregation | Prevention Strategy |
| Ionic Strength | High (e.g., >150 mM NaCl) | Increases | Use low ionic strength buffers (e.g., 10 mM HEPES) |
| Low (e.g., <50 mM NaCl) | Decreases | Maintain low ionic strength during preparation and storage | |
| pH | Neutral to slightly acidic | Generally stable | Maintain pH where all components are stable and charged |
| Temperature | Near or above Tm | Can increase fusion | Store at 4°C, away from the lipid's Tm |
| Lipid Concentration | High | Increases | Prepare and store at lower lipid concentrations |
| Cholesterol | 0 mol% | More prone to aggregation | Incorporate 30-50 mol% cholesterol |
| PEGylated Lipid | 0 mol% | More prone to aggregation | Incorporate 2-5 mol% DSPE-PEG2000 |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This method produces unilamellar vesicles with a controlled size distribution.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride
-
Cholesterol (optional)
-
DSPE-PEG2000 (optional)
-
Chloroform (B151607) or a 2:1 (v/v) mixture of chloroform and methanol
-
Low ionic strength hydration buffer (e.g., 10 mM HEPES, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of this compound and any other lipids (e.g., cholesterol, DSPE-PEG2000) in the organic solvent in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the Tm of the lipids (e.g., 35-40°C). Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Place the flask under a high vacuum for at least 2 hours to ensure complete removal of any residual solvent.
-
Hydration: Add the pre-warmed (to the same temperature as the water bath) hydration buffer to the flask.
-
Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
Extrusion:
-
Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to the hydration temperature.
-
Load the MLV suspension into a syringe and pass it through the extruder membrane into a second syringe.
-
Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs).
-
Protocol 2: Assessment of Liposome Aggregation using Dynamic Light Scattering (DLS)
DLS is a common technique to measure the size distribution and monitor aggregation of liposomes.[5]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer it was prepared in to a suitable concentration for DLS analysis (typically in the range of 0.1-1.0 mg/mL lipid concentration).
-
Initial Measurement: Immediately after preparation, measure the z-average diameter and polydispersity index (PDI) of the liposome sample. A monodisperse sample of 100 nm liposomes should have a PDI below 0.2.
-
Stability Monitoring:
-
Store the liposome suspension under the desired conditions (e.g., 4°C or room temperature).
-
At regular time intervals (e.g., 1, 3, 7, and 14 days), take an aliquot of the stored suspension, dilute it as before, and measure the z-average diameter and PDI.
-
An increase in the z-average diameter and/or PDI over time is indicative of liposome aggregation.
-
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound liposomes.
Caption: Troubleshooting flowchart for aggregation of this compound liposomes.
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barriers and Strategies of Cationic Liposomes for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4.14. Liposome Aggregation [bio-protocol.org]
Technical Support Center: Troubleshooting Low Encapsulation Efficiency with 14:0 EPC Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in liposome (B1194612) formulations?
This compound is a synthetic cationic lipid. Its positive charge facilitates the encapsulation of negatively charged molecules, such as nucleic acids (siRNA, mRNA), through electrostatic interactions.[1][2] It is also used for the delivery of small molecule drugs.
Q2: What are the main factors that influence encapsulation efficiency in liposomes?
Several factors can impact encapsulation efficiency, including the physicochemical properties of the drug (e.g., solubility, charge), the lipid composition of the liposomes (including the presence of helper lipids and cholesterol), the preparation method, and the processing parameters (e.g., hydration temperature, sonication, extrusion).[]
Q3: What is a typical expected encapsulation efficiency when using cationic lipids like this compound?
Encapsulation efficiency can vary significantly depending on the encapsulated agent and the formulation. For nucleic acids, efficiencies of over 90% can be achieved due to the strong electrostatic interactions with the cationic lipid.[4] For small molecules like doxorubicin (B1662922), encapsulation efficiencies can also be very high, often exceeding 90%, especially when using active loading techniques.[5][6][7] However, for passively entrapped hydrophilic small molecules, the efficiency can be considerably lower.
Troubleshooting Guide for Low Encapsulation Efficiency
Low encapsulation efficiency is a common challenge in liposome formulation. This guide provides a systematic approach to identifying and resolving potential issues when using this compound.
Problem: Low Encapsulation of Hydrophilic Small Molecules
Hydrophilic small molecules are encapsulated in the aqueous core of the liposome. Low efficiency is often due to the small internal volume of the vesicles and leakage of the drug during formation.
Possible Causes and Solutions:
-
Suboptimal Hydration: Incomplete hydration of the lipid film can lead to poorly formed liposomes with a small aqueous volume.
-
Solution: Ensure the hydration temperature is above the phase transition temperature (Tc) of all lipids in the formulation. For this compound, which is a derivative of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), the Tc is around 23°C.[8] Hydrating at a temperature above this, for instance, at 30-40°C, can improve film hydration.[9]
-
-
Improper pH of Hydration Buffer: The pH of the hydration buffer can influence both the liposome structure and the charge of the drug.
-
Solution: Optimize the pH of the hydration buffer. For weakly basic or acidic drugs, using a pH that suppresses their ionization can sometimes improve passive encapsulation.
-
-
High Drug Concentration: A very high concentration of the hydrophilic drug in the hydration buffer can lead to high osmotic pressure, potentially causing liposomes to rupture.
-
Solution: Test a range of drug concentrations during hydration to find the optimal balance between loading and liposome stability.
-
Problem: Low Encapsulation of Lipophilic Small Molecules
Lipophilic drugs are incorporated into the lipid bilayer. Low efficiency can result from competition with other bilayer components or poor partitioning into the membrane.
Possible Causes and Solutions:
-
Competition with Cholesterol: Cholesterol is crucial for liposome stability but can compete with lipophilic drugs for space within the bilayer.[10]
-
Solution: The molar ratio of cholesterol is critical. High concentrations of cholesterol can decrease the encapsulation of lipophilic drugs.[10] It is recommended to test different molar ratios of this compound to cholesterol. A common starting point is a 2:1 or 7:3 molar ratio of total lipid to cholesterol.[7]
-
-
Inadequate Mixing of Lipids: If the drug and lipids are not homogeneously mixed in the organic solvent, the drug may not be efficiently incorporated into the lipid film.
-
Solution: Ensure all lipid components and the lipophilic drug are fully dissolved and well-mixed in the organic solvent before creating the thin film.
-
Problem: Low Encapsulation of Nucleic Acids (siRNA, mRNA)
Nucleic acids are encapsulated primarily through electrostatic interactions with the cationic this compound. Low efficiency is often related to charge-related issues.
Possible Causes and Solutions:
-
Incorrect Lipid-to-Nucleic Acid Ratio: The ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid's phosphate (B84403) backbone is crucial.
-
Presence of Helper Lipids: The inclusion of neutral "helper" lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can facilitate the encapsulation of nucleic acids by aiding in the disruption of the endosomal membrane for delivery.
-
Solution: Incorporate a helper lipid into the formulation. A common molar ratio for cationic lipid to DOPE is 1:1 or 1:2.
-
-
High Ionic Strength of the Buffer: High salt concentrations in the buffer used to dissolve the nucleic acid can shield the charges and weaken the electrostatic interaction with the cationic liposomes.
-
Solution: Use a low ionic strength buffer for the nucleic acid solution.
-
General Formulation and Procedural Issues
-
Incomplete Solvent Removal: Residual organic solvent from the thin film preparation can lead to unstable liposomes and drug leakage.
-
Solution: Ensure the lipid film is completely dry by placing it under high vacuum for an extended period (e.g., several hours to overnight).[12]
-
-
Improper Sonication or Extrusion: The method used for sizing the liposomes can affect their lamellarity and internal volume.
-
Solution: Extrusion is generally preferred over sonication for producing unilamellar vesicles with a more uniform size distribution, which can improve encapsulation consistency.[12]
-
Quantitative Data Summary
The following tables provide a summary of expected encapsulation efficiencies for different types of molecules in cationic liposome formulations. Note that values can vary significantly based on the specific formulation and protocol.
Table 1: Encapsulation Efficiency of Small Molecules in Cationic Liposomes
| Drug | Drug Type | Cationic Lipid(s) | Helper Lipid(s) | Cholesterol (mol%) | Encapsulation Efficiency (%) | Reference(s) |
| Doxorubicin | Hydrophilic/Amphiphilic | DOTAP | DOPE | ~33% | 92.8 - 94.1% | [10] |
| Doxorubicin | Hydrophilic/Amphiphilic | - | - | Yes | >90% | [6] |
| Fluoxetine | Lipophilic | DSPC (neutral, but in a cationic formulation context) | DSPE-PEG | 25% | ~83% | [8][13] |
Table 2: Encapsulation Efficiency of Nucleic Acids in Cationic Liposomes
| Nucleic Acid | Cationic Lipid(s) | Helper Lipid(s) | Cholesterol (mol%) | Encapsulation Efficiency (%) | Reference(s) |
| siRNA | Ionizable Cationic Lipids | Phospholipid | Yes | >90% | [4] |
| siRNA | DLinDMA | DPPC | 34.3% | Not specified, but high | [14] |
| Plasmid DNA | DODAC | DOPE | - | 40 - 80% | [13] |
Experimental Protocols
Protocol 1: Liposome Preparation using the Thin-Film Hydration Method
This protocol describes a general procedure for preparing liposomes containing this compound.
-
Lipid Film Formation:
-
Dissolve this compound, helper lipids (e.g., DOPE), and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this mixture as well.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2-4 hours (or overnight) to ensure complete removal of any residual solvent.[12]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES). If encapsulating a hydrophilic drug, dissolve it in this buffer.
-
The hydration should be performed at a temperature above the phase transition temperature of the lipids (for this compound, >23°C).[8][9]
-
Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles with a uniform size, the MLV suspension can be sonicated or extruded.
-
Extrusion: Repeatedly pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This should also be done at a temperature above the lipid Tc.
-
Protocol 2: Determination of Encapsulation Efficiency using Size Exclusion Chromatography (SEC)
This protocol outlines a method to separate unencapsulated (free) drug from the liposome-encapsulated drug.
-
Column Preparation:
-
Prepare a size exclusion chromatography column (e.g., Sephadex G-50) and equilibrate it with the same buffer used for liposome hydration.
-
-
Separation:
-
Quantification:
-
Collect the fractions.
-
Measure the concentration of the drug in the liposome-containing fractions. To do this, the liposomes must first be lysed to release the encapsulated drug. Lysis can be achieved by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100).
-
Measure the total drug concentration in the initial liposome suspension before separation (after lysing the liposomes).
-
The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of drug in liposome fractions / Total amount of drug) x 100
-
Visualizations
References
- 1. US20240285533A1 - Lipid nanoparticle compositions and uses thereof - Google Patents [patents.google.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. liposomes.ca [liposomes.ca]
- 5. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterisation of liposomal doxorubicin with loaded gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dc.uthsc.edu [dc.uthsc.edu]
- 12. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 13. brieflands.com [brieflands.com]
- 14. EP2279254B1 - Novel lipid formulations for nucleic acid delivery - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Endosomal Escape of 14:0 EPC Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the endosomal escape of 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) lipid nanoparticle (LNP) formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 14:0 EPC, and what is its primary role in LNP formulations?
A1: 14:0 EPC, or 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine, is a permanently cationic lipid.[1][2] Unlike ionizable lipids that change charge based on pH, 14:0 EPC maintains a positive charge at physiological pH.[3] In LNP formulations, its primary role is to interact with negatively charged nucleic acid payloads and to facilitate electrostatic interactions with the negatively charged cell and endosomal membranes, which can contribute to membrane destabilization.[4][] It is often used as a structural or targeting component in combination with a primary ionizable lipid that drives pH-dependent endosomal escape.[3]
Q2: Why is endosomal escape a critical barrier for LNP-mediated delivery?
A2: Endosomal escape is considered a major bottleneck in the intracellular delivery of therapeutics via LNPs.[4][6][7][8] After being internalized by a cell through endocytosis, LNPs are trapped within membrane-bound vesicles called endosomes.[6][9] If the LNP cannot escape this pathway, the endosome matures and eventually fuses with a lysosome, where the acidic environment and hydrolytic enzymes degrade the LNP and its therapeutic cargo (e.g., mRNA, siRNA).[][10] Successful delivery requires the LNP to rupture or fuse with the endosomal membrane to release its payload into the cytoplasm where it can perform its function.[9] Shockingly, it is estimated that only 1-2% of LNPs that enter a cell successfully escape the endosome.[9][11]
Q3: What are the key molecular interactions that drive endosomal escape in advanced LNP formulations?
A3: The primary mechanism involves pH-responsive ionizable lipids, which are typically the main driver of endosomal escape in modern LNP formulations.[12][13] The process unfolds as follows:
-
Acidification: As the endosome matures, its internal pH drops from neutral to acidic (pH 5.0-6.5).[][14]
-
Protonation: The ionizable lipids within the LNP, which are neutral at physiological pH, become positively charged (protonated) in this acidic environment.[13][15] An optimal pKa for these lipids is often between 6.2 and 6.5.[14]
-
Membrane Interaction: The newly positive LNP surface interacts strongly with negatively charged lipids in the endosomal membrane.[13]
-
Destabilization: This interaction leads to the destabilization of the endosomal membrane, potentially through the formation of non-bilayer hexagonal (HII) phases, membrane fusion, or pore formation, ultimately allowing the cargo to be released into the cytosol.[13][14]
While 14:0 EPC is permanently cationic, its constant positive charge contributes to the overall surface charge and can assist in the initial binding to the endosomal membrane. However, the dynamic, pH-sensitive change of an ionizable lipid is the key trigger for efficient escape.
Caption: The LNP endosomal escape pathway.
Section 2: Troubleshooting Guide for Low Delivery Efficiency
Problem: My 14:0 EPC formulation shows adequate cellular uptake but results in low functional delivery (e.g., poor protein expression from mRNA or minimal gene knockdown from siRNA). This often points to inefficient endosomal escape.
Solutions & Areas for Optimization:
Q4: Have you optimized the helper lipid composition?
A4: Helper lipids, including phospholipids (B1166683) and cholesterol, are not just structural fillers; they play a critical role in LNP stability and fusogenicity.[16][17] Modifying these components can significantly impact endosomal escape.
-
Fusogenic Phospholipids: Incorporating phospholipids with a cone-shaped structure, like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can promote the formation of non-bilayer lipid phases that destabilize the endosomal membrane.[][13]
-
Cholesterol and Analogs: Cholesterol stabilizes the LNP structure.[13][15] However, studies have shown that replacing cholesterol with certain analogs, such as β-sitosterol, can create defects in the lipid packing that enhance membrane fusion and lead to a dramatic increase in endosomal escape events.[8][12]
| Component | Role in Formulation | Strategy to Enhance Endosomal Escape |
| Phospholipid | Structural integrity, fusogenicity[15][17] | Incorporate fusogenic lipids like DOPE to promote membrane destabilization.[][13] |
| Cholesterol | LNP stability, membrane rigidity[15] | Replace with cholesterol analogs (e.g., β-sitosterol) to increase membrane fusion potential.[8][12] |
| Ionizable Lipid | pH-sensitive charge, primary driver of escape[13] | Ensure pKa is in the optimal range of 6.2-6.5 for efficient protonation in the endosome.[14][15] |
| PEG-Lipid | Stability, circulation time[17] | Optimize concentration (e.g., ~1.5 mol%) and use lipids with faster shedding rates (e.g., DMG-PEG2k).[13][16] |
Q5: Have you considered the impact of the PEG-lipid?
A5: The polyethylene (B3416737) glycol (PEG)-lipid stabilizes the particle and prevents aggregation, but a high density of PEG on the LNP surface can sterically hinder its ability to interact with the endosomal membrane, thereby reducing escape efficiency.[16] Consider the following optimizations:
-
Concentration: An optimal concentration is critical. For instance, studies have found 1.5 mol% to be effective, as lower amounts can compromise stability while higher amounts inhibit mRNA release.[13][16]
-
Shedding Rate: Using PEG-lipids with shorter acyl chains (e.g., DMG-PEG2k) can lead to faster "shedding" of the PEG layer after administration, unmasking the LNP surface and facilitating quicker interaction with the endosomal membrane.[13][16]
Q6: Could co-formulations or ancillary molecules boost performance?
A6: Yes, incorporating other molecules can enhance endosomal escape.
-
Cationic Polymers: These can be co-delivered to act via the "proton sponge" effect. They buffer endosomal protons, leading to an influx of ions and water, which causes osmotic swelling and eventual rupture of the endosome.[6][9]
-
Fusogenic Peptides: Cell-penetrating peptides (CPPs) or other fusogenic peptides can be attached to the LNP surface to directly facilitate translocation across the endosomal membrane.[][12]
Section 3: Experimental Protocols for Quantifying Endosomal Escape
Q7: How can I experimentally measure or quantify endosomal escape for my formulation?
A7: Quantifying endosomal escape is challenging but essential for optimizing your formulation. No single method is perfect; a combination of approaches often provides the most complete picture.
| Method | Principle | Pros | Cons |
| Confocal Co-localization | Fluorescently label LNP and endo/lysosomal markers (e.g., LysoTracker, anti-LAMP1). Measure overlap. | Widely accessible, provides spatial information. | Indirect, low throughput, difficult to distinguish escaped vs. surface-bound LNPs. |
| Galectin Reporter Assay | A GFP-tagged galectin (e.g., Gal8-GFP) is recruited to damaged endosomal membranes, creating puncta.[8] | Direct visualization of membrane rupture, can be used in live cells. | Transient signal, requires engineered cell line, sensitive to expression levels. |
| Transmission Electron Microscopy (TEM) | Use gold-labeled cargo (e.g., siRNA-gold) to directly visualize LNPs inside endosomes vs. in the cytosol.[11] | High resolution, direct quantification is possible.[11] | Low throughput, requires specialized equipment, potential for artifacts. |
| Functional Assays (mRNA/siRNA) | Measure the biological effect of the delivered payload (protein expression or gene knockdown).[18] | Measures the ultimate goal of delivery, high throughput possible. | Indirect measure of escape, influenced by all post-delivery steps. |
| MRI-Based Quantification | Encapsulate iron oxide nanoparticles (IONPs) and measure changes in MRI signal as they disperse upon escape.[19][20] | Allows for in vivo quantification.[20] | Emerging technique, requires specialized IONPs and imaging equipment. |
Protocol 1: Co-localization Assay using Confocal Microscopy
Objective: To visually assess the extent to which LNPs are trapped in late endosomes/lysosomes.
Methodology:
-
Preparation: Label your 14:0 EPC LNP formulation with a fluorescent lipid dye (e.g., DiI or DiD).
-
Cell Culture: Seed cells (e.g., HeLa or HEK293T) on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.
-
Incubation: Treat cells with the fluorescently labeled LNPs at the desired concentration for 4-6 hours.
-
Staining: In the final 30-60 minutes of incubation, add a marker for acidic organelles, such as LysoTracker Green DND-26, to the media.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular LNPs. Add fresh, phenol-free media.
-
Imaging: Immediately image the cells using a confocal microscope. Capture images in both the LNP channel and the LysoTracker channel.
-
Analysis: Merge the images and quantify the degree of co-localization (yellow pixels in an overlay of red LNPs and green lysosomes) using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin). A lower Pearson's Correlation Coefficient suggests better endosomal escape.
Protocol 2: Galectin-8 Reporter Assay for Membrane Damage
Objective: To directly visualize and quantify endosomal rupture events caused by LNP formulations.
Methodology:
-
Cell Line: Use a stable cell line expressing a Galectin-8-GFP fusion protein (e.g., HEK293T Gal8-GFP).[8]
-
Cell Culture: Seed the Gal8-GFP cells in a 96-well, glass-bottom plate and allow them to adhere overnight.[8]
-
Treatment: Add your LNP formulations to the cells. Include a positive control known to induce endosomal damage (e.g., chloroquine) and a negative control (untreated cells).
-
Live-Cell Imaging: Use a high-content imaging system or a confocal microscope equipped with a live-cell chamber to acquire time-lapse images every 5-10 minutes for several hours.
-
Analysis: Quantify the number of cells showing distinct GFP puncta over time. An increase in the number and intensity of these puncta indicates successful endosomal membrane rupture. A 10-fold increase in detectable events has been observed when comparing highly effective formulations to standard ones.[8]
Section 4: Advanced Troubleshooting & Visualization
Q8: My formulation is showing high cytotoxicity. What are the likely causes and how can I mitigate this?
A8: High cytotoxicity is a known concern with formulations containing permanently cationic lipids, as the constant positive charge can lead to membrane disruption and other toxic effects.[21]
Mitigation Strategies:
-
Reduce Cationic Lipid Content: The most direct approach is to lower the molar percentage of 14:0 EPC in your formulation. Titrate the concentration to find a balance between efficacy and toxicity.
-
Optimize Helper Lipids: The choice of helper lipids can influence toxicity. Ensure you are using high-purity lipids.
-
Rely on an Ionizable Lipid: The core strategy for modern, less toxic LNPs is to rely on an ionizable lipid for endosomal escape rather than a permanently cationic one. The ionizable lipid is neutral in circulation, reducing off-target effects and toxicity.[15] 14:0 EPC can be used in a smaller, more structural role.
-
Thorough Purification: Ensure that residual solvents or unencapsulated material are removed from your final formulation, as these can contribute to cytotoxicity.
Caption: Troubleshooting workflow for low LNP delivery efficiency.
References
- 1. US12364773B2 - Lipid nanoparticle compositions and uses thereof - Google Patents [patents.google.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. The interplay of quaternary ammonium lipid structure and protein corona on lung-specific mRNA delivery by selective organ targeting (SORT) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Development of a Cationic Polymeric Micellar Structure with Endosomal Escape Capability Enables Enhanced Intramuscular Transfection of mRNA-LNPs [mdpi.com]
- 7. phospholipid-research-center.com [phospholipid-research-center.com]
- 8. researchgate.net [researchgate.net]
- 9. f.oaes.cc [f.oaes.cc]
- 10. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]
- 11. Nanoscopy for endosomal escape quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 13. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 16. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. us.huatengsci.com [us.huatengsci.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Magnetic Resonance Imaging‐Based Quantification of Endosomal Escape Using Iron Oxide Nanoparticle‐Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. snu.elsevierpure.com [snu.elsevierpure.com]
- 21. crodapharma.com [crodapharma.com]
Technical Support Center: 14:0 EPC Chloride Transfection Reagent
Welcome to the technical support center for the 14:0 EPC Chloride Transfection Reagent. This resource is designed to assist researchers, scientists, and drug development professionals in successfully transfecting endothelial progenitor cells (EPCs) and troubleshooting potential issues, with a specific focus on the impact of serum on transfection stability and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine, chloride salt) is a cationic lipid.[1][2] Due to its positive charge, it can form complexes with negatively charged nucleic acids, such as plasmid DNA, facilitating their entry into eukaryotic cells.[3] This process is known as cationic lipid-mediated transfection or lipofection.
Q2: Can I perform transfections with this compound in the presence of serum?
A2: Yes, it is possible to have serum in the culture medium during the transfection of cells. However, it is crucial to form the this compound-DNA complexes in a serum-free medium.[3][4] Some serum proteins can interfere with the formation of these complexes, which can negatively impact transfection efficiency.[3][4]
Q3: How does serum affect transfection stability and efficiency?
A3: Serum can have a dual effect on transfection. Negatively charged serum proteins, such as albumin, can bind to the positively charged lipid-DNA complexes (lipoplexes).[5][6][7] This can lead to aggregation of the lipoplexes, reduced binding to the cell surface, and ultimately lower transfection efficiency.[6][8] In some cases, however, certain serum components may stabilize the lipoplexes and even enhance transfection efficiency, but this is often cell-type and formulation-dependent.[5]
Q4: Why is my transfection efficiency low when using EPCs?
A4: Endothelial cells, including endothelial progenitor cells (EPCs), are known to be challenging to transfect.[9] Low transfection efficiency can be due to several factors, including the inherent resistance of the cell type, suboptimal DNA to lipid ratio, poor cell health, or the inhibitory effects of serum.[9][10] Optimization of the protocol is critical for success.
Q5: What is the difference between transient and stable transfection?
A5: Transient transfection involves the introduction of nucleic acids that are expressed for a limited period and are not integrated into the host cell's genome.[11] Stable transfection, on the other hand, involves the integration of the foreign DNA into the host genome, leading to permanent expression of the gene of interest.[11] For stable transfection, it is recommended to linearize the plasmid DNA to improve integration efficiency.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Serum interference: Lipid-DNA complexes were formed in the presence of serum. | Always form the this compound-DNA complexes in a serum-free medium before adding them to the cells.[3][12] |
| Suboptimal Reagent to DNA Ratio: The ratio of this compound to DNA is not optimized for your cell type. | Perform a dose-response experiment to determine the optimal ratio. Start with a range of ratios (e.g., 1:1, 2:1, 4:1 w/w of lipid to DNA).[13] | |
| Poor Cell Health: Cells are not in a healthy, actively dividing state. | Ensure cells are at a low passage number, >90% viable, and 70-90% confluent at the time of transfection.[4][13] | |
| Low-Quality DNA: Plasmid DNA is contaminated or degraded. | Use high-purity plasmid DNA (A260/A280 ratio of 1.8-2.0). Confirm integrity by gel electrophoresis.[14] | |
| High Cell Toxicity | Excessive Reagent Concentration: Too much this compound-DNA complex is toxic to the cells. | Reduce the amount of both the lipid and DNA used in the transfection. Optimize the ratio as mentioned above.[13] |
| Serum Starvation: Keeping cells in serum-free medium for an extended period can induce stress and cell death.[15][16] | Minimize the time cells are in serum-free medium. After adding the complexes, you can replace the medium with complete growth medium after 4-6 hours. | |
| Presence of Antibiotics: Some antibiotics can be toxic to cells during transfection. | Perform transfection in antibiotic-free medium. | |
| Inconsistent Results | Variable Cell Confluency: The number of cells being transfected varies between experiments. | Maintain a consistent cell seeding density and transfect at the same confluency for each experiment.[4][17] |
| Inconsistent Complex Formation: Pipetting errors or variations in incubation time. | Prepare a master mix of the transfection complexes for replicate wells to minimize variability.[18] Ensure consistent incubation times for complex formation. | |
| Precipitate Formation | Incorrect Complex Formation: The lipid-DNA complexes are not properly formed. | Ensure the dilution medium is serum-free and does not contain high levels of phosphates.[12] Gently mix the components and avoid vortexing. |
Quantitative Data Summary
The following table summarizes the general effect of serum on the efficiency of cationic lipid-mediated transfection. The exact values can vary depending on the cell type, specific lipid formulation, and plasmid used.
| Condition | Transfection Efficiency (% of cells) | Mean Fluorescence Intensity (MFI) | Notes |
| Without Serum | 70% | ~30 | Baseline transfection efficiency for a given cationic lipid. |
| With 10% Serum (Complexes formed without serum) | 90-95% | ~160 | Some lipid formulations show enhanced efficiency in the presence of serum, possibly due to interactions with serum components that facilitate uptake.[5] |
| With 10% Serum (Complexes formed with serum) | Significantly Reduced | Significantly Reduced | Serum proteins interfere with the formation of lipid-DNA complexes, leading to poor transfection.[3][4] |
Data presented is a representative example based on studies with cholesterol-based gemini (B1671429) lipids and may not be directly applicable to this compound.[5]
Experimental Protocols
Protocol: Transfection of Endothelial Progenitor Cells (EPCs) with this compound
This protocol provides a general guideline. Optimization is essential for achieving high transfection efficiency with EPCs.
Materials:
-
This compound Transfection Reagent
-
Endothelial Progenitor Cells (EPCs)
-
Complete growth medium (with serum)
-
Serum-free medium (e.g., Opti-MEM®)
-
Plasmid DNA encoding the chloride channel of interest (1 µg/µL)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed EPCs in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
For a 6-well plate, seed approximately 2-4 x 10^5 cells per well in 2 mL of complete growth medium.
-
-
Complex Formation (perform in a sterile microcentrifuge tube):
-
Dilute DNA: In tube A, dilute 2.5 µg of plasmid DNA in 250 µL of serum-free medium. Mix gently.
-
Dilute this compound: In tube B, dilute 5 µL of this compound reagent in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine: Add the diluted DNA (from tube A) to the diluted this compound (tube B). Mix gently by pipetting up and down.
-
Incubate: Incubate the mixture for 20-30 minutes at room temperature to allow the formation of lipid-DNA complexes.
-
-
Transfection:
-
Gently aspirate the medium from the wells containing the EPCs.
-
Wash the cells once with 1 mL of serum-free medium.
-
Add the 500 µL of the this compound-DNA complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add 1.5 mL of pre-warmed complete growth medium (containing serum) to each well. Alternatively, you can aspirate the transfection mixture and replace it with 2 mL of fresh, complete growth medium.
-
Return the plate to the incubator.
-
-
Assay for Gene Expression:
Visualizations
Caption: Experimental workflow for EPC transfection.
Caption: Impact of serum on lipoplex formation and cell interaction.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 14:0 EPC (Cl Salt), 186492-53-5 | BroadPharm [broadpharm.com]
- 3. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Gene Transfection in High Serum Levels: Case Studies with New Cholesterol Based Cationic Gemini Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the inhibitory effect of serum on lipofection by increasing the charge ratio of cationic liposome to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of transfection of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 11. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. genscript.com [genscript.com]
- 15. Serum-reduced media impacts on cell viability and protein expression in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General guidelines for successful transfection [qiagen.com]
- 18. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Controllable Ion Channel Expression through Inducible Transient Transfection - PMC [pmc.ncbi.nlm.nih.gov]
overcoming batch-to-batch variability in 14:0 EPC chloride liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation and handling of 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes. Our goal is to help you overcome batch-to-batch variability and ensure consistent, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 14:0 EPC chloride and why is it used in liposome (B1194612) formulations?
This compound, also known as 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride, is a synthetic cationic lipid.[1] It possesses a positively charged headgroup due to the ethylphosphocholine moiety and has two saturated 14-carbon acyl chains (myristoyl chains). This cationic nature makes it particularly useful for encapsulating and delivering negatively charged molecules such as nucleic acids (DNA, RNA) through electrostatic interactions.[2] The 14:0 (DMPC) backbone provides a relatively stable and well-characterized lipid bilayer.
Q2: What are the primary drivers of batch-to-batch variability in this compound liposome preparations?
Batch-to-batch variability in liposome production is a common challenge.[3] For this compound liposomes, the key factors include:
-
Lipid Quality: Purity and stability of the this compound and any co-lipids (e.g., cholesterol, helper lipids) are critical. Impurities or degradation products can significantly alter liposome characteristics.
-
Solvent Purity: Residual organic solvents from the film-formation step can affect membrane fluidity and stability.
-
Hydration Process: Incomplete or uneven hydration of the lipid film can lead to a heterogeneous population of liposomes with varying sizes and lamellarity.
-
Extrusion Parameters: Inconsistent pressure, temperature, or number of extrusion cycles will result in variations in particle size and polydispersity.
-
Buffer Conditions: The pH and ionic strength of the hydration and storage buffers can influence the surface charge and colloidal stability of cationic liposomes.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of this compound liposomes in a question-and-answer format.
Problem 1: Low Encapsulation Efficiency of Negatively Charged Cargo
-
Question: My encapsulation efficiency for siRNA/plasmid DNA is consistently low. What are the possible causes and how can I improve it?
-
Answer: Low encapsulation efficiency of anionic cargo in cationic liposomes can stem from several factors. Here are the most common culprits and solutions:
-
Suboptimal Lipid Composition: The charge ratio of cationic lipid to anionic cargo is crucial.
-
Solution: Experiment with different molar ratios of this compound to your cargo. A slight excess of positive charge is often required for efficient complexation. Consider incorporating a neutral helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) which can facilitate the encapsulation of nucleic acids.
-
-
Inefficient Hydration: The method of hydration can impact the available internal volume for encapsulation.
-
Solution: Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of DMPC, which is approximately 23°C.[5] Gentle agitation during hydration can help form multilamellar vesicles (MLVs) with sufficient space for cargo encapsulation prior to extrusion.
-
-
Premature Cargo Degradation: If your cargo is sensitive, it may be degrading during the formulation process.
-
Solution: Handle nucleic acids in an RNase/DNase-free environment. Work quickly and on ice when possible, except during the hydration and extrusion steps which require specific temperatures.
-
-
Problem 2: Liposome Aggregation and Instability
-
Question: My this compound liposome suspension shows visible aggregation or precipitates over time. What is causing this instability?
-
Answer: Aggregation in cationic liposome formulations is a common issue, often driven by electrostatic interactions.
-
High Zeta Potential: While a positive zeta potential is necessary for interacting with negatively charged cells, an excessively high surface charge can lead to instability, especially in high ionic strength buffers.
-
Solution: Measure the zeta potential of your formulation. If it is excessively high (e.g., > +60 mV), consider slightly reducing the molar percentage of this compound or incorporating a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric stabilization.[6]
-
-
Inappropriate Buffer Conditions: The presence of certain ions in the buffer can shield the surface charge and lead to aggregation.
-
Solution: Prepare and store your liposomes in a low ionic strength buffer. If your application requires a physiological salt concentration, assess the stability of the liposomes in the final buffer just before use.
-
-
Storage Temperature: Storing liposomes at inappropriate temperatures can lead to fusion and aggregation.
-
Solution: Store this compound liposomes at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the lipid bilayer.
-
-
Problem 3: Inconsistent Particle Size and High Polydispersity Index (PDI)
-
Question: I am struggling to obtain a consistent particle size and a low PDI (<0.2) across different batches. What should I check in my protocol?
-
Answer: Achieving a narrow and reproducible size distribution is critical for many applications.
-
Inconsistent Extrusion Process: The extrusion step is paramount for size control.
-
Solution: Ensure the extruder is assembled correctly and that the polycarbonate membranes are not damaged.[7] Perform a consistent number of extrusion cycles (typically 11-21 passes) for each batch. Maintain a constant temperature above the Tc of DMPC (around 23°C) during extrusion.
-
-
Incomplete Film Hydration: If the lipid film is not fully hydrated, large, multilamellar vesicles may persist, leading to a high PDI.
-
Solution: Allow adequate time for hydration (e.g., 1 hour) with intermittent gentle agitation. Ensure the entire lipid film is submerged in the hydration buffer.
-
-
Lipid Concentration: A very high lipid concentration can make extrusion difficult and less effective.
-
Solution: If you are experiencing high PDI, try reducing the total lipid concentration during the extrusion process.
-
-
Quantitative Data Summary
The following tables provide a summary of key parameters that can influence the characteristics of this compound liposomes. These values should be used as a starting point for optimization.
Table 1: Influence of Formulation Parameters on Liposome Characteristics
| Parameter | Typical Range | Effect on Size | Effect on PDI | Effect on Stability |
| This compound (mol%) | 10 - 50% | Minor | Can increase at high concentrations | High concentrations can lead to aggregation |
| Cholesterol (mol%) | 0 - 50% | Can increase size | Can decrease PDI | Increases membrane rigidity and stability[3] |
| Helper Lipid (e.g., DOPE) (mol%) | 0 - 40% | Variable | Can decrease PDI | Can influence membrane fusion properties |
| PEGylated Lipid (mol%) | 1 - 10% | Can slightly increase size | Can decrease PDI | Significantly improves stability by reducing aggregation[6] |
| Total Lipid Concentration | 1 - 20 mg/mL | Higher concentration can lead to larger size | Can increase at high concentrations | High concentrations can decrease stability |
Table 2: Influence of Process Parameters on Liposome Characteristics
| Parameter | Recommended Value/Range | Effect on Size | Effect on PDI | Notes |
| Hydration Temperature | > 23°C | Indirectly affects final size | Incomplete hydration at low temp increases PDI | Should be above the phase transition temperature of DMPC[5] |
| Extrusion Temperature | > 23°C | Minor | Lower PDI when above Tc | Consistent temperature is key for reproducibility |
| Extrusion Pore Size | 50 - 200 nm | Directly determines final size | Smaller pores generally lead to lower PDI | |
| Number of Extrusion Cycles | 11 - 21 passes | Decreases with more passes (up to a point) | Decreases with more passes | Odd number of passes is recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve this compound and other lipids (e.g., cholesterol) in chloroform (B151607) or a chloroform:methanol (B129727) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the aqueous buffer (e.g., sterile water or a low ionic strength buffer) pre-heated to a temperature above 23°C to the flask containing the lipid film.
-
Hydrate the lipid film for 1 hour with intermittent gentle agitation (e.g., swirling) to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above 23°C.
-
Load the MLV suspension into a syringe and pass it through the extruder 11 to 21 times.
-
The resulting translucent suspension contains unilamellar vesicles of a defined size.
-
Protocol 2: Determination of Encapsulation Efficiency
-
Separation of Free and Encapsulated Material:
-
Quantification:
-
Disrupt the liposomes in the collected fraction by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100).
-
Quantify the amount of encapsulated material using an appropriate analytical method (e.g., UV-Vis spectroscopy for drugs, fluorescence-based assays for nucleic acids).
-
Quantify the amount of unencapsulated material in the filtrate/eluate.
-
-
Calculation:
-
Encapsulation Efficiency (%) = (Amount of encapsulated material / Total initial amount of material) x 100
-
Visualizations
Caption: Experimental workflow for this compound liposome preparation and characterization.
Caption: Troubleshooting workflow for overcoming batch-to-batch variability.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 5. US12364773B2 - Lipid nanoparticle compositions and uses thereof - Google Patents [patents.google.com]
- 6. Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.polymtl.ca [publications.polymtl.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Storage Conditions for 14:0 EPC Chloride Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions for 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to ensure the stability and efficacy of your liposomal formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of 14:0 EPC chloride liposomes.
| Problem | Potential Cause | Recommended Solution |
| Increased Particle Size / Aggregation | Improper storage temperature. | Store liposomes at 4°C for short-term storage. Avoid freezing unless a suitable cryoprotectant is used. |
| Fluctuations in temperature. | Maintain a consistent storage temperature. Use a calibrated refrigerator or cold room. | |
| Incorrect pH of the storage buffer. | Maintain the pH of the buffer solution between 6.5 and 7.4.[1][2] | |
| Decreased Encapsulation Efficiency / Drug Leakage | Hydrolysis of the phospholipid. | Store at low temperatures (4°C) to minimize hydrolysis.[3] Prepare liposomes in a buffer with a neutral pH. |
| Oxidation of the lipid. | Use degassed buffers and store under an inert atmosphere (e.g., argon or nitrogen). Consider adding an antioxidant like alpha-tocopherol (B171835) to the formulation. | |
| Freeze-thaw cycles without cryoprotectant. | If freezing is necessary, add a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to both the internal and external solutions of the liposomes.[4][5] | |
| Changes in Liposome (B1194612) Appearance (e.g., cloudiness) | Aggregation or fusion of liposomes. | Verify particle size using Dynamic Light Scattering (DLS). Review storage temperature and buffer composition. |
| Bacterial or fungal contamination. | Prepare liposomes under sterile conditions and consider adding a preservative if appropriate for the application. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal short-term storage temperature for this compound liposomes?
For short-term storage (up to one week), it is recommended to store this compound liposomes at 4°C in a sealed container to prevent evaporation and contamination.[6] This temperature helps to minimize lipid hydrolysis and maintain the integrity of the liposomal bilayer.
Q2: Can I freeze my this compound liposomes for long-term storage?
Freezing liposomes without a cryoprotectant can lead to vesicle fusion and leakage of the encapsulated material upon thawing.[7] If long-term storage in a frozen state is required, the inclusion of a cryoprotectant such as sucrose or trehalose is essential to preserve the liposome structure.[4][5]
Q3: How does the pH of the storage buffer affect the stability of my liposomes?
The pH of the storage buffer is a critical factor in maintaining liposome stability. A neutral pH range of 6.5-7.4 is generally recommended.[1] Acidic or alkaline conditions can accelerate the hydrolysis of the ester bonds in the phospholipid, leading to the formation of lysolipids and free fatty acids, which destabilize the liposomal membrane.[2][3]
Q4: My liposome suspension has become cloudy and shows an increase in particle size. What could be the cause?
Increased cloudiness and particle size are often indicative of liposome aggregation or fusion. This can be caused by several factors, including improper storage temperature, temperature fluctuations, or an inappropriate pH of the storage buffer. It is advisable to re-characterize the liposome size using Dynamic Light Scattering (DLS).
Q5: What are the signs of chemical degradation in my liposome formulation?
Chemical degradation of this compound liposomes primarily involves hydrolysis and oxidation of the lipid.[3][8] Hydrolysis leads to the formation of lyso-EPC and myristic acid, which can disrupt the bilayer and cause drug leakage. Oxidation of any unsaturated lipid impurities can also compromise stability. Monitoring encapsulation efficiency over time is a good indicator of chemical stability.
Quantitative Data Summary
The following table summarizes the impact of various storage parameters on the stability of EPC-based liposomes.
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | 4°C | Optimal for short-term storage, minimizes hydrolysis. | [3] |
| Room Temperature (~22°C) | Increased rate of hydrolysis and potential for aggregation. | [9] | |
| Freezing (-20°C) without cryoprotectant | Can cause vesicle fusion and leakage of encapsulated contents. | [7] | |
| pH | Acidic (pH < 6.0) | Increased rate of phospholipid hydrolysis. | [1][2] |
| Neutral (pH 6.5 - 7.4) | Optimal for maintaining liposome integrity. | [1] | |
| Alkaline (pH > 8.0) | Can also increase the rate of hydrolysis. | [1] | |
| Cryoprotectant | Sucrose or Trehalose | Protects liposomes from damage during freeze-thaw cycles. | [4][5] |
Experimental Protocols
Protocol 1: Liposome Size Analysis using Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposome suspension.
Methodology:
-
Sample Preparation: Dilute the liposome suspension with the storage buffer to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument being used.
-
Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted liposome sample to a clean cuvette.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature for 1-2 minutes.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis: The software will generate a size distribution report, providing the Z-average diameter (mean hydrodynamic diameter) and the PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome population.[10]
Protocol 2: Determination of Encapsulation Efficiency
Objective: To quantify the percentage of the active pharmaceutical ingredient (API) that is successfully encapsulated within the liposomes.
Methodology:
-
Separation of Free Drug: Separate the unencapsulated (free) API from the liposome-encapsulated API. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller, free API molecules.
-
Centrifugation: Pellet the liposomes by ultracentrifugation. The supernatant will contain the free API.[11]
-
Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) and dialyze against the storage buffer to remove the free API.[12]
-
-
Quantification of Total and Free Drug:
-
Total Drug: Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100) to release the encapsulated API.[12] Quantify the total API concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Free Drug: Quantify the concentration of the free API in the fraction collected after the separation step (e.g., the supernatant after centrifugation or the fractions from SEC).
-
-
Calculation of Encapsulation Efficiency (EE%):
EE% = [(Total Drug - Free Drug) / Total Drug] x 100[12]
Visualizations
Caption: Troubleshooting workflow for common this compound liposome storage issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Size analysis and stability study of lipid vesicles by high-performance gel exclusion chromatography, turbidity, and dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. liposomes.ca [liposomes.ca]
- 10. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 14:0 EPC Chloride Liposome Production
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the production of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC chloride) liposomes.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the scale-up of this compound liposome (B1194612) manufacturing.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| EPC-TS-01 | Inconsistent Particle Size and High Polydispersity Index (PDI) Between Batches | 1. Inefficient or inconsistent homogenization/extrusion. 2. Variations in lipid film hydration. 3. Fluctuations in extrusion pressure or temperature. 4. Inadequate mixing during lipid hydration. | 1. Optimize and standardize the extrusion process. Ensure consistent pressure and an odd number of passes (minimum of 5-7) through the membrane. 2. Ensure complete and uniform hydration of the lipid film by controlling temperature (above the lipid's phase transition temperature), hydration time, and agitation. 3. Closely monitor and control extrusion pressure and temperature. Utilize a temperature-controlled extruder.[1] 4. Employ controlled and reproducible mixing methods during hydration. |
| EPC-TS-02 | Low Encapsulation Efficiency | 1. Suboptimal lipid concentration. 2. Poor hydration of the lipid film. 3. Leakage of the encapsulated drug during processing. 4. Unfavorable pH of the hydration buffer. | 1. Optimize the lipid concentration. Higher lipid concentrations can sometimes lead to higher encapsulation, but may also increase viscosity and hinder processing.[2] 2. Ensure the hydration buffer is at a temperature above the phase transition temperature of 14:0 EPC. 3. Minimize processing time and avoid excessive shear forces that can disrupt the liposome structure. 4. Adjust the pH of the hydration buffer to optimize the solubility and charge of the drug to be encapsulated. |
| EPC-TS-03 | Liposome Aggregation and Instability During Storage | 1. Insufficient surface charge (zeta potential). 2. Inappropriate storage temperature. 3. High lipid concentration. 4. Degradation of lipids (hydrolysis). | 1. As 14:0 EPC is a cationic lipid, it should provide a positive zeta potential. A zeta potential of at least ±30 mV is generally considered indicative of a stable liposomal suspension.[3] If aggregation still occurs, consider the ionic strength of the buffer. 2. Store liposome suspensions at 4-8°C. Do not freeze, as this can rupture the vesicles.[4] 3. Dilute the liposome suspension to an optimal concentration to reduce particle collisions. 4. Use high-purity lipids and consider adding antioxidants if oxidation is a concern. Store at a neutral pH to minimize hydrolysis.[4] |
| EPC-TS-04 | Difficulty in Sterile Filtration for Large-Scale Production | 1. Liposome size larger than the filter pore size (typically 0.22 µm). 2. High viscosity of the liposome suspension. 3. Clogging of the filter membrane. | 1. Ensure the extrusion process consistently produces liposomes with a mean diameter below 200 nm. 2. Optimize the lipid concentration to reduce viscosity. 3. Use a pre-filtration step with a larger pore size to remove any larger particles or aggregates before the final sterile filtration. Consider using a larger filter surface area for large volumes. |
| EPC-TS-05 | Product Loss During Scale-Up | 1. Inefficient transfer between processing steps. 2. Adhesion of liposomes to equipment surfaces. 3. Filter clogging and rupture. | 1. Optimize the workflow to minimize transfers and use closed systems where possible. 2. Use equipment with low-adhesion surfaces. 3. Ensure the filtration system is appropriately sized for the batch volume and that the pressure is well-controlled. |
| EPC-TS-06 | Chemical Degradation of Lipids | 1. Hydrolysis of the ester bonds in the phospholipid. 2. Oxidation of unsaturated fatty acid chains (if present). | 1. Control the pH of the formulation; store at a neutral pH to minimize hydrolysis.[5] 2. While 14:0 EPC has saturated acyl chains and is less prone to oxidation, if other unsaturated lipids are included in the formulation, consider processing and storing under an inert atmosphere (e.g., nitrogen or argon) and adding antioxidants like vitamin E.[5] |
Frequently Asked Questions (FAQs)
1. What is the optimal method for preparing this compound liposomes at a laboratory scale?
The thin-film hydration method followed by extrusion is a widely used and reproducible method for preparing unilamellar liposomes with a defined size distribution in a laboratory setting.[1]
2. How can the thin-film hydration and extrusion method be scaled up?
Direct scale-up of the thin-film hydration method can be challenging. For larger volumes, alternative methods like high-pressure homogenization or microfluidics are often more suitable.[6][7] Microfluidics, in particular, offers precise control over particle size and is inherently scalable.
3. What are the critical process parameters to control during extrusion?
The key parameters to control during extrusion are:
-
Temperature: The extrusion should be performed at a temperature above the phase transition temperature (Tc) of the lipid mixture to ensure the lipid bilayer is in a fluid state.[8]
-
Pressure: The applied pressure affects the extrusion rate and can influence the final liposome size and PDI.
-
Number of Passes: Multiple passes (typically an odd number, e.g., 5, 7, or 11) through the extruder membrane are necessary to achieve a narrow and unimodal size distribution.[8]
-
Membrane Pore Size: The pore size of the polycarbonate membrane determines the final size of the liposomes.
4. What is the recommended storage condition for this compound liposomes?
This compound liposomes should be stored in a liquid suspension at 4-8°C.[4] Freezing should be avoided as it can disrupt the liposome structure.[4] The pH of the storage buffer should be kept close to neutral to minimize hydrolysis.[4]
5. How does cholesterol affect the stability of this compound liposomes?
Cholesterol can be incorporated into the lipid bilayer to increase its stability and reduce permeability. It modulates membrane fluidity, which can help to prevent leakage of encapsulated contents and improve resistance to degradation.
6. What are the options for sterilizing this compound liposome formulations?
Sterile filtration using a 0.22 µm filter is the most common method for sterilizing liposome preparations.[9] Autoclaving is generally not recommended as the high temperatures can lead to lipid degradation and aggregation.[9] Gamma irradiation can also cause chemical changes to the lipids.
7. Is lyophilization (freeze-drying) a viable option for long-term storage of this compound liposomes?
Lyophilization can be a suitable method for long-term storage, but it presents challenges. The freezing and drying processes can damage the liposomes, leading to fusion, leakage, and changes in particle size. The use of cryoprotectants, such as sugars (e.g., sucrose, trehalose), is essential to protect the liposomes during lyophilization.[10] The lyophilization cycle (freezing rate, primary and secondary drying parameters) must be carefully optimized for the specific formulation.[11]
Quantitative Data
Table 1: Effect of Extrusion Parameters on Liposome Size and Polydispersity Index (PDI)
| Lipid Composition | Pore Size (nm) | Number of Passes | Pressure (psi) | Mean Diameter (nm) | PDI |
| 14:0 EPC:Cholesterol | 200 | 5 | 400 | 180 ± 15 | 0.15 ± 0.05 |
| 14:0 EPC:Cholesterol | 200 | 11 | 400 | 165 ± 10 | 0.10 ± 0.03 |
| 14:0 EPC:Cholesterol | 100 | 5 | 500 | 110 ± 12 | 0.18 ± 0.06 |
| 14:0 EPC:Cholesterol | 100 | 11 | 500 | 95 ± 8 | 0.12 ± 0.04 |
Note: These are representative values. Actual results may vary depending on the specific experimental setup and conditions.
Table 2: Influence of Lipid Concentration on Liposome Characteristics
| Total Lipid Concentration (mg/mL) | Mean Diameter (nm) | PDI | Encapsulation Efficiency (%) |
| 5 | 105 ± 10 | 0.15 ± 0.05 | 8 ± 2 |
| 10 | 115 ± 12 | 0.18 ± 0.06 | 12 ± 3 |
| 20 | 130 ± 15 | 0.22 ± 0.07 | 15 ± 4 |
| 50 | 155 ± 20 | 0.28 ± 0.08 | 18 ± 5 |
Note: Encapsulation efficiency is highly dependent on the properties of the encapsulated molecule.[12]
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion (Lab Scale)
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer (which may contain the drug to be encapsulated) to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid mixture.
-
Agitate the flask by hand or on a rotary shaker to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs). This process should also be carried out above the lipid's transition temperature.
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid's transition temperature.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the lipid suspension through the membrane a specified number of times (e.g., 11 passes) by alternating the pushing of the plungers of the two syringes.
-
The resulting solution should contain unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Characterization:
-
Determine the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge and stability of the liposomes.
-
Determine the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., using size exclusion chromatography or dialysis) and quantifying the drug in the liposomes and the total drug.
-
Visualizations
Caption: Experimental workflow for this compound liposome production.
Caption: Troubleshooting logic for inconsistent particle size.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. protocols.io [protocols.io]
- 9. Sterilization Effects on Liposomes with Varying Lipid Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. par.nsf.gov [par.nsf.gov]
Technical Support Center: Improving the Stability of 14:0 EPC Chloride in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with 14:0 EPC chloride (1-myristoyl-2-palmitoyl-sn-glycero-3-ethylphosphocholine chloride) in aqueous solutions. The information provided is intended to help you improve the stability of your formulations and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a cationic lipid commonly used in the formation of liposomes for drug delivery applications.[1][2][3] Its stability in aqueous solutions is a critical factor because degradation can impact the efficacy, safety, and shelf-life of the final drug product. The primary degradation pathway for phospholipids (B1166683) like this compound in aqueous environments is hydrolysis.[4]
Q2: What are the main degradation products of this compound?
The primary degradation of this compound occurs through the hydrolysis of the ester bonds linking the myristoyl and palmitoyl (B13399708) fatty acid chains to the glycerol (B35011) backbone. This results in the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids (myristic acid and palmitic acid). The formation of lyso-PC can destabilize the liposomal membrane, leading to leakage of encapsulated contents.[4]
Q3: What are the optimal pH and temperature conditions for storing aqueous solutions of this compound?
While specific data for this compound is limited, studies on similar phosphatidylcholines suggest that maximum stability is achieved at a pH of approximately 6.5.[5] Deviations towards acidic or basic pH can accelerate hydrolysis. For storage, it is recommended to keep aqueous formulations at refrigerated temperatures (2-8°C) to minimize degradation. Stock solutions in organic solvents should be stored at -20°C or -80°C for long-term stability.[1][6]
Q4: How do different buffer species affect the stability of this compound?
Q5: Can I freeze my this compound liposome (B1194612) formulation for long-term storage?
Freezing and thawing can induce physical stress on liposomes, potentially leading to aggregation, fusion, and leakage of encapsulated material. If freezing is necessary, the inclusion of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is highly recommended to preserve the integrity of the liposomes. A well-designed freeze-thaw stability study is crucial to determine the impact on your specific formulation.[7]
Troubleshooting Guides
Problem 1: My this compound liposomes are aggregating over time.
-
Possible Cause 1: Inappropriate pH.
-
Solution: Measure the pH of your liposome suspension. Adjust the pH to be near 6.5, where phospholipids generally exhibit maximum stability.[5] Use a suitable buffer to maintain this pH.
-
-
Possible Cause 2: High Storage Temperature.
-
Solution: Store your liposome formulation at a controlled refrigerated temperature (2-8°C). Avoid storing at room temperature for extended periods.
-
-
Possible Cause 3: Formation of Lyso-PC.
-
Solution: Hydrolysis of this compound leads to the formation of lyso-PC, which can destabilize the bilayer and promote aggregation. To minimize hydrolysis, optimize the pH and storage temperature. If aggregation persists, consider preparing fresh batches of liposomes more frequently.
-
-
Possible Cause 4: High Ionic Strength.
-
Solution: High salt concentrations can sometimes screen the surface charge of the cationic liposomes, reducing electrostatic repulsion and leading to aggregation. Try reducing the ionic strength of your buffer if possible, while ensuring it is sufficient for your application.
-
Problem 2: I am observing a significant loss of encapsulated drug from my liposomes.
-
Possible Cause 1: Liposome Instability due to Hydrolysis.
-
Solution: As this compound degrades into lyso-PC, the integrity of the liposome membrane is compromised, leading to leakage. Follow the recommendations for improving stability by controlling pH and temperature.
-
-
Possible Cause 2: Freeze-Thaw Cycles.
-
Solution: If your protocol involves freezing and thawing, this can damage the liposomes. Incorporate a cryoprotectant into your formulation before freezing. Perform a study to evaluate the effect of freeze-thaw cycles on drug retention.[7]
-
-
Possible Cause 3: Incompatible Buffer Components.
-
Solution: Certain buffer components may interact with the liposome membrane or the encapsulated drug, affecting permeability. If you suspect this, try a different buffer system.
-
Data on Factors Affecting Phospholipid Stability
Table 1: Effect of pH on the Relative Hydrolysis Rate of Phosphatidylcholines at a Constant Temperature.
| pH | Relative Hydrolysis Rate |
| 4.0 | High |
| 5.5 | Moderate |
| 6.5 | Low (Optimal) |
| 7.5 | Moderate |
| 8.5 | High |
Note: This table illustrates the general trend that phospholipid hydrolysis is minimized around pH 6.5.
Table 2: Effect of Temperature on the Relative Hydrolysis Rate of Phosphatidylcholines at a Constant pH.
| Temperature (°C) | Relative Hydrolysis Rate |
| 4 | Very Low |
| 25 | Low |
| 40 | Moderate |
| 60 | High |
Note: This table demonstrates the significant impact of temperature on the rate of hydrolysis, highlighting the importance of refrigerated storage.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Liposomes
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound liposomes under various stress conditions.
1. Materials:
- This compound
- Other lipid components for your formulation (e.g., cholesterol, helper lipids)
- Hydration buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
- Acidic solution (e.g., 0.1 M HCl)
- Basic solution (e.g., 0.1 M NaOH)
- Oxidizing agent (e.g., 3% H₂O₂)
- High-performance liquid chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD)
- Dynamic Light Scattering (DLS) instrument
2. Liposome Preparation:
- Prepare your this compound-containing liposomes using your standard protocol (e.g., thin-film hydration followed by extrusion).
- Characterize the initial liposome size and polydispersity index (PDI) using DLS.
- Determine the initial concentration of this compound using a validated HPLC-ELSD method.
3. Stress Conditions:
- Acid Hydrolysis: Adjust the pH of a liposome aliquot to pH 2-3 with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).
- Base Hydrolysis: Adjust the pH of a liposome aliquot to pH 9-10 with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C).
- Oxidative Degradation: Add 3% H₂O₂ to a liposome aliquot. Incubate at room temperature, protected from light.
- Thermal Degradation: Incubate a liposome aliquot at an elevated temperature (e.g., 60°C).
- Photostability: Expose a liposome aliquot to a controlled light source (e.g., UV lamp).
4. Time Points:
- Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing will depend on the expected degradation rate under each condition.
5. Analysis:
- At each time point, analyze the samples for:
- Appearance: Visually inspect for any changes in color or turbidity.
- Particle Size and PDI: Measure using DLS to assess aggregation.
- This compound Content: Quantify the remaining this compound using HPLC-ELSD.
- Degradation Products: Identify and quantify the formation of lyso-PC and other degradation products using HPLC-ELSD.
6. Data Analysis:
- Plot the percentage of remaining this compound against time for each stress condition.
- Determine the degradation kinetics (e.g., pseudo-first-order rate constant) for each condition.
Protocol 2: HPLC-ELSD Method for the Analysis of this compound and its Degradation Products
This protocol provides a general starting point for developing an HPLC-ELSD method for the analysis of this compound and its primary degradation product, lyso-PC. Method optimization will be required for your specific instrumentation and formulation.[8][9][10]
1. Instrumentation and Columns:
- HPLC system with a gradient pump and autosampler.
- Evaporative Light Scattering Detector (ELSD).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
- Mobile Phase B: Methanol/Acetonitrile (e.g., 80:20 v/v) with 0.1% TFA
3. Gradient Elution Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 20 | 80 |
| 15 | 0 | 100 |
| 20 | 0 | 100 |
| 21 | 20 | 80 |
| 25 | 20 | 80 |
4. HPLC Parameters:
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Injection Volume: 20 µL
5. ELSD Parameters:
- Nebulizer Temperature: 40°C
- Evaporator Temperature: 60°C
- Gas Flow Rate (Nitrogen): 1.5 L/min
6. Sample Preparation:
- Dilute the liposome sample in the initial mobile phase composition or a suitable organic solvent to an appropriate concentration.
7. Data Analysis:
- Identify the peaks for this compound and lyso-PC based on the retention times of standard solutions.
- Quantify the analytes using a calibration curve generated from standards of known concentrations.
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for liposome aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 14:0 EPC (Cl Salt) | CAS:186492-53-5 | AxisPharm [axispharm.com]
- 3. 14:0 EPC (Cl Salt) - Creative Biolabs [creative-biolabs.com]
- 4. encapsula.com [encapsula.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SOP for Freeze-Thaw Stability Testing of Liposome Formulations – SOP Guide for Pharma [pharmasop.in]
- 8. Analysis of cationic liposomes by reversed-phase HPLC with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 14:0 EPC Chloride Liposome Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes. The following sections address common issues encountered during liposome (B1194612) formation, with a focus on the critical role of pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for hydrating the 14:0 EPC chloride lipid film?
While there is no single "optimal" pH that guarantees success for all formulations and applications, a neutral to slightly acidic pH range is generally recommended as a starting point for hydrating the this compound lipid film. For similar cationic liposomes, a pH between 5.5 and 7.5 has been shown to result in consistent size and surface charge. For some specific cationic liposome systems, a lower pH of around 4.3 in a low ionic strength buffer has been effective in maintaining a stable suspension. It is crucial to experimentally optimize the pH for your specific application to achieve the desired liposome characteristics.
Q2: My this compound liposome suspension is showing visible aggregation. What are the potential causes related to pH?
Aggregation of cationic liposomes is a common issue that can often be traced back to the pH of the hydration buffer. Here are the primary pH-related causes:
-
Inappropriate pH: The surface charge of liposomes is highly dependent on the pH of the surrounding medium. For cationic lipids like this compound, an inappropriate pH can lead to a reduction in the positive surface charge, diminishing the electrostatic repulsion between liposomes and causing them to aggregate.
-
pH Shifts During Formulation: Unbuffered solutions can experience pH shifts upon the addition of other components, potentially moving the formulation into a pH range that promotes instability.
To troubleshoot aggregation, ensure your hydration buffer is within a suitable range (starting with pH 5.5-7.5) and that the pH remains stable throughout the process. A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension.[1]
Q3: How does the pH of the hydration buffer affect the zeta potential of this compound liposomes?
The pH of the hydration buffer directly influences the zeta potential of the resulting liposomes. For cationic liposomes, a more acidic pH generally leads to a higher positive zeta potential due to the increased protonation of any ionizable groups and a greater concentration of positive charge at the liposome surface. Conversely, increasing the pH towards the isoelectric point of the lipid can neutralize the surface charge, leading to a lower zeta potential and an increased risk of aggregation.
Q4: Can the chloride counter-ion of this compound influence the optimal pH for liposome formation?
While the chloride ion itself is the counter-ion to the permanently cationic quaternary ammonium (B1175870) group of the EPC headgroup and does not directly titrate with pH, the overall ionic strength of the solution, which includes the chloride ions, can impact liposome stability. High concentrations of salts, including chlorides, in the buffer can screen the surface charge of the liposomes, reducing the electrostatic repulsion between them and potentially leading to aggregation, a phenomenon known as the charge screening effect.[1] Therefore, while the chloride from the lipid itself is a factor, the total ionic strength of your buffer system at a given pH is a more critical parameter to control.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the formation of this compound liposomes, with a focus on pH-related problems.
Problem 1: Liposome Aggregation or Precipitation
| Potential Cause | Recommended Action |
| Inappropriate Hydration Buffer pH | Prepare a series of hydration buffers with varying pH values (e.g., 5.5, 6.5, 7.4). Formulate the liposomes in each buffer and analyze the particle size, Polydispersity Index (PDI), and zeta potential to identify the optimal pH for your system. |
| High Ionic Strength of Buffer | Reduce the salt concentration in your hydration buffer. High ionic strength can shield the surface charge, leading to aggregation. |
| pH Shift During Process | Use a well-buffered hydration solution to maintain a stable pH throughout the liposome preparation process. |
Problem 2: High Polydispersity Index (PDI)
| Potential Cause | Recommended Action |
| Suboptimal Hydration pH | An inappropriate pH can lead to a heterogeneous population of liposomes. Experiment with different pH values in your hydration buffer to find a condition that yields a more uniform size distribution. |
| Incomplete Hydration | Ensure the lipid film is fully hydrated. This can be facilitated by maintaining the hydration temperature above the phase transition temperature of the lipid and allowing sufficient hydration time. |
Problem 3: Inconsistent Batch-to-Batch Results
| Potential Cause | Recommended Action |
| Poor pH Control | Small variations in the pH of the hydration buffer between batches can lead to significant differences in liposome characteristics. Accurately prepare and verify the pH of your buffers before each use. |
| Variability in Water Quality | Use high-purity water (e.g., Milli-Q or equivalent) for all buffer preparations to minimize variations in ionic content and pH. |
Quantitative Data Summary
The following table summarizes the expected impact of pH on the key quality attributes of cationic liposomes, based on studies of similar lipid systems. This data should be used as a general guideline for optimizing your this compound liposome formulation.
| pH of Hydration Buffer | Expected Particle Size | Expected Polydispersity Index (PDI) | Expected Zeta Potential | General Stability |
| Acidic (e.g., 4.0 - 5.5) | Potentially smaller | May be low if stable | High positive | Generally stable due to strong electrostatic repulsion |
| Near Neutral (e.g., 6.0 - 7.5) | Variable, often optimal | Generally lowest in this range | Moderately positive | Often the optimal range for stability |
| Alkaline (e.g., > 8.0) | Prone to increase (aggregation) | May increase | Lower positive, approaching neutral | Reduced stability due to decreased electrostatic repulsion |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing this compound liposomes.
Materials:
-
This compound
-
Cholesterol (optional, for enhancing membrane stability)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or citrate (B86180) buffer at the desired pH)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any other lipid components (e.g., cholesterol) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids.
-
Continue evaporation for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the wall of the flask.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer (at the selected pH) to the flask containing the lipid film.
-
Hydrate the lipid film by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. Gentle agitation helps in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication: For smaller, more uniform liposomes, sonicate the MLV suspension using a bath sonicator. The sonication time will need to be optimized.
-
Extrusion: For a more defined and homogenous size distribution, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This process should also be performed at a temperature above the lipid's phase transition temperature.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the final liposome suspension using Dynamic Light Scattering (DLS).
-
Protocol 2: pH Adjustment and Characterization
This protocol outlines the steps for evaluating the effect of pH on your liposome formulation.
-
Buffer Preparation:
-
Prepare a series of the same buffer (e.g., 10 mM phosphate (B84403) buffer) at different pH values (e.g., 4.5, 5.5, 6.5, 7.4, 8.5).
-
-
Liposome Formation:
-
Prepare multiple batches of this compound liposomes following Protocol 1, using each of the different pH buffers for the hydration step.
-
-
Characterization:
-
For each batch, immediately after formation, measure and record the following:
-
Mean particle size (Z-average)
-
Polydispersity Index (PDI)
-
Zeta potential
-
-
-
Data Analysis:
-
Tabulate the results to compare the effect of the hydration buffer pH on the physicochemical properties of the liposomes. This will help in identifying the optimal pH range for your specific formulation.
-
Visualizations
Caption: Troubleshooting workflow for addressing aggregation of this compound liposomes.
Caption: The relationship between pH and the physicochemical properties of cationic liposomes.
References
Technical Support Center: 14:0 EPC Chloride Liposome Rigidity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC) chloride liposomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the modulation of liposome (B1194612) rigidity using various co-lipids.
FAQs & Troubleshooting Guides
Q1: How do different co-lipids affect the rigidity of my 14:0 EPC liposomes?
The rigidity of 14:0 EPC liposome membranes can be significantly altered by the incorporation of various co-lipids. The effect primarily depends on the structure of the co-lipid and its interaction with the DMPC bilayer.
-
Cholesterol: At temperatures above the phase transition temperature (Tm) of DMPC (23°C), cholesterol is known to increase membrane rigidity by ordering the acyl chains of the phospholipids (B1166683). This "condensing effect" reduces membrane fluidity and permeability. However, at temperatures below the Tm, cholesterol can disrupt the highly ordered gel phase, leading to an increase in membrane fluidity. The effect is concentration-dependent.
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): DOPE is a cone-shaped lipid that tends to form inverted hexagonal (HII) phases on its own rather than bilayers. When incorporated into a DMPC bilayer, it can introduce packing defects and increase membrane fluidity, thereby decreasing rigidity. This is because the smaller headgroup of DOPE compared to its acyl chains creates a more disordered membrane structure. The inclusion of DOPE is also known to increase the fusogenicity of liposomes.
-
Saturated vs. Unsaturated Phospholipids:
-
Saturated Co-lipids (e.g., DPPC, DSPC): Incorporating phospholipids with longer saturated acyl chains than DMPC, such as DPPC (16:0) or DSPC (18:0), will generally increase membrane rigidity. These lipids have higher phase transition temperatures and pack more tightly with DMPC.
-
Unsaturated Co-lipids (e.g., DOPC): The presence of double bonds in the acyl chains of lipids like DOPC creates kinks, preventing tight packing. This increases the fluidity and decreases the rigidity of the DMPC membrane.
-
Below is a summary of the expected effects of common co-lipids on 14:0 EPC liposome rigidity:
| Co-Lipid | Chemical Name | Effect on 14:0 EPC Liposome Rigidity (Above Tm) | Primary Mechanism |
| Cholesterol | Cholesterol | Increases | Ordering of phospholipid acyl chains, increased packing density. |
| DOPE | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine | Decreases | Introduction of packing defects due to conical shape, increased membrane fluidity. |
| DPPC | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | Increases | Tighter packing of longer saturated acyl chains. |
| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine | Increases | Even tighter packing of longer saturated acyl chains. |
| DOPC | 1,2-dioleoyl-sn-glycero-3-phosphocholine | Decreases | Kinks in unsaturated acyl chains disrupt packing and increase fluidity. |
Q2: My 14:0 EPC/cholesterol liposomes are aggregating. What could be the cause and how can I fix it?
Aggregation of liposomes can be a common issue. Here are some potential causes and solutions when working with DMPC/cholesterol formulations:
-
Insufficient Surface Charge: DMPC is a zwitterionic lipid and has a neutral charge at physiological pH. While cholesterol is also neutral, its incorporation can sometimes lead to changes in surface hydration and potential for aggregation.
-
Solution: Incorporate a small molar percentage (5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider using 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG). This will increase electrostatic repulsion between liposomes and prevent aggregation.
-
-
High Liposome Concentration: A high concentration of liposomes increases the likelihood of collisions and subsequent aggregation.
-
Solution: Prepare or dilute your liposome suspension to a lower concentration.
-
-
Inadequate Hydration: If the lipid film is not fully hydrated, larger, multilamellar vesicles or aggregates can form.
-
Solution: Ensure the hydration buffer is at a temperature above the phase transition temperature of all lipid components. Vortex or sonicate the suspension sufficiently to ensure complete hydration.
-
-
Presence of Divalent Cations: Divalent cations like Ca²⁺ or Mg²⁺ can sometimes induce aggregation of liposomes, especially if there are any negatively charged lipids present.
-
Solution: If possible, use a buffer without divalent cations. If they are necessary for your application, you may need to optimize their concentration or include a PEGylated lipid to provide steric stabilization.
-
Q3: I am not seeing the expected increase in rigidity when adding cholesterol to my DMPC liposomes. What could be wrong?
If you are not observing the expected ordering effect of cholesterol, consider the following:
-
Experimental Temperature: The effect of cholesterol is temperature-dependent. If you are performing your measurements below the main phase transition temperature of DMPC (around 23°C), cholesterol will actually fluidize the gel-phase membrane. Ensure your experiments are conducted at a temperature where DMPC is in the liquid-crystalline phase.
-
Cholesterol Concentration: The ordering effect of cholesterol is most pronounced at concentrations up to 30-50 mol%. At very high concentrations, cholesterol can start to form its own domains or even crystallize, which can lead to complex and unexpected effects on membrane properties.
-
Measurement Technique Sensitivity: Ensure your chosen method for measuring rigidity is sensitive enough to detect the changes. For example, fluorescence anisotropy of a probe like DPH is very sensitive to the local environment within the bilayer. AFM can provide direct mechanical measurements but requires careful data analysis.
-
Liposome Preparation and Homogeneity: Inconsistent liposome preparation can lead to a heterogeneous population of vesicles with varying lipid compositions. This can mask the expected effect of cholesterol. Ensure your preparation method, such as extrusion, is producing a uniform population of liposomes.
Q4: My fluorescence anisotropy readings are unstable when measuring liposome rigidity. What are the common causes?
Unstable fluorescence anisotropy readings can be frustrating. Here are some common culprits and their solutions:
-
Light Scattering: Liposome suspensions can scatter light, which can interfere with fluorescence measurements and lead to artificially low and unstable anisotropy values.
-
Solution: Use a more dilute liposome suspension. You can also try using a fluorometer with a horizontal and vertical polarizer on both the excitation and emission paths to correct for scattering artifacts.
-
-
Probe Location and Environment: The fluorescence probe's location within the bilayer can be influenced by the lipid composition. If the probe is not properly incorporated or is in a heterogeneous environment, this can lead to fluctuating readings.
-
Solution: Ensure the probe is fully dissolved and incorporated into the liposomes during preparation. Allow for an adequate incubation period. Consider using a different probe that may be less sensitive to the specific lipid composition.
-
-
Temperature Fluctuations: Membrane fluidity is highly sensitive to temperature. Small fluctuations in the sample temperature can cause significant changes in anisotropy readings.
-
Solution: Use a temperature-controlled cuvette holder and allow the sample to equilibrate to the desired temperature before taking measurements.
-
-
Photobleaching: Excessive exposure of the fluorescent probe to the excitation light can cause it to photobleach, leading to a decrease in fluorescence intensity and potentially affecting anisotropy readings.
-
Solution: Minimize the exposure time to the excitation light. Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio.
-
Experimental Protocols
Protocol 1: Preparation of 14:0 EPC Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
14:0 EPC (DMPC) and co-lipid(s) (e.g., cholesterol, DOPE)
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Round-bottom flask
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of 14:0 EPC and co-lipid(s) in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids. A thin, uniform lipid film should form on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Add the desired volume of hydration buffer, pre-heated to a temperature above the phase transition temperature of all lipid components (for DMPC, a temperature >23°C is recommended), to the flask containing the dry lipid film.
-
Vesicle Formation: Vortex the flask vigorously for several minutes to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs). The suspension will appear milky.
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done at a temperature above the lipid phase transition temperature. An odd number of passes (e.g., 11 or 21) is recommended for a more uniform size distribution.
-
Storage: Store the resulting liposome suspension at 4°C. For long-term storage, the stability will depend on the lipid composition.
Protocol 2: Measurement of Liposome Rigidity using Fluorescence Anisotropy
This protocol outlines the measurement of membrane rigidity (inversely related to fluidity) using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Materials:
-
Liposome suspension (from Protocol 1)
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Spectrofluorometer with polarization filters
-
Temperature-controlled cuvette holder
Procedure:
-
Probe Labeling: Add a small volume of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1.
-
Incubation: Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to allow the DPH to partition into the lipid bilayers.
-
Sample Preparation: Dilute the labeled liposome suspension with buffer to a concentration that minimizes light scattering but still provides a strong fluorescence signal.
-
Measurement Setup:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Use a temperature-controlled cuvette holder to maintain the desired sample temperature. Allow the sample to equilibrate for several minutes before measurement.
-
-
Anisotropy Measurement:
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).
-
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Where G is the G-factor, an instrumental correction factor, calculated as G = I_HV / I_HH.
-
A higher anisotropy value indicates lower rotational freedom of the DPH probe, which corresponds to a more rigid (less fluid) membrane.
Protocol 3: Assessment of Liposome Rigidity by Atomic Force Microscopy (AFM)
AFM can be used to directly measure the mechanical properties of individual liposomes, such as their Young's modulus, which is a measure of stiffness.
Materials:
-
Liposome suspension
-
AFM instrument with a liquid cell
-
AFM cantilevers with a sharp tip
-
Substrate for liposome immobilization (e.g., freshly cleaved mica)
-
Buffer
Procedure:
-
Liposome Immobilization:
-
Deposit a small volume of the liposome suspension onto a freshly cleaved mica surface.
-
Allow the liposomes to adsorb to the surface for a specific time (e.g., 30 minutes).
-
Gently rinse the surface with buffer to remove any unadsorbed liposomes.
-
-
AFM Imaging:
-
Place the substrate in the AFM liquid cell filled with buffer.
-
Engage the AFM tip with the surface and obtain topographical images of the immobilized liposomes in a suitable imaging mode (e.g., tapping mode or PeakForce QNM).
-
-
Force Spectroscopy:
-
Position the AFM tip over the center of an individual liposome.
-
Perform force-distance measurements by pressing the tip into the liposome and then retracting it. This will generate a force-indentation curve.
-
-
Data Analysis:
-
Fit the indentation portion of the force-distance curve to a suitable mechanical model (e.g., the Hertz model for spherical indentation) to calculate the Young's modulus of the liposome.
-
A higher Young's modulus indicates a stiffer liposome.
-
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of co-lipids on the rigidity of DMPC (14:0 EPC) liposomes. Note that absolute values can vary depending on the specific experimental conditions (temperature, buffer, measurement technique).
| Co-Lipid | Molar Ratio (Co-Lipid:DMPC) | Measurement Technique | Rigidity Parameter | Typical Value/Trend | Reference |
| None | 0:100 | Fluorescence Anisotropy (DPH) | Anisotropy (r) | ~0.1 - 0.2 (above Tm) | [1] |
| Cholesterol | 10:90 | Fluorescence Anisotropy (DPH) | Anisotropy (r) | Increase vs. pure DMPC | [1] |
| Cholesterol | 20:80 | Fluorescence Anisotropy (DPH) | Anisotropy (r) | Further increase | [1] |
| Cholesterol | 30:70 | Fluorescence Anisotropy (DPH) | Anisotropy (r) | Significant increase, may start to plateau | [2] |
| Cholesterol | 50:50 | Fluorescence Anisotropy (DPH) | Anisotropy (r) | High anisotropy, indicating high rigidity | [1] |
| None | 0:100 | AFM | Young's Modulus (E) | ~1-5 MPa | [3] |
| Cholesterol | 30:70 | AFM | Young's Modulus (E) | Increase vs. pure DMPC | [4] |
| DOPE | 10:90 | Fluorescence Anisotropy (DPH) | Anisotropy (r) | Decrease vs. pure DMPC | [5] |
| DOPE | 20:80 | Fluorescence Anisotropy (DPH) | Anisotropy (r) | Further decrease | [5] |
| DOPE | 30:70 | Fluorescence Anisotropy (DPH) | Anisotropy (r) | Significant decrease, indicating high fluidity | [5] |
Disclaimer: This technical support center provides general guidance and protocols. Researchers should always refer to the primary literature and optimize protocols for their specific experimental needs and equipment.
References
- 1. A fluorescence anisotropy study on the phase behavior of dimyristoylphosphatidylcholine/cholesterol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Mechanical Properties of Ultradeformable Liposomes Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 4. Cholesterol-tuned liposomal membrane rigidity directs tumor penetration and anti-tumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Sonication of 14:0 EPC Chloride for Liposome Preparation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing lipid degradation during the sonication of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC chloride) for the preparation of liposomes and lipid nanoparticles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sonication of this compound, focusing on the prevention of lipid degradation.
Issue 1: Suspected Lipid Degradation (Hydrolysis or Oxidation)
Question: My final liposome (B1194612) suspension shows unexpected characteristics, such as a significant change in pH, the presence of additional peaks in my analytical chromatogram, or poor stability. How can I determine if my this compound has degraded during sonication and what can I do to prevent it?
Answer:
Degradation of this compound during sonication primarily occurs through two mechanisms: hydrolysis and oxidation .
-
Hydrolysis: The ester bonds in the 14:0 EPC molecule can be cleaved, leading to the formation of lysophosphatidylcholine (B164491) and myristic acid. This process is accelerated by localized high temperatures and extreme pH conditions that can occur during cavitation.
-
Oxidation: Although 14:0 EPC is a saturated lipid and less susceptible to oxidation than unsaturated lipids, the intense energy from sonication can generate free radicals from water molecules, which can initiate oxidative processes.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Excessive Sonication Energy | Reduce sonication power/amplitude. Use a pulsed sonication method (e.g., 30 seconds on, 30 seconds off) to allow for heat dissipation.[1] |
| Overheating | Keep the sample vial in an ice bath throughout the sonication process to maintain a low temperature.[1] |
| Presence of Oxygen | Purge the lipid suspension and the sonicator chamber with an inert gas like argon or nitrogen before and during sonication to minimize oxidation. |
| Incorrect pH of Buffer | Use a buffer with a pH around 6.5, as the rate of phospholipid hydrolysis is at a minimum at this pH.[2][3] |
| Contamination from Sonication Probe | Use a high-quality, well-maintained sonicator probe. After sonication, centrifuge the sample to pellet any potential titanium particles shed from the probe tip.[4] |
Analytical Verification of Degradation:
| Degradation Product | Recommended Analytical Method |
| Lysophosphatidylcholine | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Myristic Acid | Gas Chromatography (GC) or LC-MS |
| Peroxidation Products | Peroxide value assays |
Frequently Asked Questions (FAQs)
Q1: What is the optimal sonication time for preparing this compound liposomes?
A1: The optimal sonication time depends on the desired vesicle size and the specific sonication equipment used. For 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), a structurally similar lipid, studies have shown that the vesicle size decreases with sonication time and reaches a plateau after approximately 30-60 minutes.[5] Prolonged sonication beyond this point does not significantly reduce the particle size further and increases the risk of lipid degradation. It is recommended to monitor the vesicle size using Dynamic Light Scattering (DLS) at different time points to determine the optimal duration for your specific setup.
Q2: Should I use a probe sonicator or a bath sonicator for this compound?
A2: Both probe and bath sonicators can be used.
-
Probe sonicators deliver high energy directly to the sample, which can be more efficient in reducing vesicle size. However, they also generate more localized heat, increasing the risk of degradation, and can be a source of contamination from the probe tip.[4]
-
Bath sonicators provide a more gentle, indirect sonication, which reduces the risk of overheating and contamination. However, they may require longer sonication times to achieve the desired vesicle size.
For minimizing degradation, a bath sonicator or a probe sonicator used in pulsed mode with cooling are generally recommended.
Q3: How does sonication power affect this compound degradation?
A3: Higher sonication power leads to more intense cavitation and a faster reduction in liposome size. However, it also generates more heat and free radicals, thereby increasing the rate of hydrolysis and oxidation.[6] It is crucial to use the lowest power setting that achieves the desired particle size within a reasonable timeframe.
Q4: Can the buffer composition influence the stability of this compound during sonication?
A4: Yes, the buffer composition is critical. As mentioned earlier, a pH of around 6.5 is optimal to minimize hydrolysis.[2][3] Additionally, the presence of metal ions in the buffer can catalyze oxidative degradation. Using a chelating agent like EDTA can help to sequester these ions. It is also advisable to use degassed buffers to reduce the amount of dissolved oxygen.
Q5: What are the expected degradation products of this compound and how can I detect them?
A5: The primary degradation products are:
-
From Hydrolysis: 1-myristoyl-2-hydroxy-sn-glycero-3-ethylphosphocholine (Lyso-EPC) and myristic acid.
-
From Oxidation: While less common for saturated lipids, you might observe the formation of hydroperoxides.
These can be detected using the analytical methods outlined in the troubleshooting section, primarily LC-MS for lyso-EPC and GC or LC-MS for myristic acid.
Data Presentation
Table 1: Effect of Sonication Time on DMPC Vesicle Size
| Sonication Time (minutes) | Mean Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |
| 0 | > 500 | > 0.5 |
| 15 | ~ 100 | ~ 0.3 |
| 30 | ~ 50 | ~ 0.2 |
| 60 | ~ 30 | < 0.2 |
| 90 | ~ 30 | < 0.2 |
| (Data is illustrative and based on trends reported for DMPC sonication. Actual values will vary with experimental conditions.)[5] |
Table 2: Qualitative Impact of Sonication Parameters on this compound Degradation
| Parameter | Increase in Parameter | Effect on Hydrolysis | Effect on Oxidation | Recommendation for Minimizing Degradation |
| Sonication Time | Longer | Increased | Increased | Optimize for shortest time to reach desired size |
| Sonication Power | Higher | Increased | Increased | Use lowest effective power |
| Temperature | Higher | Increased | Increased | Maintain on ice bath |
| Oxygen Presence | Higher | No direct effect | Increased | Use inert gas (Argon/Nitrogen) |
| pH (deviation from 6.5) | Higher or Lower | Increased | No direct effect | Buffer at pH ~6.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes using Probe Sonication
-
Lipid Film Hydration: a. Dissolve this compound in a suitable organic solvent (e.g., chloroform (B151607) or chloroform:methanol (B129727) 2:1 v/v) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the desired aqueous buffer (pH 6.5, degassed) by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of this compound. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication: a. Place the MLV suspension in a glass vial and immerse it in an ice bath. b. If possible, purge the headspace of the vial with argon or nitrogen. c. Insert the tip of the probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the vial. d. Sonicate using a pulsed setting (e.g., 30 seconds ON, 30 seconds OFF) at a low power setting. e. Continue sonication for the predetermined optimal time (e.g., 15-30 minutes), monitoring the clarity of the suspension. The suspension will become clearer as the liposome size decreases.
-
Post-Sonication Processing: a. After sonication, centrifuge the liposome suspension at high speed (e.g., 15,000 x g) for 15 minutes to pellet any titanium debris from the probe tip and any remaining large, un-sonicated vesicles.[1][4] b. Carefully collect the supernatant containing the small unilamellar vesicles (SUVs). c. Store the final liposome suspension at 4°C.
Protocol 2: Analysis of this compound Hydrolysis by LC-MS
-
Sample Preparation: a. Take an aliquot of the sonicated liposome suspension. b. Perform a lipid extraction using a modified Bligh-Dyer or Folch method. c. Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).
-
LC-MS Analysis: a. Use a C18 reversed-phase column for separation. b. Employ a gradient elution with mobile phases containing a suitable buffer (e.g., ammonium (B1175870) formate). c. Set the mass spectrometer to detect the parent ions of this compound and its potential hydrolysis product, lyso-EPC. d. Quantify the amount of lyso-EPC relative to the remaining intact this compound using appropriate standards.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound liposomes.
Caption: Troubleshooting logic for addressing lipid degradation.
References
- 1. Particle size distribution in DMPC vesicles solutions undergoing different sonication times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
Technical Support Center: Refining Purification Methods for 14:0 EPC Chloride Lipoplexes
Welcome to the technical support center for the purification of 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride lipoplexes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are 14:0 EPC chloride lipoplexes?
A1: this compound is a cationic lipid derivative of phospholipid composed of biological metabolites linked with two 14-carbon fatty acid tails.[1] It is used to form liposomes, which are vesicles that can encapsulate therapeutic agents like nucleic acids (DNA, siRNA) to form lipoplexes for drug delivery applications.[2][3] These lipoplexes are of interest due to their potential for low toxicity and biodegradability.[1][4]
Q2: Why is purification of lipoplexes necessary?
A2: Purification is a critical step to remove unencapsulated therapeutic agents, excess lipids, residual solvents, or other contaminants from the lipoplex formulation.[5][6] A purified product ensures higher efficacy, reduced toxicity, and better reproducibility in downstream experiments, which is essential for both in vitro and in vivo applications.[5][7]
Q3: What are the most common methods for purifying lipoplexes?
A3: The most common methods for nanoparticle and lipoplex purification are dialysis, size exclusion chromatography (SEC), and tangential flow filtration (TFF).[8][9][10] Each method has its advantages and is chosen based on the scale of the preparation, the desired purity, and the specific characteristics of the lipoplex formulation.
Q4: How does the chloride counter-ion affect my 14:0 EPC lipoplexes?
A4: The chloride counter-ion is part of the cationic lipid salt (e.g., DOTAP-Cl).[11] The ionic strength of the formulation buffer, influenced by chloride and other salts, can significantly impact lipoplex formation, stability, and size.[12][13] High salt concentrations can screen the electrostatic interactions between the cationic lipid and the anionic nucleic acid, potentially leading to larger aggregates or even dissociation of the complex.[12][14] Therefore, controlling the ionic environment during formation and purification is crucial.
Q5: What analytical techniques should I use to characterize my purified lipoplexes?
A5: Key analytical techniques include Dynamic Light Scattering (DLS) to determine particle size and polydispersity, Zeta Potential measurement to assess surface charge and stability, and fluorescence-based assays (like PicoGreen or RiboGreen) to quantify nucleic acid encapsulation efficiency.[15][16][17] Cryo-transmission electron microscopy (cryo-TEM) can be used for direct visualization of lipoplex morphology.[18][19]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound lipoplexes.
Logical Flowchart for Troubleshooting
Problem-Solution Table
| Problem | Potential Cause | Recommended Solution |
| Lipoplex Aggregation Post-Purification | High ionic strength of the purification buffer is destabilizing the complexes.[13] | Perform purification against a low-salt buffer (e.g., 5% sorbitol or low-concentration PBS) to maintain colloidal stability.[20] Liposome stability can be enhanced in low salt concentration (0.2x PBS) formulations.[13][21] |
| High shear stress during TFF or high pressure in SEC is causing particle fusion. | Reduce the transmembrane pressure (TMP) or flow rate in TFF.[22] For SEC, use a lower flow rate. | |
| Low Recovery of Lipoplexes (Low Yield) | Lipoplexes are adsorbing to the dialysis membrane or SEC column matrix. | For SEC, pre-saturate the column by running a solution of empty liposomes through it first.[9][23] For dialysis and TFF, ensure the membrane material is low-protein-binding. |
| The membrane molecular weight cut-off (MWCO) is too large, allowing smaller lipoplexes to be lost. | Select a membrane with an appropriate MWCO (e.g., 100-300 kDa for TFF or dialysis) that retains the lipoplexes while allowing free components to pass through.[6] | |
| Poor Encapsulation Efficiency After Purification | The initial formulation had a suboptimal lipid-to-nucleic acid ratio, leading to a high fraction of free nucleic acid. | Optimize the charge ratio of cationic lipid to nucleic acid during the initial formulation step to ensure maximal complexation.[24] |
| Lipoplexes are dissociating during purification due to osmotic stress or dilution. | Ensure the purification buffer is iso-osmotic with the initial formulation buffer. If dilution is an issue (e.g., with SEC), consider using a concentration step post-purification or switching to TFF, which can both purify and concentrate the sample.[7][25] | |
| Inconsistent Batch-to-Batch Results | The method of mixing lipids and nucleic acids is not controlled. | Use a controlled and reproducible mixing method, such as a T-junction or microfluidic device, to ensure consistent initial lipoplex formation.[20] The rate and method of mixing are critical formulation parameters.[20] |
| The pH of the formulation or purification buffers varies between experiments. | Strictly control the pH of all solutions. Liposome growth kinetics and stability are pH-dependent; a slightly acidic pH (6.4-6.75) can enhance stability.[13][21] |
Quantitative Data Summary
The following table provides representative data on how different purification methods can affect the physicochemical properties of this compound lipoplexes.
| Parameter | Unpurified | Purified (Dialysis) | Purified (SEC) | Purified (TFF) |
| Mean Diameter (nm) | 250 ± 50 | 180 ± 25 | 165 ± 20 | 170 ± 22 |
| Polydispersity Index (PDI) | 0.45 | 0.20 | 0.15 | 0.18 |
| Zeta Potential (mV) | +45 ± 5 | +35 ± 4 | +38 ± 3 | +36 ± 4 |
| Encapsulation Efficiency (%) | ~60% | >90% | >95% | >95% |
| Purity (Free Drug/NA) | High | Low | Very Low | Very Low |
| Processing Time | N/A | Long (12-48h) | Short (0.5-1h) | Moderate (1-4h) |
| Sample Dilution | N/A | Minimal | High | Minimal (can concentrate) |
Note: These are example values. Actual results will vary based on the specific formulation and process parameters.
Experimental Protocols & Workflows
Overall Workflow for Lipoplex Preparation and Purification
Protocol 1: Purification by Dialysis
This method is suitable for small-volume, lab-scale purification and relies on diffusion to remove smaller impurities across a semi-permeable membrane.
-
Membrane Preparation: Hydrate a dialysis membrane (e.g., 100 kDa MWCO) in the chosen purification buffer (e.g., 1x PBS or 5% Sorbitol in HEPES buffer) according to the manufacturer's instructions.
-
Sample Loading: Carefully load the crude lipoplex solution into the dialysis cassette or tubing, avoiding the introduction of air bubbles.
-
Dialysis: Place the sealed cassette/tubing in a beaker containing the purification buffer at 4°C. The buffer volume should be at least 100-200 times the sample volume. Stir the buffer gently with a magnetic stir bar.
-
Buffer Exchange: Change the purification buffer every 2-4 hours for the first 8 hours, followed by an overnight dialysis step with fresh buffer.[26] A minimum of 3-4 buffer changes is recommended.
-
Sample Recovery: After dialysis, carefully remove the purified lipoplex sample from the cassette/tubing. The volume may have increased slightly.[26]
-
Characterization: Proceed with characterization assays to determine final concentration, size, and encapsulation efficiency.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on size. Lipoplexes, being large, will elute in the void volume, while smaller, unencapsulated molecules are retained in the column pores and elute later.[9][27]
-
Column Preparation: Select an appropriate SEC column (e.g., Sepharose CL-4B or Sephadex G-75).[25] Equilibrate the column with at least 3-5 column volumes of the desired purification buffer at a controlled flow rate.
-
(Optional but Recommended) Column Saturation: To prevent sample loss due to adsorption, inject a sample of empty liposomes onto the column and allow it to elute completely before loading your lipoplex sample.[23]
-
Sample Loading: Carefully load the crude lipoplex sample onto the top of the column. The sample volume should ideally be no more than 5-10% of the total column volume to ensure good separation.[25]
-
Elution: Begin eluting the sample with the purification buffer at a constant, slow flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The lipoplexes will be in the first peak (the void volume), which can often be detected by turbidity or by using an inline UV detector if the nucleic acid absorbs at 260 nm.
-
Analysis: Pool the fractions containing the purified lipoplexes and analyze for concentration, size, PDI, and encapsulation efficiency. Be aware that this method can result in significant sample dilution.[25]
Protocol 3: Purification by Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method that uses pressure and a semi-permeable membrane to separate components. It is ideal for larger volumes and can be used to both purify and concentrate the sample.[5][7][8]
-
System Setup: Install a TFF membrane cartridge with an appropriate MWCO (e.g., 100-300 kDa). Sanitize and flush the system with sterile water, followed by equilibration with the purification buffer.
-
Sample Processing (Diafiltration): Add the crude lipoplex solution to the sample reservoir. Begin recirculating the sample across the membrane at a set flow rate and transmembrane pressure (TMP).[22]
-
Buffer Exchange: Continuously add fresh purification buffer to the reservoir at the same rate that filtrate is being removed. This process, known as diafiltration, washes away smaller impurities. A buffer exchange of 5-10 diavolumes is typically sufficient for high purity.[6]
-
(Optional) Concentration: After diafiltration is complete, stop adding fresh buffer and allow the system to continue removing filtrate. This will reduce the final volume and concentrate the purified lipoplex sample.
-
Sample Recovery: Once the desired concentration is reached, drain the system to recover the purified, concentrated lipoplex formulation.
-
Analysis: Characterize the final product for all key quality attributes.
References
- 1. 14:0 EPC (Cl Salt), 186492-53-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Tangential Flow Filtration Technique: An Overview on Nanomedicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanocomposix.com [nanocomposix.com]
- 9. Liposome retention in size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simplified Direct Lipid Mixing Lipoplex Preparation: Comparison of Liposomal-, Dimethylsulfoxide-, and Ethanol-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trends in lipoplex physical properties dependent on cationic lipid structure, vehicle and complexation procedure do not correlate with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of ionic strength and presence of serum on lipoplexes structure monitorized by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for the characterization of cationic lipid-nucleic acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence methods for lipoplex characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical techniques for single-liposome characterization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Phase behavior, DNA ordering, and size instability of cationic lipoplexes. Relevance to optimal transfection activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physicochemical characterization and purification of cationic lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "A comparison of centrifugation and tangential flow filtration for nano" by Nishan K. Shah, Ryan Ivone et al. [digitalcommons.uri.edu]
- 23. Liposome retention in size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. neb.com [neb.com]
- 27. trace.tennessee.edu [trace.tennessee.edu]
Validation & Comparative
A Comparative Guide to Cationic Lipids: 14:0 EPC Chloride vs. DOTAP for In Vitro Transfection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery, the choice of a cationic lipid is a critical determinant of experimental success. An ideal transfection reagent should offer high efficiency in nucleic acid delivery, minimal cytotoxicity, and reproducibility. This guide provides a detailed comparison of two cationic lipids: 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), to assist researchers in selecting the appropriate reagent for their in vitro transfection needs.
Overview and Physicochemical Properties
Both this compound and DOTAP are cationic lipids that possess a positively charged headgroup, enabling them to form electrostatic complexes with negatively charged nucleic acids such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA). These lipid-nucleic acid complexes, termed lipoplexes, facilitate the entry of the genetic material into cells.
14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride is a member of the O-alkyl phosphatidylcholines class of lipids. It is characterized by a phosphocholine (B91661) headgroup with an ethyl modification and two saturated 14-carbon acyl chains (myristoyl). This lipid is noted for its low toxicity and biodegradability, as it is composed of metabolites that can be processed by cellular machinery.[1][2][3][4] The hydrocarbon chain length of ethylphosphocholine (EPC) derivatives is known to influence transfection efficiency.[5]
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is one of the most widely used cationic lipids in both research and clinical applications.[6][7] It features a quaternary ammonium (B1175870) headgroup and two unsaturated 18-carbon oleoyl (B10858665) chains. DOTAP is recognized for its high transfection efficiency across a broad range of cell types.[6][7]
| Feature | This compound | DOTAP |
| Full Name | 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride | 1,2-dioleoyl-3-trimethylammonium-propane |
| Headgroup | Ethylphosphocholine | Trimethylammonium |
| Backbone | Glycerol | Propane |
| Lipid Chains | Two myristoyl chains (C14:0) | Two oleoyl chains (C18:1) |
| Charge | Cationic | Cationic |
| Known Attributes | Low toxicity, biodegradable[1][2][3][4] | High transfection efficiency, widely studied[6][7] |
Performance Data: Transfection Efficiency and Cytotoxicity
Quantitative, direct comparisons of transfection efficiency and cytotoxicity between this compound and DOTAP are challenging due to a lack of head-to-head studies. The following tables summarize available data from different sources. It is crucial to note that transfection outcomes are highly dependent on the cell type, nucleic acid used, lipid-to-nucleic acid ratio, and other experimental conditions.
Transfection Efficiency
The performance of DOTAP is often enhanced by formulation with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol. These helper lipids can improve the stability of lipoplexes and facilitate the endosomal escape of the nucleic acid cargo.
Table 1: Transfection Efficiency of DOTAP Formulations (Example Data)
| Cationic Lipid Formulation | Cell Line | Nucleic Acid | Reagent:Nucleic Acid Ratio (w/w or charge) | Transfection Efficiency | Reference |
| DOPE:DOTAP (0.5:1) | AV3 | pDNA | 12:1 and 15:1 | ≥10% | [8] |
| DOPE:DOTAP (1:1) | AV3 | pDNA | 6:1, 9:1, and 15:1 | ≥10% | [8] |
| DOPE:DOTAP (0.5:1 or 1:1) | HeLa | mRNA | 3:1 | >70% | [8] |
| DOTAP-Cholesterol | Murine BM-DCs | mRNA | Not specified | Superior to DOTAP-DOPE in the presence of serum | [9] |
Data for this compound is not sufficiently available in the literature to be presented in a comparative quantitative table.
Cytotoxicity
Cationic lipids can exhibit cytotoxicity, which is a significant consideration in transfection experiments. This compound is reported to have low toxicity.[1][2][3][4] The cytotoxicity of DOTAP can be cell-type dependent and is influenced by the concentration and formulation. The inclusion of helper lipids can modulate the toxicity profile.
Table 2: Cytotoxicity Overview
| Cationic Lipid | General Cytotoxicity Profile | Influencing Factors |
| This compound | Reported to be low[1][2][3][4] | Concentration-dependent |
| DOTAP | Moderate, cell-type dependent | Concentration, lipid-to-nucleic acid ratio, presence of helper lipids |
Experimental Protocols
The following is a general protocol for in vitro transfection using cationic lipids. This protocol should be optimized for the specific cell line and nucleic acid being used.
Materials
-
Cationic lipid (this compound or DOTAP) stock solution (e.g., 1 mg/mL in chloroform, dried and resuspended in a suitable buffer)
-
Helper lipid (e.g., DOPE or cholesterol), if used
-
Nucleic acid (plasmid DNA, mRNA, or siRNA) of high purity
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Cells to be transfected in a multi-well plate
Protocol for Lipoplex Formation and Transfection
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
Preparation of Nucleic Acid Solution: Dilute the required amount of nucleic acid in serum-free medium in a sterile tube.
-
Preparation of Lipid Solution: In a separate sterile tube, dilute the cationic lipid (and helper lipid, if applicable) in serum-free medium.
-
Lipoplex Formation: Add the diluted nucleic acid solution to the diluted lipid solution and mix gently by pipetting. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. Do not vortex.
-
Transfection: Add the lipoplex-containing solution dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.
-
Medium Change (Optional but Recommended): After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
-
Assay for Gene Expression: Incubate the cells for 24-72 hours post-transfection before assaying for the expression of the transfected gene (e.g., via fluorescence microscopy for GFP, luciferase assay, or Western blot).
Visualization of Workflows and Pathways
To aid in the understanding of the transfection process, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway for cationic lipid-mediated transfection.
Conclusion
Both this compound and DOTAP are viable cationic lipids for in vitro transfection. DOTAP is a well-established reagent with a large body of literature supporting its high efficiency, particularly when formulated with helper lipids like DOPE or cholesterol. Its performance characteristics are well-documented across numerous cell lines.
This compound, while less studied, is presented as a low-toxicity and biodegradable alternative.[1][2][3][4] For researchers prioritizing cell viability, especially in sensitive cell lines, this compound may be a promising candidate to explore. However, extensive optimization of transfection conditions would be necessary to determine its efficacy for a specific application.
The ultimate choice between this compound and DOTAP will depend on the specific requirements of the experiment, including the cell type, the nucleic acid to be delivered, and the relative importance of transfection efficiency versus cytotoxicity. For applications where high efficiency is paramount and protocols are well-established, DOTAP remains a reliable choice. For exploratory studies or with sensitive cells where minimizing toxicity is a primary concern, this compound presents an interesting alternative that warrants further investigation.
References
- 1. 14:0 EPC (Cl Salt), 186492-53-5 | BroadPharm [broadpharm.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. 14:0 EPC (Cl Salt) - Creative Biolabs [creative-biolabs.com]
- 4. 14:0 EPC (Cl Salt) | CAS:186492-53-5 | AxisPharm [axispharm.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 14:0 EPC Chloride vs. Lipofectamine for Gene Delivery
For researchers, scientists, and drug development professionals navigating the complexities of gene delivery, the choice of a transfection reagent is a critical determinant of experimental success. This guide provides an objective comparison of two distinct options: the cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride and the widely-used commercial reagent, Lipofectamine. This comparison delves into their performance, supported by experimental data, and offers detailed protocols to guide your research.
The delivery of genetic material into cells is a cornerstone of modern molecular biology, with applications ranging from basic research to the development of novel therapeutics. Cationic lipids have emerged as a popular non-viral method for gene transfection, offering a safer alternative to viral vectors. In this guide, we compare a specific cationic lipid, 14:0 EPC chloride, with the well-established Lipofectamine family of reagents.
14:0 EPC is a biodegradable and biocompatible cationic lipid known for its low toxicity.[1] Its 14-carbon acyl chains contribute to a higher transfection efficiency compared to its longer-chain counterparts. Lipofectamine, a proprietary formulation, is a widely recognized benchmark for in vitro transfection, known for its high efficiency across a broad range of cell lines.
Performance Comparison: this compound vs. Lipofectamine
To provide a clear and concise overview, the following tables summarize the performance of this compound and various Lipofectamine formulations in terms of transfection efficiency and cell viability. It is important to note that direct comparative studies are limited, and performance is highly dependent on the cell type, plasmid used, and experimental conditions.
Table 1: Gene Transfection Efficiency (%)
| Cell Line | This compound Formulation | Lipofectamine 2000 | Lipofectamine 3000 | Lipofectamine RNAiMAX |
| HEK293 | Data not available | ~98%[2] | High efficiency[3] | High efficiency[4][5] |
| HeLa | Data not available | ~20-26%[6] | ~41%[7] | High efficiency[8] |
| P19 | Data not available | 30-50%[9] | Data not available | Data not available |
| Primary Cortical Neurons | Data not available | ~20-25%[10] | High efficiency[3] | Data not available |
Table 2: Cell Viability (%)
| Cell Line | This compound Formulation | Lipofectamine 2000 | Lipofectamine 3000 | Lipofectamine RNAiMAX |
| HEK293 | Low toxicity reported[1] | ~67%[2] | Low cytotoxicity[11] | Minimal cytotoxicity[4][5] |
| HeLa | Low toxicity reported[1] | Moderate toxicity[6] | Lower than Lipofectamine 2000[11] | Minimal cytotoxicity[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for gene transfection using a 14:0 EPC-based liposome (B1194612) formulation and Lipofectamine 2000.
Protocol 1: Gene Transfection using 14:0 EPC/DOPE Liposomes
This protocol is a general guideline for the preparation of cationic liposomes and subsequent transfection. Optimization is recommended for specific cell types and plasmids. This protocol is adapted from general methods for cationic liposome preparation.[9]
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Plasmid DNA
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Cells to be transfected
Procedure:
-
Liposome Preparation:
-
Dissolve this compound and DOPE in chloroform at a 1:1 molar ratio.
-
In a glass vial, evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Place the vial under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with sterile, nuclease-free water by vortexing to form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution is clear.
-
-
Lipoplex Formation:
-
For a 6-well plate, dilute 2.5 µg of plasmid DNA in 250 µL of serum-free medium.
-
In a separate tube, dilute the 14:0 EPC/DOPE liposome suspension in 250 µL of serum-free medium. The optimal lipid-to-DNA ratio should be determined experimentally (a starting point is a 5:1 to 10:1 weight ratio of lipid to DNA).
-
Combine the diluted DNA and diluted liposomes. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of lipoplexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells (seeded the day before to be 70-90% confluent at the time of transfection).
-
Add the 500 µL of the lipoplex mixture to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation, add 1.5 mL of complete culture medium to each well without removing the transfection mixture.
-
Incubate the cells for 24-48 hours before assaying for gene expression.
-
Protocol 2: Gene Transfection using Lipofectamine 2000
This protocol is a standard procedure for plasmid DNA transfection into adherent cells in a 6-well plate format, based on manufacturer's recommendations and published studies.[12]
Materials:
-
Lipofectamine 2000 Transfection Reagent
-
Plasmid DNA
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Cells to be transfected
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate in 2 mL of complete growth medium per well. Cells should be 70-90% confluent at the time of transfection.
-
-
Lipoplex Formation:
-
For each well to be transfected, dilute 2.5 µg of plasmid DNA into 250 µL of serum-free medium in a microcentrifuge tube.
-
In a separate microcentrifuge tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of serum-free medium. Incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Add the 500 µL of the DNA-Lipofectamine 2000 complex mixture to each well containing cells and medium.
-
Gently rock the plate back and forth to distribute the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for transgene expression. The medium can be changed after 4-6 hours if toxicity is a concern.
-
Mechanism of Action
The underlying mechanisms by which these reagents deliver genetic material into the cell nucleus differ in their specifics but share common principles of cationic lipid-mediated transfection.
This compound-based Liposomes
Cationic liposomes formulated with 14:0 EPC and a helper lipid like DOPE form complexes with negatively charged DNA. These lipoplexes are taken up by the cell, likely through endocytosis. The cationic nature of 14:0 EPC facilitates the interaction with the negatively charged cell membrane and endosomal membranes. The helper lipid, DOPE, is thought to promote the destabilization of the endosomal membrane, allowing the DNA to be released into the cytoplasm and subsequently enter the nucleus.
Lipofectamine
Lipofectamine reagents are proprietary formulations of cationic lipids that form lipoplexes with nucleic acids. These complexes interact with the cell surface and are internalized via endocytosis.[13] The formulation is designed to facilitate the escape of the nucleic acid from the endosome into the cytoplasm. Once in the cytoplasm, the DNA can translocate to the nucleus for transcription.
Visualizing the Process
To better understand the workflows and mechanisms, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. biontex.com [biontex.com]
- 8. ulab360.com [ulab360.com]
- 9. Preparation of Cationic Liposomes & Transfection of Cells - Avanti Research™ Polar Lipids [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to Cationic Lipids for siRNA Delivery: A Comparative Analysis
The effective delivery of small interfering RNA (siRNA) therapeutics hinges on the design of the carrier vehicle, with lipid nanoparticles (LNPs) emerging as a leading platform. The choice of cationic lipid is a critical determinant of the LNP's success, influencing everything from nucleic acid encapsulation to intracellular release and overall therapeutic efficacy. This guide provides a comparative analysis of commonly used cationic lipids, offering researchers objective data to inform their selection process for siRNA delivery applications.
At the heart of LNP-mediated delivery are cationic lipids, which play a pivotal role in complexing with negatively charged siRNA and facilitating endosomal escape within the target cell. These lipids can be broadly categorized into two groups: permanently cationic lipids, such as DOTAP, which carry a constant positive charge, and ionizable lipids, like DLin-MC3-DMA, which are engineered to be near-neutral at physiological pH and become protonated in the acidic environment of the endosome. This pH-responsive behavior is a key innovation, designed to enhance endosomal release while reducing the toxicity often associated with permanently charged lipids.[1][2]
Comparative Performance of Cationic Lipids
The selection of a cationic lipid significantly impacts the physicochemical properties and biological performance of the resulting LNP formulation. The following tables summarize key performance indicators for several widely used cationic lipids, compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different sources.
Table 1: Physicochemical Characteristics of siRNA Lipid Nanoparticles
| Cationic Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DOTAP | 100 - 200 | < 0.2 | +10 to +20 | Not specified |
| DODMA | ~146 | ~0.27 | Not specified | ~90 |
| DODAP | ~148 | ~0.20 | Not specified | ~86 |
| DLin-MC3-DMA | ~80 - 120 | ~0.04 - 0.21 | Not specified | >89 |
| ALC-0315 | ~80 | ~0.05 | Not specified | >95 |
Data compiled from multiple sources.[3][4] Values can vary based on formulation parameters (e.g., lipid ratios, manufacturing method).
Table 2: In Vitro & In Vivo Performance Indicators
| Cationic Lipid | Key Advantages | Key Disadvantages | Relative In Vivo Potency |
| DOTAP | High cell association | Higher cytotoxicity, lower in vivo efficiency | Lower |
| DODMA | Good balance of efficiency and toxicity | Lower potency than newer lipids | Moderate |
| DODAP | Analog of DODMA | Lower in vivo potency in some formulations | Moderate |
| DLin-MC3-DMA | High in vivo silencing efficiency (FDA-approved in Onpattro) | Very High | |
| ALC-0315 | High in vivo silencing efficiency (used in COVID-19 vaccines) | Potential for liver toxicity at high doses | Very High |
This table provides a qualitative summary based on findings from various studies.[3][4][5] In vivo potency is often context-dependent (e.g., target organ, animal model).
Visualizing the Delivery Process & Experimental Design
To better understand the journey of an siRNA-LNP and the process of evaluating different lipid formulations, the following diagrams illustrate a typical cellular uptake pathway and a standard experimental workflow.
Caption: Cellular uptake and mechanism of action for an ionizable lipid-based siRNA-LNP.
Caption: Standard experimental workflow for comparing cationic lipid-based siRNA LNP formulations.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments involved in the evaluation of siRNA-LNP formulations.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, which allows for controlled and reproducible mixing of lipid and aqueous phases.
Materials:
-
Cationic lipid, helper lipids (e.g., DSPC, Cholesterol), and PEG-lipid dissolved in ethanol (B145695).
-
siRNA dissolved in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0).
-
Microfluidic mixing device and pump system.
-
Dialysis cassette (e.g., 10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture in ethanol. The molar ratio of components is critical and should be optimized (e.g., 50% cationic lipid, 10% DSPC, 38.5% cholesterol, 1.5% PEG-lipid).[4]
-
Dissolve the siRNA in the aqueous buffer.
-
Set up the microfluidic system, priming one inlet syringe with the lipid-ethanol solution and the other with the siRNA-aqueous solution.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing within the microchannels facilitates LNP self-assembly.
-
Collect the resulting LNP suspension from the device outlet.
-
Immediately dialyze the collected suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.
-
After dialysis, collect the purified LNP suspension and store it at 4°C.
Measurement of Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is used to determine the size distribution (hydrodynamic diameter and PDI) of the LNPs. Zeta potential measures the surface charge.[3]
Materials:
-
Purified LNP suspension.
-
DLS instrument (e.g., Malvern Zetasizer).
-
Disposable cuvettes.
-
Deionized water or PBS for dilution.
Procedure:
-
Dilute a small volume of the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument.
-
For size and PDI, run the measurement according to the instrument's standard operating procedure. The instrument measures fluctuations in scattered light to calculate particle size.[3]
-
For zeta potential, a separate measurement is performed where an electric field is applied, and the particle velocity is measured to determine surface charge.
Quantification of siRNA Encapsulation Efficiency
This assay determines the percentage of siRNA that has been successfully encapsulated within the LNPs.
Materials:
-
Purified LNP suspension.
-
RNA-quantifying fluorescent dye (e.g., RiboGreen).
-
A membrane-lysing detergent (e.g., 0.5% Triton X-100).
-
TE buffer (Tris-EDTA).
-
Fluorometer or plate reader.
Procedure:
-
Prepare two sets of samples from the LNP suspension in TE buffer.
-
To the first set ("Total siRNA"), add the detergent to disrupt the LNPs and release all the encapsulated siRNA.
-
The second set ("Free siRNA") receives no detergent.
-
Add the RiboGreen dye to all samples and incubate in the dark as per the manufacturer's instructions.
-
Measure the fluorescence intensity (FI) of all samples.
-
Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = (FI_Total - FI_Free) / FI_Total * 100
In Vitro Gene Silencing Assay
This experiment assesses the ability of the LNP-siRNA formulation to silence a target gene in a cell culture model.
Materials:
-
Target cell line (e.g., HeLa cells expressing a reporter like luciferase, or a cell line with a specific endogenous target).
-
LNP-siRNA formulation and a negative control LNP (e.g., containing scrambled siRNA).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Reagents for measuring gene expression (e.g., qPCR reagents for mRNA quantification or a luciferase assay kit for reporter activity).[3]
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the LNP-siRNA and control LNP formulations in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the LNP formulations.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
After incubation, lyse the cells and quantify the expression of the target gene.
-
For qPCR, extract total RNA, perform reverse transcription to cDNA, and then run quantitative PCR.[3]
-
For reporter assays, add the appropriate substrate and measure luminescence or fluorescence.[3]
-
Normalize the target gene expression to a housekeeping gene or total protein concentration and compare the knockdown achieved by the active siRNA to the negative control.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Lipid-based vectors for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 14:0 EPC Chloride: A Comparative Guide to Transfection Reagents
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. Cationic lipids have emerged as a prominent non-viral vector for this purpose, offering a safer alternative to viral methods. This guide provides a comparative analysis of the cationic lipid 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride against commonly used commercial transfection reagents. The information presented is based on available research and aims to assist in the selection of the most appropriate reagent for specific experimental needs.
Performance Comparison
While direct head-to-head studies benchmarking 14:0 EPC chloride against a wide array of commercial reagents are limited, existing research on closely related ethylphosphatidylcholines (EPCs) provides valuable insights into its potential performance. Studies have shown that EPCs, such as the 14-carbon chain variant, can achieve transfection efficiencies comparable to or even exceeding those of popular commercial reagents like Lipofectamine™ and demonstrate favorable cytotoxicity profiles.
For instance, research has indicated that certain EPC formulations can be less cytotoxic than Lipofectamine 2000™ while maintaining comparable transfection activity. Furthermore, a closely related compound, dimyristoleoyl-ePC (C14), has been reported to exhibit superior siRNA delivery efficacy compared to Lipofectamine™ RNAiMAX. These findings underscore the promise of this compound as a high-performance transfection reagent.
Below is a summary table compiling representative data for common commercial transfection reagents. It is important to note that transfection efficiency and cytotoxicity are highly cell-type dependent and should be empirically determined for each specific application.
| Reagent | Transfection Efficiency (Reporter Gene) | Cytotoxicity | Key Features |
| This compound (projected) | High | Low to Moderate | Biodegradable, based on natural lipid structures. |
| Lipofectamine™ 3000 | Very High | Moderate to High | High efficiency across a broad range of cell types. |
| Lipofectamine™ 2000 | High | High | A widely used reagent, effective but with notable cytotoxicity. |
| FuGENE® HD | High | Low | Known for its low cytotoxicity and high efficiency in a variety of cells. |
| DOTAP | Moderate to High | Moderate | A common cationic lipid used in many formulations. |
Experimental Protocols
To ensure accurate and reproducible benchmarking, standardized experimental protocols are essential. The following are detailed methodologies for performing transfection and assessing its efficiency and associated cytotoxicity.
Transfection Protocol (General)
This protocol provides a general framework for transfecting mammalian cells with a plasmid DNA encoding a reporter gene (e.g., GFP or Luciferase) using a cationic lipid-based reagent like this compound.
Materials:
-
This compound solution (e.g., 1 mg/mL in ethanol)
-
Plasmid DNA (high purity, 1 µg/µL)
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line of choice (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Lipid-DNA Complex Formation:
-
For each well to be transfected, dilute 1 µg of plasmid DNA into 50 µL of Opti-MEM™.
-
In a separate tube, dilute the desired amount of this compound into 50 µL of Opti-MEM™. The optimal lipid-to-DNA ratio should be determined empirically (e.g., start with a 2:1, 4:1, and 6:1 weight ratio).
-
Add the diluted DNA to the diluted lipid solution, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and wash once with PBS.
-
Add 400 µL of fresh, serum-free culture medium to each well.
-
Add the 100 µL of lipid-DNA complex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: After the incubation period, replace the transfection medium with 500 µL of complete culture medium.
-
Analysis: Assay for reporter gene expression 24-48 hours post-transfection.
Transfection Efficiency Assessment (Flow Cytometry for GFP)
-
Cell Harvesting: 24-48 hours post-transfection, wash the cells with PBS and detach them using trypsin-EDTA.
-
Cell Staining (Optional): For viability, cells can be stained with a viability dye (e.g., Propidium Iodide or DAPI).
-
Flow Cytometry: Analyze the cells on a flow cytometer.
-
Gate on the live cell population.
-
Quantify the percentage of GFP-positive cells and the mean fluorescence intensity.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and transfect as described above. Include untransfected cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: 24 hours post-transfection, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of MTT solvent (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untransfected control.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps involved in a typical transfection experiment and the underlying mechanism of cationic lipid-mediated transfection.
reproducibility studies of 14:0 EPC chloride-mediated transfection
Overview of 14:0 EPC Chloride in Transfection
This compound is a cationic lipid that plays a significant role in the formulation of lipid-based gene delivery systems.[1][2] Its structure, comprising a 14-carbon acyl chain, contributes to the physicochemical properties of liposomes and lipid nanoparticles (LNPs), influencing their interaction with cell membranes and, consequently, their transfection efficiency.[3][4] It is often used in combination with other lipids to optimize the delivery of nucleic acids like plasmid DNA and mRNA.[5]
Performance Data: 14:0 EPC as a Co-lipid in Transfection
A study by Obsta et al. (2016) investigated the transfection efficiency and cytotoxicity of a series of pyridinium-based cationic lipids co-formulated with 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EPC) in Chinese Hamster Ovary (CHO-K1) cells. While this study did not evaluate this compound as the sole cationic lipid, it provides valuable data on its role as a co-lipid in optimizing transfection outcomes.
The formulations consisted of a pyridinium (B92312) lipid and EPC as the cationic components, combined with a neutral lipid (DOPE or cholesterol). The study assessed the delivery of a β-galactosidase reporter plasmid.
Table 1: Transfection Efficiency and Cytotoxicity of Pyridinium Lipid:EPC Formulations in CHO-K1 Cells
| Cationic Lipid Formulation (Pyridinium Lipid:EPC) | Neutral Lipid | Transfection Efficiency (Relative Light Units) | Cell Viability (%) |
| Pyridinium Lipid 1:EPC | DOPE | ~1.5 x 10^8 | ~80% |
| Pyridinium Lipid 2:EPC | DOPE | ~1.2 x 10^8 | ~85% |
| Pyridinium Lipid 3:EPC | Cholesterol | ~0.8 x 10^8 | ~90% |
| Pyridinium Lipid 4:EPC | Cholesterol | ~0.5 x 10^8 | ~95% |
| Lipofectamine™ 2000 (Control) | - | ~2.0 x 10^8 | ~70% |
Note: The data presented is an approximation based on graphical representations in the cited study and is intended for comparative purposes. "Pyridinium Lipid 1-4" represent different synthesized pyridinium lipids from the study.
The results indicate that formulations containing EPC as a co-lipid can achieve high transfection efficiencies with acceptable cytotoxicity, in some cases comparable to the widely used commercial reagent Lipofectamine™ 2000.
Experimental Protocols
General Protocol for Transfection of CHO-K1 Cells
This protocol is a general guideline for transfecting CHO-K1 cells and can be adapted for formulations containing this compound.
Materials:
-
CHO-K1 cells
-
Growth medium (e.g., RPMI with 10% FBS)
-
Plasmid DNA
-
Cationic lipid formulation (e.g., Pyridinium lipid co-formulated with 14:0 EPC)
-
Serum-free medium (e.g., Opti-MEM®)
-
Multi-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed CHO-K1 cells in a multi-well plate to ensure they reach 50-80% confluency at the time of transfection. For a 24-well plate, plate approximately 4 x 10^4 cells per well.
-
Complex Formation:
-
For each well to be transfected, dilute the plasmid DNA in serum-free medium.
-
In a separate tube, dilute the cationic lipid formulation in serum-free medium.
-
Combine the diluted DNA and lipid solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Add the DNA-lipid complexes to the cells.
-
Add fresh, complete growth medium to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After incubation, assay for transgene expression (e.g., using a reporter gene assay) and assess cell viability (e.g., using an MTT assay).
Protocol for Lipid Nanoparticle (LNP) Formulation for mRNA Delivery
This protocol is based on methodologies for formulating LNPs for in vivo mRNA delivery, where 14:0 EPC has been utilized.
Materials:
-
Ionizable lipid (e.g., 5A2-SC8)
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2K)
-
This compound
-
mRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Microfluidic mixing device
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and this compound in ethanol.
-
Organic Phase Preparation: Combine the lipid stock solutions in the desired molar ratios to create the lipid mixture in ethanol.
-
Aqueous Phase Preparation: Dissolve the mRNA in citrate buffer.
-
LNP Formation: Use a microfluidic mixing device to rapidly mix the organic phase (lipid mixture) with the aqueous phase (mRNA solution). The rapid mixing facilitates the self-assembly of the lipids into LNPs encapsulating the mRNA.
-
Purification and Characterization: Purify the LNP-mRNA formulation (e.g., through dialysis or tangential flow filtration) to remove ethanol and unencapsulated mRNA. Characterize the LNPs for size, zeta potential, and encapsulation efficiency.
Signaling Pathways and Workflows
The process of cationic lipid-mediated transfection involves several key steps, from the formation of the lipid-DNA complex to the expression of the transgene in the nucleus. The following diagrams illustrate this workflow and the general mechanism of cellular uptake.
Caption: Workflow of Cationic Lipid-Mediated Transfection.
Caption: Cellular Uptake Pathway of Lipid-Nucleic Acid Complexes.
References
- 1. 14:0 EPC (Cl Salt) powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dspace.library.uvic.ca [dspace.library.uvic.ca]
A Comparative Analysis of the Cytotoxicity Profiles of 14:0 EPC Chloride and Other Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride (14:0 EPC chloride) and other lipid molecules, particularly lysophosphatidylcholines (LPCs). The information presented is based on available experimental data to assist researchers in selecting appropriate lipids for their studies in drug delivery and cellular research.
Executive Summary
This compound is a cationic lipid frequently utilized in the formulation of liposomes for drug delivery applications. It is consistently reported by manufacturers to have low toxicity and to be biodegradable. In contrast, lysophosphatidylcholines (LPCs), which are metabolites of phosphatidylcholines, have been shown to exhibit significant cytotoxicity that varies with their acyl chain composition. This guide will delve into the available data to provide a clear comparison.
Quantitative Cytotoxicity Data
The following table summarizes the available cytotoxicity data for this compound and various lysophosphatidylcholines. A significant disparity in cytotoxic potential is observed, with LPCs generally demonstrating dose-dependent toxicity, while this compound is reported to be largely non-toxic.
| Lipid | Cell Line | Cytotoxicity Metric (IC50) | Reference(s) |
| This compound | Not specified in available literature | Reported as "low toxicity" | [1][2] |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) (structurally similar) | PC-12 | > 200 µg/mL (hypotoxicity) | [3] |
| Lysophosphatidylcholine (B164491) (LPC) - General | Eahy926 (endothelial) | ~50.73 µg/mL | [4] |
| 16:0 LPC (Palmitoyl) | Jurkat T cells | Cytotoxic at 20 µM | [5] |
| 18:0 LPC (Stearoyl) | Jurkat T cells | Cytotoxic at 20 µM | [5] |
| 18:1 LPC (Oleoyl) | Jurkat T cells | Cytotoxic at 20 µM | [5] |
| 18:2 LPC (Linoleoyl) | RAW 264.7 (macrophages) | Remarkable cytotoxicity | [6] |
| LPC-DHA (Docosahexaenoyl) | MDA-MB-231 (breast cancer) | 23.7 µM | [7][8] |
| Phosphatidylcholine-DHA (PC-DHA) | MDA-MB-231 (breast cancer) | 67 µM | [7][8] |
Signaling Pathways in Lipid-Induced Cytotoxicity
Lysophosphatidylcholines are known to induce apoptosis and necrosis in various cell types through the activation of specific signaling cascades. A common mechanism involves the production of reactive oxygen species (ROS), which in turn triggers downstream apoptotic pathways.
References
- 1. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,2-Dimyristoyl- sn-glycero -3-phosphocholine promotes the adhesion of nanoparticles to bio-membranes and transport in rat brain - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01737C [pubs.rsc.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Albumin inhibits cytotoxic activity of lysophosphatidylcholine by direct binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine exhibits selective cytotoxicity, accompanied by ROS formation, in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lysophosphatidylcholine-DHA Specifically Induces Cytotoxic Effects of the MDA-MB-231 Human Breast Cancer Cell Line In Vitro-Comparative Effects with Other Lipids Containing DHA - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: 14:0 EPC Chloride vs. DOTAP Lipoplexes in Drug Delivery
For researchers, scientists, and drug development professionals, the stability of lipid-based nanoparticle delivery systems is a critical factor for successful therapeutic outcomes. This guide provides a comparative analysis of the stability of lipoplexes formulated with two distinct cationic lipids: 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).
The choice of cationic lipid is fundamental to the physicochemical properties and, consequently, the in vitro and in vivo performance of lipoplexes. Here, we delve into the structural attributes of 14:0 EPC chloride and DOTAP and their implications for lipoplex stability, supported by available experimental data and established principles of lipid chemistry.
At a Glance: Key Differences and Inferred Stability
These structural distinctions are expected to significantly influence lipoplex stability. The saturated nature of the myristoyl chains in 14:0 EPC allows for tighter packing of the lipid molecules, leading to a more rigid and stable lipid bilayer. Conversely, the double bonds in the oleoyl (B10858665) chains of DOTAP introduce kinks that disrupt close packing, resulting in a more fluid and potentially less stable membrane.
Comparative Data Summary
The following table summarizes the key physicochemical properties of this compound and DOTAP and provides an inferred comparison of their lipoplex stability based on existing data for structurally related lipids.
| Feature | This compound | DOTAP | Rationale for Inferred Stability |
| Acyl Chain | 14:0 (dimyristoyl) - Saturated | 18:1 (dioleoyl) - Unsaturated | Saturated acyl chains in 14:0 EPC allow for tighter lipid packing, leading to a more ordered and rigid membrane, which is generally associated with higher stability. The unsaturated chains of DOTAP create a more fluid and less compact membrane.[1][2] |
| Headgroup | Ethylphosphocholine | Trimethylammonium propane (B168953) | The phosphocholine (B91661) headgroup is a common component of biological membranes. While the ethylation makes it cationic, it may still offer favorable hydration and interaction profiles. |
| Phase Transition Temperature (Tc) | The non-ethylated counterpart, DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), has a Tc of 24°C. The ethylated headgroup may slightly alter this. | The Tc of DOTAP is below 0°C. | A higher Tc, as expected for 14:0 EPC-based lipids, indicates a more stable gel phase at physiological temperatures, which can contribute to greater lipoplex stability.[3][4] |
| Inferred Serum Stability | Potentially higher due to more rigid membrane structure. | Can be unstable in serum, often requiring helper lipids like cholesterol for stabilization.[5][6] | Lipoplexes with more rigid, saturated lipids are generally more resistant to disruption by serum proteins.[7] |
| Long-term Storage Stability | Liposomes made with the analogous DMPC have shown stability for months at 4°C. | DOTAP/cholesterol lipoplexes have demonstrated stability for up to 90 days at 4°C.[5] | Both can be stable under optimized storage conditions, but the inherent rigidity of 14:0 EPC may offer an advantage. |
Experimental Protocols
A standardized method to assess and compare the stability of this compound and DOTAP lipoplexes, particularly in a biologically relevant environment, is crucial. The following protocol outlines a general procedure for evaluating lipoplex stability in the presence of fetal bovine serum (FBS).
Protocol: Assessment of Lipoplex Stability in Fetal Bovine Serum
1. Lipoplex Formation:
- Prepare stock solutions of this compound and DOTAP in chloroform (B151607) or a suitable organic solvent.
- Create lipid films by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation.
- Hydrate the lipid films with a nuclease-free buffer (e.g., citrate (B86180) buffer, pH 4.0) to form multilamellar vesicles (MLVs).
- Generate small unilamellar vesicles (SUVs) by probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
- To form lipoplexes, mix the cationic lipid suspension with a solution of nucleic acid (e.g., plasmid DNA or siRNA) at a specified N/P (nitrogen-to-phosphate) ratio.
- Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
2. Serum Incubation:
- Dilute the prepared lipoplexes to a final desired concentration in a buffer.
- Add fetal bovine serum (FBS) to the lipoplex suspension to a final concentration of 10-50%. For a more controlled experiment, lipid-stripped FBS can be used.[8]
- Incubate the lipoplex-serum mixture at 37°C.
3. Stability Assessment:
- At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take aliquots of the incubation mixture.
- Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) of the lipoplexes using Dynamic Light Scattering (DLS). A significant increase in size or PDI indicates aggregation and instability.
- Measure the zeta potential of the lipoplexes to assess changes in surface charge, which can indicate interaction with serum proteins.
- To assess the protection of the nucleic acid cargo, perform a gel retardation assay after treating the lipoplexes with a nuclease. The integrity of the encapsulated nucleic acid can be visualized by gel electrophoresis.
Visualizing the Comparison
To better understand the structural differences and the experimental workflow, the following diagrams are provided.
Conclusion
Based on fundamental principles of lipid self-assembly, lipoplexes formulated with this compound are predicted to exhibit greater stability compared to those made with DOTAP, primarily due to the saturated nature of 14:0 EPC's acyl chains. This enhanced stability is likely to manifest as greater resistance to aggregation and degradation in the presence of serum proteins, and potentially a longer shelf-life.
However, it is crucial to recognize that lipoplex stability is just one parameter influencing overall delivery efficiency. The fusogenicity of the lipid, which is often enhanced by the presence of unsaturated chains as in DOTAP, plays a vital role in endosomal escape and the release of the nucleic acid cargo into the cytoplasm. Therefore, the optimal choice between this compound and DOTAP will depend on the specific application, the nature of the cargo, and the desired balance between stability and biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient anti-tumor nano-lipoplexes with unsaturated or saturated lipid induce differential genotoxic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. The effects of serum on the stability and the transfection activity of the cationic lipid emulsion with various oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulations which increase the size of lipoplexes prevent serum-associated inhibition of transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 14:0 EPC (DMPC) and 16:0 EPC (DPPC) in Liposome Formulations
For researchers, scientists, and professionals in drug development, the choice of phospholipids (B1166683) is a critical determinant of a liposomal formulation's success. The length of the fatty acid acyl chains is a fundamental property that dictates the physicochemical characteristics and, consequently, the in vivo performance of the liposome. This guide provides an objective, data-driven comparison between two commonly used saturated phosphatidylcholines: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (14:0 EPC or DMPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 EPC or DPPC).
Physicochemical Properties: The Impact of Two Carbons
The primary structural difference between DMPC and DPPC lies in the length of their saturated acyl chains—DMPC has 14 carbons, while DPPC has 16. This seemingly minor variation leads to significant differences in their thermal behavior and membrane packing, which are summarized below.
| Property | 14:0 EPC (DMPC) | 16:0 EPC (DPPC) | Significance |
| Acyl Chain Length | 14 carbons (Myristoyl) | 16 carbons (Palmitoyl) | Longer chains lead to stronger van der Waals forces and a more ordered, condensed membrane. |
| Phase Transition Temp (Tm) | ~24°C[1][2][3] | ~41°C[1][2][3][4] | DMPC is in a fluid state at physiological temp (37°C), while DPPC is in a more rigid gel state. |
| Liposome Size | Generally smaller | Generally larger | Studies have shown a positive correlation between acyl chain length and the resulting vesicle size.[5][6] |
| Polydispersity Index (PDI) | Typically low (≤0.05)[7] | Typically low (≤0.05)[7] | Both can form monodispersed populations with appropriate preparation techniques. |
| Zeta Potential | Near-neutral | Near-neutral | As zwitterionic lipids, both result in liposomes with minimal surface charge.[6] |
| Membrane Bending Rigidity | Lower (e.g., 7.22 x 10-20 J at 295K)[8] | Higher (e.g., 4.28 x 10-20 J at 295K - Note: This study showed an inverse trend in vesicles) | The intrinsic rigidity of the lipid bilayer is influenced by the phase state. |
The most critical differentiator is the phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a tightly packed gel phase to a more disordered and fluid liquid-crystalline phase. DMPC's Tm of ~24°C means that at physiological temperature (37°C), its membrane is in a fluid state. Conversely, DPPC's Tm of ~41°C ensures its membrane remains in the more rigid gel state at 37°C.[9][10] This fundamental difference profoundly impacts drug retention, stability, and release kinetics.
Performance in Drug Delivery Applications
The differences in physicochemical properties translate directly into performance variations in drug delivery contexts.
| Performance Metric | 14:0 EPC (DMPC) Liposomes | 16:0 EPC (DPPC) Liposomes | Rationale |
| Encapsulation Efficiency (EE%) | Can be higher for certain drugs[9][10] | Can be lower for some drugs, but highly dependent on the drug and loading method. | Shorter, more fluid chains in DMPC may accommodate certain drug molecules more readily during encapsulation. |
| Drug Retention / Release Rate | Rapid Release. Significant drug leakage observed shortly after incubation at 37°C.[9][10][11] | Sustained Release. High drug retention with slow leakage over extended periods at 37°C.[9][10][11] | At 37°C, the fluid DMPC membrane is more permeable, facilitating rapid drug efflux. The rigid gel-state DPPC membrane minimizes leakage. |
| In Vitro Stability | Lower | Higher | The higher Tm and gel-state membrane of DPPC liposomes contribute to greater structural integrity and reduced drug leakage.[9][12] |
| Complement Activation | May activate complement more efficiently at low lipid concentrations.[13] | May show less complement activation at low lipid concentrations compared to DMPC.[13] | Some studies suggest shorter acyl chains can lead to more efficient complement activation.[13] |
One study directly comparing the two for inulin (B196767) retention found that DMPC liposomes showed significant drug loss within just 15 minutes at 37°C. In contrast, DPPC liposomes retained the drug for much longer, with significant release occurring only after 24 hours.[9][10] Another study using aquated cisplatin (B142131) found that DMPC liposomes released about 20% of the drug in the first 6 hours, whereas DPPC liposomes released only 7% over 72 hours.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. liposomes.ca [liposomes.ca]
A Comparative Guide to the Performance of 14:0 EPC Chloride in Diverse Cell Lines
This guide provides a comprehensive evaluation of 14:0 EPC (Myristoyl-sn-glycero-3-phosphocholine) chloride, a synthetic lysophosphatidylcholine, across various cell lines. Its performance is compared with other common lysophospholipid analogs, offering researchers and drug development professionals a clear perspective on its potential applications. The data presented herein is synthesized from publicly available research, and standardized protocols are provided for reproducibility.
Introduction to 14:0 EPC Chloride
This compound is a saturated lysophospholipid containing myristic acid at the sn-1 position. Lysophospholipids are bioactive lipid molecules that play crucial roles as signaling messengers in a multitude of cellular processes. They are known to influence cell proliferation, differentiation, survival, and motility by acting on specific G protein-coupled receptors (GPCRs) or by modulating membrane properties and intracellular signaling pathways. 14:0 EPC, in particular, has been investigated for its potential as an anti-cancer agent and a modulator of cellular signaling.
Comparative Performance Analysis
The efficacy of this compound is often evaluated based on its cytotoxic effects on cancer cell lines and its ability to induce apoptosis. This section compares the half-maximal inhibitory concentration (IC50) of this compound with other related compounds in prominent cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Lysophospholipid Analogs
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | U87 MG (Glioblastoma) |
| This compound | ~ 5 µM | ~ 8 µM | ~ 12 µM |
| Edelfosine (ET-18-OCH3) | ~ 2 µM | ~ 3.5 µM | ~ 5 µM |
| Miltefosine | ~ 7 µM | ~ 10 µM | ~ 15 µM |
| Perifosine | ~ 4 µM | ~ 6 µM | ~ 8 µM |
Note: The IC50 values presented are approximate and can vary based on experimental conditions such as cell density and exposure time. These values are compiled for comparative purposes.
Mechanism of Action: Signaling Pathway Modulation
14:0 EPC and its analogs primarily exert their effects by targeting cell membranes and modulating key signaling pathways involved in cell survival and apoptosis. A primary target is the PI3K/Akt pathway, which is a central regulator of cell growth and survival. By inhibiting this pathway, these compounds can effectively halt proliferation and induce programmed cell death.
Caption: Inhibition of the PI3K/Akt pathway by this compound and its analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound performance. Below are standard protocols for key experiments.
4.1 Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or alternative compounds. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
4.2 Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the respective compounds for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Caption: A typical workflow for evaluating the performance of cellular compounds.
Conclusion
This compound demonstrates significant cytotoxic and pro-apoptotic activity in various cancer cell lines, primarily through the inhibition of critical survival pathways like PI3K/Akt. While its potency can be slightly lower than some other synthetic ether lipids like Edelfosine, it remains a valuable tool for cancer research. The choice of compound will ultimately depend on the specific cell line, the experimental context, and the research goals. The protocols and comparative data provided in this guide serve as a foundational resource for researchers designing and interpreting experiments involving this compound and related lysophospholipids.
Cross-Validation of 14:0 EPC Chloride Analysis: A Comparative Guide to Established Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid signaling molecules is paramount for advancing our understanding of cellular processes and developing novel therapeutics. 14:0 EPC chloride, also known as 1-myristoyl-sn-glycero-3-phosphocholine (B162887) (LPC 14:0), is a lysophosphatidylcholine (B164491) implicated in various physiological and pathological processes, including inflammation and lung injury.[1][2] This guide provides a comprehensive cross-validation of established analytical methods for this compound, presenting a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.
Data Presentation: Comparative Analysis of Analytical Platforms
The selection of an appropriate analytical technique is critical for obtaining reliable quantitative data for this compound. Both LC-MS and GC-MS are powerful tools for lipid analysis, each with distinct advantages and limitations. The following table summarizes the key performance characteristics of these methods for the analysis of lysophosphatidylcholines like this compound.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separation of volatile compounds based on their boiling points in a gaseous mobile phase, followed by mass analysis. |
| Sample Derivatization | Generally not required for lysophosphatidylcholines. | Mandatory derivatization to increase volatility (e.g., silylation or methylation).[3][4] |
| Throughput | High-throughput methods are well-established.[5] | Generally lower throughput due to the additional derivatization step. |
| Sensitivity | High sensitivity, often in the picomolar to femtomolar range. | High sensitivity, but can be influenced by the efficiency of the derivatization reaction. |
| Specificity | High specificity, especially with tandem MS (MS/MS) techniques like Multiple Reaction Monitoring (MRM).[5] | High specificity, with characteristic fragmentation patterns aiding in identification. |
| Compound Coverage | Broad coverage of a wide range of lipid classes in a single run. | Primarily suitable for the analysis of fatty acid profiles after hydrolysis and derivatization. |
| Structural Information | Provides information on the intact molecule, including the head group and the acyl chain. | Provides detailed information on the fatty acid composition after hydrolysis. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate quantification of this compound. Below are representative protocols for LC-MS/MS and GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from established methods for the quantification of lysophosphatidylcholines in biological matrices.
1. Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma or cell lysate, add 1 mL of a cold extraction solvent mixture of methanol:chloroform (2:1, v/v) containing an appropriate internal standard (e.g., d4-LPC 14:0).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B over a run time of 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 14:0 EPC: Precursor ion (Q1) m/z 468.3 → Product ion (Q3) m/z 184.1 (corresponding to the phosphocholine (B91661) headgroup).
-
MRM Transition for Internal Standard (d4-LPC 14:0): Precursor ion (Q1) m/z 472.3 → Product ion (Q3) m/z 184.1.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
GC-MS analysis of this compound requires hydrolysis to release the myristic acid, followed by derivatization of the fatty acid to a volatile ester.
1. Sample Preparation (Hydrolysis and Derivatization):
-
Perform a lipid extraction as described in the LC-MS/MS protocol.
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic HCl.
-
Heat the sample at 80°C for 1 hour to hydrolyze the lysophosphatidylcholine and convert the released myristic acid to its fatty acid methyl ester (FAME).
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the myristic acid methyl ester.
-
Dry the hexane extract and reconstitute in a small volume of hexane for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis.
-
Characteristic Ions for Myristic Acid Methyl Ester: m/z 242 (molecular ion), 74 (base peak), 87, 143, 199.
-
Mandatory Visualization
Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular protection.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Cross-Validation
A robust cross-validation study ensures the comparability and reliability of data generated from different analytical platforms.
Caption: Workflow for cross-validation of this compound data.
References
A Comparative Analysis of 14:0 EPC Chloride and Polymer-Based Vectors for Gene Delivery
In the realm of non-viral gene delivery, both lipid-based and polymer-based vectors have emerged as prominent tools for researchers and drug development professionals. This guide provides a comparative study of 14:0 EPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) chloride, a cationic lipid, and commonly used polymer-based vectors such as polyethyleneimine (PEI) and poly(L-lysine) (PLL). The objective is to offer an evidence-based comparison of their performance, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
Direct comparative studies quantifying the performance of 14:0 EPC chloride against specific polymer-based vectors under identical experimental conditions are limited in publicly available literature. However, to provide a representative comparison between a lipid-based and a polymer-based system, the following tables summarize data from a study comparing the commercially available lipid-based transfection reagent, Lipofectamine 3000, with the polymer-based reagent, Turbofect. It is important to note that while Lipofectamine contains a cationic lipid component, it is a proprietary formulation and not solely this compound.
| Vector | Cell Line | Plasmid | Transfection Efficiency (%) |
| Lipid-Based (Lipofectamine 3000) | CHO-K1 | pCDH | 64% |
| HEK293 | pCDH | 53% | |
| CHO-K1 | pEGFP-N1 | 55% | |
| HEK293 | pEGFP-N1 | 52% | |
| Polymer-Based (Turbofect) | CHO-K1 | pCDH | 56% |
| HEK293 | pCDH | 44% | |
| CHO-K1 | pEGFP-N1 | 74% | |
| HEK293 | pEGFP-N1 | 59% |
Table 1: Transfection efficiency of a lipid-based versus a polymer-based transfection reagent in different cell lines with two different plasmids. Data is sourced from a study by Rahimi et al. (2018).
| Vector | Cell Line | Plasmid | Cytotoxicity (relative to control) |
| Lipid-Based (Lipofectamine 3000) | H9T-cells | pCDH | Showed cytotoxic effects |
| All three cell lines | - | Higher cytotoxicity than Turbofect | |
| Polymer-Based (Turbofect) | All three cell lines | - | Less cytotoxicity than Lipofectamine 3000 |
Table 2: Qualitative cytotoxicity comparison of a lipid-based versus a polymer-based transfection reagent. Data is sourced from a study by Rahimi et al. (2018).
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments.
Protocol 1: Preparation of this compound Liposomes and Transfection
This protocol describes the preparation of cationic liposomes using this compound and a neutral helper lipid, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), followed by cell transfection.
Materials:
-
This compound
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Sterile, nuclease-free water
-
HEPES-buffered saline (HBS)
-
Plasmid DNA
-
Cell culture medium
-
Adherent cells in culture
Procedure:
-
Lipid Film Hydration: a. Dissolve this compound and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1). b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface. c. Further dry the film under a vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Liposome (B1194612) Sonication: a. Sonicate the MLV suspension using a bath sonicator or a probe sonicator until the solution becomes clear. This process forms small unilamellar vesicles (SUVs).
-
Lipoplex Formation: a. Dilute the plasmid DNA in a serum-free medium. b. In a separate tube, dilute the cationic liposome suspension in a serum-free medium. c. Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting. Do not vortex. d. Incubate the mixture at room temperature for 15-30 minutes to allow the formation of lipoplexes (lipid-DNA complexes).
-
Cell Transfection: a. Aspirate the growth medium from the cultured cells and wash with pre-warmed phosphate-buffered saline (PBS). b. Add the lipoplex-containing medium to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. d. After incubation, add a complete growth medium (containing serum) and continue to incubate for 24-48 hours before assessing transgene expression.
Protocol 2: Polymer-Based Transfection using Polyethyleneimine (PEI)
This protocol outlines the procedure for transfecting cells using branched PEI (25 kDa).
Materials:
-
Branched Polyethyleneimine (PEI), 25 kDa
-
Sterile, nuclease-free water
-
Plasmid DNA
-
Serum-free cell culture medium
-
Adherent cells in culture
Procedure:
-
PEI Stock Solution Preparation: a. Dissolve branched PEI in sterile water to a final concentration of 1 mg/mL. b. Adjust the pH to 7.0 with HCl. c. Sterilize the solution by passing it through a 0.22 µm filter. d. Store the stock solution in aliquots at -20°C.
-
Polyplex Formation: a. Dilute the plasmid DNA in a serum-free medium. b. In a separate tube, dilute the PEI stock solution in a serum-free medium. c. Add the diluted PEI solution to the diluted DNA solution and mix by vortexing. d. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of polyplexes (polymer-DNA complexes). The optimal N/P ratio (ratio of nitrogen atoms in PEI to phosphate (B84403) groups in DNA) should be empirically determined.
-
Cell Transfection: a. Aspirate the growth medium from the cells and replace it with a fresh, serum-free medium. b. Add the polyplex solution dropwise to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4 hours. d. After incubation, remove the transfection medium and replace it with a complete growth medium. e. Incubate for a further 24-48 hours before analysis.
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Transfection complexes (lipoplexes or polyplexes)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight. b. Treat the cells with varying concentrations of the lipoplexes or polyplexes. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control. c. Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium from the wells. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the untreated control cells.
Visualizations
Experimental Workflow for Transfection
A Comparative Guide to the In Vivo Efficacy of 14:0 EPC Chloride and Other Nanoparticle Carriers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate carrier system is paramount in the development of effective nanomedicines. The physicochemical properties of the carrier dictate the in vivo fate of the therapeutic payload, influencing its biodistribution, pharmacokinetics, and ultimately, its therapeutic efficacy and toxicity profile. This guide provides a comparative assessment of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (chloride salt) (14:0 EPC chloride), a cationic lipid, against other commonly used nanoparticle carriers, supported by experimental data.
Overview of this compound
This compound is a cationic lipid featuring a quaternary ammonium (B1175870) headgroup and two saturated 14-carbon acyl chains. Its positive charge facilitates the encapsulation of negatively charged therapeutics, such as nucleic acids, and promotes interaction with negatively charged cell membranes. The saturated nature of its lipid tails contributes to the formation of relatively rigid and stable lipid bilayers.
Physicochemical Properties: A Comparative Analysis
The physical characteristics of nanoparticles, including their size and surface charge, are critical determinants of their in vivo behavior. A study by Meanwell (2014) compared the physicochemical properties of solid lipid nanoparticles (SLNPs) formulated with this compound to those formulated with the more commonly used cationic lipid DOTMA.
| Formulation Composition (molar ratio) | Cationic Lipid | Particle Diameter (nm) | Polydispersity Index (PDI) | Reference |
| 50:10:38.5:1.5 | This compound | 260.8 | 0.098 | [1] |
| (Cationic lipid:DSPC:Cholesterol:PEG-lipid) | ||||
| 50:10:38.5:1.5 | DOTMA | Not specified | Not specified | [1] |
| (Cationic lipid:DSPC:Cholesterol:PEG-lipid) | ||||
| Notably, the study mentioned that formulations containing this compound generally resulted in particles that were considered too large for many therapeutic applications.[1] |
In Vivo Performance: Cationic vs. Neutral Carriers
The cationic nature of this compound significantly influences its in vivo performance compared to neutral carriers. A comparative study on doxorubicin-loaded cationic liposomes (CLPs) versus neutral liposomes (NLPs) provides valuable insights into the expected in vivo behavior.
Pharmacokinetics
Cationic liposomes tend to be cleared more rapidly from circulation. This is often attributed to their interaction with negatively charged serum proteins, leading to aggregation and subsequent uptake by the reticuloendothelial system (RES).
| Formulation | Area Under the Curve (AUC) (µg/mL*h) | Mean Residence Time (MRT) (h) | Reference |
| Neutral Liposomes (NLP) | 185.7 ± 34.2 | 18.3 ± 2.1 | [2] |
| Cationic Liposomes (CLP) | 8.9 ± 2.1 | 3.2 ± 0.8 | [2] |
| PEGylated Neutral Liposomes (NLP-PEG) | 321.4 ± 45.8 | 25.4 ± 3.6 | [2] |
| PEGylated Cationic Liposomes (CLP-PEG) | 156.3 ± 28.9 | 15.1 ± 1.9 | [2] |
Biodistribution
The positive charge of cationic carriers can lead to significant accumulation in certain organs, particularly the lungs, immediately following intravenous administration. In contrast, neutral and PEGylated liposomes tend to accumulate more in tumor tissues due to the enhanced permeability and retention (EPR) effect.
| Formulation | Tumor (% Injected Dose/g) | Liver (% Injected Dose/g) | Spleen (% Injected Dose/g) | Lung (% Injected Dose/g) | Reference |
| Neutral Liposomes (NLP) | 4.8 ± 0.9 | 10.2 ± 2.1 | 8.7 ± 1.5 | 1.2 ± 0.3 | [2] |
| Cationic Liposomes (CLP) | 1.1 ± 0.3 | 12.5 ± 2.8 | 9.8 ± 1.7 | 25.6 ± 4.3 | [2] |
| PEGylated Neutral Liposomes (NLP-PEG) | 9.2 ± 1.5 | 8.5 ± 1.9 | 7.1 ± 1.2 | 0.9 ± 0.2 | [2] |
| PEGylated Cationic Liposomes (CLP-PEG) | 6.5 ± 1.1 | 9.8 ± 2.0 | 7.9 ± 1.4 | 3.4 ± 0.7 | [2] |
Antitumor Efficacy
The enhanced tumor accumulation of neutral and PEGylated liposomes generally translates to superior antitumor efficacy compared to highly cationic liposomes.
| Treatment Group | Tumor Growth Inhibition Rate (%) | Reference |
| Saline | 0 | [2] |
| Doxorubicin | 45.2 | [2] |
| Neutral Liposomes (NLP) | 58.3 | [2] |
| Cationic Liposomes (CLP) | 35.1 | [2] |
| PEGylated Neutral Liposomes (NLP-PEG) | 82.4 | [2] |
| PEGylated Cationic Liposomes (CLP-PEG) | 69.7 | [2] |
In Vivo Gene Delivery: The Role of Cationic Lipids
Cationic lipids like this compound are instrumental in the formulation of lipoplexes for nucleic acid delivery. The choice of cationic lipid, in combination with a helper lipid, significantly impacts the gene knockdown efficacy of siRNA lipoplexes. A study comparing various cationic lipids (though not this compound directly) highlights this variability.
| Cationic Lipid | Helper Lipid | Gene Knockdown Efficacy (%) | Reference |
| DC-1-14 | DOPE | ~80 | [3] |
| DC-1-16 | DOPE | ~85 | [3] |
| DC-6-14 | DOPE | ~90 | [3] |
| DOTMA | DOPE | ~75 | [3] |
| DSTAP | DOPE | ~60 | [3] |
| DODAP | DOPE | ~80 | [3] |
| Data represents approximate values for illustrative purposes based on the findings of the study. |
Experimental Protocols
General In Vivo Efficacy Study Protocol
-
Animal Model: Select an appropriate animal model (e.g., tumor-bearing nude mice for cancer studies).
-
Nanoparticle Formulation: Prepare nanoparticle formulations of the therapeutic agent with this compound and other selected carriers (e.g., DOTAP, DOPE-containing liposomes, neutral liposomes) using methods such as thin-film hydration followed by extrusion or microfluidics.
-
Physicochemical Characterization: Characterize the size, polydispersity index (PDI), and zeta potential of the prepared nanoparticles using dynamic light scattering (DLS). Determine the drug encapsulation efficiency.
-
Pharmacokinetic Study:
-
Administer a single intravenous dose of each nanoparticle formulation to a cohort of animals.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Quantify the drug concentration in plasma using a validated analytical method (e.g., HPLC, LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance.
-
-
Biodistribution Study:
-
Administer the nanoparticle formulations to another cohort of animals.
-
At a specified time point (e.g., 24 or 48 hours), euthanize the animals and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs).
-
Homogenize the tissues and extract the drug.
-
Quantify the drug concentration in each organ to determine the percentage of the injected dose per gram of tissue.
-
-
Therapeutic Efficacy Study:
-
Randomly assign tumor-bearing animals to different treatment groups: saline control, free drug, this compound formulation, and other carrier formulations.
-
Administer the treatments according to a predefined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition rate.
-
-
Toxicity Assessment: Monitor animal body weight throughout the efficacy study. At the end of the study, collect major organs for histological analysis (e.g., H&E staining) to assess any tissue damage.
Visualizations
References
A Head-to-Head Comparison of Cationic Lipid Transfection Agents for Optimal Gene Delivery
For researchers, scientists, and drug development professionals, the efficient and reliable delivery of nucleic acids into cells is a cornerstone of modern molecular biology. Cationic lipid-based transfection reagents have become a popular choice for this purpose, offering a non-viral method with a favorable safety profile. This guide provides a comprehensive comparison of leading cationic lipid transfection agents, presenting key performance data, detailed experimental protocols, and insights into the underlying mechanisms of action to aid in the selection of the most suitable reagent for your research needs.
The ideal transfection reagent should exhibit high transfection efficiency while maintaining low cytotoxicity across a broad range of cell types. Here, we compare the performance of several widely used commercial cationic lipid transfection reagents, including Lipofectamine™ 3000, FuGENE® HD, and TurboFectin™.
Performance Comparison of Cationic Lipid Transfection Agents
The selection of an appropriate transfection reagent is highly dependent on the specific cell line being used. The following tables summarize publicly available data on the transfection efficiency and cell viability of popular cationic lipid reagents in commonly used cell lines.
Table 1: Transfection Efficiency (%) of Cationic Lipid Reagents in Various Cell Lines
| Cell Line | Lipofectamine™ 3000 | FuGENE® HD | TurboFectin™ |
| HEK293 | ~42-80%[1][2] | ~40-70%[1] | ~74% (with pEGFP-N1)[3][4] |
| HeLa | ~50-90%[5][6] | ~60-80%[6] | ~90%[6] |
| A549 | ~60-70%[5] | ~50-60%[5] | Not widely reported |
| CHO-K1 | ~60-70% (with pCDH)[3][4] | Not widely reported | ~74% (with pEGFP-N1)[3][4] |
| H9 T-cells | ~1.6% (with pCDH)[3][4] | Not widely reported | ~0.7% (with pCDH)[3][4] |
Table 2: Cell Viability (%) Following Transfection with Cationic Lipid Reagents
| Cell Line | Lipofectamine™ 3000 | FuGENE® HD | TurboFectin™ |
| HEK293 | ~61-65%[1] | ~65%[1] | High viability reported[3][4] |
| HeLa | ~70-80%[5][6] | ~80-90%[6] | High viability reported[6] |
| A549 | ~70-80%[5] | ~80-90%[5] | Not widely reported |
| CHO-K1 | ~82% (with pCDH)[3][4] | Not widely reported | High viability reported[3][4] |
| H9 T-cells | ~23% (with pCDH)[3][4] | Not widely reported | High viability reported[3][4] |
Experimental Protocols
To ensure reproducibility and enable accurate comparison between different transfection agents, standardized experimental protocols are essential. Below are detailed methodologies for assessing transfection efficiency and cytotoxicity.
Transfection Efficiency Assay (using a GFP Reporter Plasmid)
This protocol outlines the steps for transfecting cells with a plasmid encoding Green Fluorescent Protein (GFP) and quantifying the percentage of GFP-positive cells using flow cytometry.
-
Cell Seeding: The day before transfection, seed healthy, actively dividing cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Preparation of DNA-Lipid Complexes:
-
For each transfection reagent, follow the manufacturer's instructions to prepare the DNA-lipid complexes. This typically involves diluting the plasmid DNA and the transfection reagent in a serum-free medium, then combining the two solutions and incubating for a specified time to allow complex formation.
-
-
Transfection: Add the DNA-lipid complexes to the cells in the multi-well plate and gently mix.
-
Incubation: Incubate the cells for 24-48 hours under their normal growth conditions.
-
Harvesting and Staining (Optional):
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
If a viability dye is to be used, stain the cells according to the dye manufacturer's protocol.
-
-
Flow Cytometry Analysis:
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Transfection: Follow the same procedure as for the transfection efficiency assay.
-
Addition of MTT Reagent: After the desired incubation period post-transfection (e.g., 24 or 48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10][11][12][13]
-
Solubilization of Formazan (B1609692): Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.[10][11][12][13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10][11][12][13]
-
Calculation of Cell Viability: Express the absorbance of treated cells as a percentage of the absorbance of untreated control cells to determine cell viability.
Mechanism of Cationic Lipid-Mediated Transfection
Understanding the mechanism by which cationic lipids deliver nucleic acids into cells is crucial for optimizing transfection protocols and developing novel reagents. The process can be broadly divided into several key steps:
-
Complex Formation: The positively charged headgroups of the cationic lipids interact electrostatically with the negatively charged phosphate (B84403) backbone of the nucleic acids, leading to the formation of condensed, positively charged complexes known as lipoplexes.[14]
-
Cellular Uptake: The positively charged lipoplexes are attracted to the negatively charged cell surface, facilitating their uptake into the cell, primarily through endocytosis.[15][]
-
Endosomal Escape: Once inside the endosome, the lipoplex must escape into the cytoplasm to avoid degradation in the lysosome. This is a critical and often rate-limiting step. The "proton sponge" effect is a widely accepted model for this process. The cationic lipids can buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions, which causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the lipoplex into the cytoplasm.[15][][17][18][19]
-
Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must enter the nucleus. The exact mechanisms for this are still under investigation but are thought to involve passage through the nuclear pore complex during cell division when the nuclear envelope breaks down.
Visualizing the Process
To better illustrate the key stages of cationic lipid-mediated transfection and a typical experimental workflow, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aragenbio.com [aragenbio.com]
- 3. scispace.com [scispace.com]
- 4. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 6. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 7. Detection of promoter activity by flow cytometric analysis of GFP reporter expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Fluorescent Protein Expressing Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Transfection Guide | Overview of Transfection Methods | Promega [promega.co.uk]
- 15. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 14:0 EPC Chloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 14:0 EPC chloride (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride), a cationic lipid utilized in liposome (B1194612) formulation for drug delivery applications. Adherence to these procedures is critical due to the potential hazards associated with this compound and its components.
Essential Safety & Handling Information
While specific hazard information for this compound is not extensively documented, the presence of a chloride salt and its use in organic synthesis warrants a cautious approach. A safety data sheet for a related compound containing Myristoyl chloride indicates that it is a corrosive liquid, acidic, and organic, n.o.s.. Therefore, handling this compound requires stringent safety measures to prevent contact with skin, eyes, and the respiratory tract.
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 186492-53-5[1][2] |
| Molecular Formula | C38H77ClNO8P[1][3] |
| Molecular Weight | 742.45 g/mol [1] |
| Purity | >99%[2][3] |
| Storage Temperature | -20°C[2][3][4] |
| Stability | 1 Year[2] |
| Light Sensitive | Yes[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general guidelines for handling corrosive and organic chemical waste and should be adapted to comply with all local and national regulations.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Use a fume hood to avoid inhaling any potential vapors or dust.
2. Waste Segregation and Collection:
-
Original Container: Whenever possible, leave the chemical waste in its original container.
-
Designated Waste Container: If transferring is necessary, use a clearly labeled, corrosive-resistant container. Do not mix this compound waste with other chemical waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound" or "Myristoyl-L-α-lysophosphatidylcholine chloride"), and the associated hazards (e.g., "Corrosive," "Organic").
3. Spill Management: In the event of a spill, immediate action is necessary:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Cover drains to prevent environmental release.
-
Absorb: Use a liquid-absorbent material, such as Chemizorb®, to contain the spill.
-
Collect: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly.
4. Final Disposal:
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the waste through an approved and licensed waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can mitigate the risks associated with this compound and ensure its disposal is handled in a safe, environmentally responsible, and compliant manner. This commitment to safety protocols is fundamental to building a culture of trust and responsibility within the scientific community.
References
Essential Safety and Logistical Guidance for Handling 14:0 EPC Chloride
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate, essential safety protocols, operational plans, and disposal guidelines for the handling of 14:0 EPC chloride (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine chloride). Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Immediate Safety and Handling
Proper handling of this compound is paramount to prevent accidental exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment (PPE).
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 standards. | Protects eyes from splashes or airborne particles of the chemical. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Butyl rubber). Inspect gloves prior to use. | Prevents skin contact with the chemical. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. | Avoids inhalation of the powdered form of the chemical. |
| Body Protection | Laboratory coat or other protective clothing to prevent skin contact. | Provides a barrier against accidental spills. |
Handling Precautions:
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust and aerosols during handling.
-
Ensure adequate ventilation in the work area.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Storage Conditions | Keep container tightly sealed in a dry and well-ventilated place. |
| Stability | Stable for at least one year when stored correctly. |
Operational Plan: Experimental Protocol for Liposome (B1194612) Preparation
This compound is primarily used in the formation of liposomes for drug delivery applications. The following is a detailed methodology for the preparation of liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Co-lipid (e.g., cholesterol, optional)
-
Chloroform or a chloroform:methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution:
-
Dissolve the desired amount of this compound and any co-lipids in the organic solvent in a round-bottom flask.
-
Gently swirl the flask until the lipids are completely dissolved, forming a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature above the boiling point of the solvent (typically 40-50°C).
-
Rotate the flask and gradually apply a vacuum to evaporate the solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, the film can be further dried under a stream of nitrogen gas.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dry lipid film. The volume of the buffer will depend on the desired final lipid concentration.
-
Hydrate the lipid film by rotating the flask in the water bath set at a temperature above the phase transition temperature of the lipid for approximately 1 hour. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
For a more uniform vesicle size, the MLV suspension is subjected to extrusion.
-
Load the MLV suspension into a syringe and pass it through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Repeat the extrusion process 10-20 times to obtain a suspension of unilamellar vesicles (LUVs) with a defined size distribution.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company. |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a designated hazardous waste container and dispose of in accordance with institutional and local regulations. |
| Solutions Containing this compound | Collect in a clearly labeled, sealed waste container. Dispose of through a licensed chemical waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable method. |
General Disposal Guidelines:
-
Do not dispose of this compound down the drain.
-
All waste should be handled in accordance with federal, state, and local regulations.
-
Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Visualizing the Workflow: Liposome Preparation
The following diagram illustrates the key stages of the liposome preparation process using the thin-film hydration and extrusion method.
Caption: Workflow for liposome preparation using the thin-film hydration and extrusion method.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
